D,L-erythro-PDMP
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[(1S,2R)-1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38N2O3/c1-2-3-4-5-6-7-11-14-22(26)24-21(19-25-15-17-28-18-16-25)23(27)20-12-9-8-10-13-20/h8-10,12-13,21,23,27H,2-7,11,14-19H2,1H3,(H,24,26)/t21-,23+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYNCFCUHRNOSCN-GGAORHGYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)NC(CN1CCOCC1)C(C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC(=O)N[C@H](CN1CCOCC1)[C@H](C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of D,L-erythro-PDMP
Executive Summary: 1-phenyl-2-decanoylamino-3-morpholino-1-propanol (PDMP) is a synthetic analog of ceramide widely utilized as a research tool to investigate the roles of glycosphingolipids (GSLs) in cellular processes. While its primary and most characterized mechanism of action is the competitive inhibition of UDP-glucose:ceramide glucosyltransferase (GCS), the initial enzyme in the GSL biosynthetic pathway, its cellular effects are far more complex. The biological activity of PDMP is highly dependent on its stereochemistry, with the D- and L-isomers, as well as the threo and erythro configurations, often exhibiting distinct or even opposing effects. Beyond GCS inhibition, which leads to the depletion of GSLs and the accumulation of ceramide, PDMP instigates a cascade of downstream events. These include profound impacts on lysosomal function, leading to the accumulation of multiple lipid species, subsequent inactivation of the mTOR signaling pathway, and induction of endoplasmic reticulum (ER) stress, autophagy, and apoptosis. This guide provides a detailed examination of these multifaceted mechanisms, supported by quantitative data, experimental protocols, and pathway visualizations for researchers and drug development professionals.
Primary Mechanism: Inhibition of Glycosphingolipid Synthesis
The foundational mechanism of PDMP action involves the direct inhibition of key enzymes in the glycosphingolipid biosynthetic pathway. As a ceramide analog, it competitively binds to the ceramide-utilizing active sites of these enzymes.
Glucosylceramide Synthase (GCS) Inhibition
The principal target of PDMP is Glucosylceramide Synthase (GCS), an enzyme that catalyzes the transfer of glucose from UDP-glucose to ceramide, forming glucosylceramide (GlcCer).[1] This is the first and rate-limiting step for the synthesis of most GSLs.[1] The inhibitory activity is stereospecific, residing primarily in the D-threo-(1R,2R) enantiomer.[1][2] The D,L-erythro isomer of PDMP is also an effective inhibitor of GCS.[3][4] This inhibition blocks the de novo synthesis of GlcCer and, consequently, all downstream GSLs, including lactosylceramides, globosides, and gangliosides.[1][5]
Lactosylceramide Synthase Inhibition
In addition to GCS, the D-threo isomer of PDMP (D-PDMP) has been shown to directly inhibit UDP-galactose:GlcCer β1→4 galactosyltransferase (GalT-2), also known as lactosylceramide synthase.[5][6][7] This enzyme is responsible for the synthesis of lactosylceramide from glucosylceramide.
Stereoisomer Specificity
The biological effects of PDMP are critically dependent on its stereoisomeric form. While D-isomers are generally inhibitory, L-isomers can have weak, null, or even stimulatory effects on GSL synthesis.
| Isomer | Primary Effect on GSL Synthesis | Key Observations | References |
| D-threo-PDMP | Inhibitory | Potent inhibitor of GCS and Lactosylceramide Synthase.[1][5] Leads to decreased GSL levels.[5] Reverses multidrug resistance in cancer cells.[1] | [1][5] |
| L-threo-PDMP | Stimulatory/Modulatory | Can increase the metabolic labeling of GlcCer and LacCer.[5][7] May bind to a modulatory site on glycosyltransferases.[5] Considered a relatively inactive enantiomer in some contexts.[8] | [5][7][8] |
| D,L-erythro-PDMP | Inhibitory | Effective inhibitor of GCS.[3][4] Causes growth inhibition in cultured fibroblasts.[3][4] | [3][4] |
Downstream Consequences of GCS Inhibition
The immediate biochemical consequences of GCS inhibition are a reduction in cellular GSL content and a corresponding accumulation of the substrate, ceramide.[2][9][10] After 6 days of treatment with 5 μM D-threo-PDMP, glycolipid content in A431 cells was reduced to approximately 5% of control levels.[8] The buildup of ceramide, a potent bioactive lipid, is a critical trigger for many of PDMP's secondary effects, including apoptosis and autophagy.[9][10]
Quantitative Inhibition Data
The inhibitory potency of PDMP has been quantified in various cell systems. The data highlights concentration-dependent effects on enzyme activity and cell viability.
| Compound | System | Concentration | Effect | Reference |
| DL-threo-PDMP | MDCK Cell Homogenates | 5 µM | 33% inhibition of GCS | [2] |
| 10 µM | 48% inhibition of GCS | [2] | ||
| DL-threo-PPMP | (Not specified) | 2 - 20 µM | IC50 for GCS inhibition | [11] |
| This compound | Rabbit Skin Fibroblasts | 12, 25, 50 µM | Dose-dependent growth inhibition | [4] |
| D-threo-PDMP | CHO Cells | > 30 µM | Cellular toxicity | [12] |
| PDMP (isomer not specified) | CHO-K1 Cells | 20 µM | Significant decrease in cell viability | [13] |
Expanded Mechanisms Beyond GCS Inhibition
Recent research has revealed that the mechanism of action of PDMP is not fully explained by GCS inhibition alone and involves profound effects on lysosomal biology and cellular stress pathways.[9][14][15]
Lysosomal Lipid Accumulation
A significant effect of PDMP, which is not observed with other GCS inhibitors like miglustat (NB-DNJ), is the induction of lipid accumulation within lysosomes.[14][16][17] This is attributed to a defect in the export of lipids from the lysosomal compartment.[16][17] Treatment with PDMP leads to the time-dependent lysosomal enrichment of several lipid species:
-
Sphingolipids: Ceramide and other sphingolipids accumulate.[14][16]
-
Lysobisphosphatidic acid (LBPA): This lipid, also known as bis(monoacylglycero)phosphate, is a key lipid of the late endosome/lysosome and its levels are increased.[14][15][16]
-
Cholesterol: Free cholesterol also accumulates in lysosomes.[14][15][16][18]
mTOR Pathway Inactivation
The accumulation of LBPA within the lysosomal membrane is directly linked to the inactivation of the mechanistic Target of Rapamycin (mTOR) signaling complex.[14][16] mTOR is a central regulator of cell growth and metabolism, and its activity is dependent on its localization to the lysosomal surface. Early enrichment of LBPA following PDMP treatment correlates with the dissociation of mTOR from the lysosome, leading to its inactivation.[14][16][17] A primary consequence of mTOR inactivation is the dephosphorylation and subsequent nuclear translocation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[14][16][17]
Induction of Endoplasmic Reticulum (ER) Stress and Autophagy
D,L-threo-PDMP treatment has been shown to induce massive autophagy and caspase-independent apoptosis in A549 cells.[10] This process is initiated by the accumulation of ceramide, which contributes to endoplasmic reticulum (ER) stress.[10] A key marker of ER stress, the transcription factor CHOP (C/EBP homologous protein), is upregulated.[10] This stress signal subsequently triggers a strong autophagic response, evidenced by a steep increase in the lipidated form of LC3B (LC3B-II) and a decrease in the p62 protein.[10] This effect is linked to an observed increase in the expression of ceramide synthase 5 (LASS5), suggesting PDMP may enhance ceramide synthesis in addition to blocking its conversion to GlcCer.[10]
Effects on Cell Cycle and Growth
PDMP treatment can inhibit cell growth and induce cell cycle arrest.[2][8][13] These effects are correlated with its ability to deplete GSLs and increase cellular ceramide levels.[2] The growth inhibition is dose-dependent, and at higher concentrations, PDMP exhibits cytotoxic effects.[4]
Key Experimental Protocols
Glucosylceramide Synthase (GCS) Activity Assay
This assay measures the rate of GlcCer formation from ceramide and radiolabeled UDP-glucose in the presence or absence of an inhibitor.
Methodology:
-
Enzyme Preparation: Prepare cell homogenates (e.g., from MDCK cells) or use purified GCS enzyme.[2]
-
Reaction Mixture: Prepare a reaction buffer containing a defined concentration of ceramide (often delivered in a detergent like Triton X-100), radiolabeled UDP-[¹⁴C]glucose, and the enzyme preparation.
-
Inhibition: For test samples, add varying concentrations of PDMP (solubilized in a suitable solvent like DMSO). Control samples receive solvent only.
-
Incubation: Initiate the reaction by adding the enzyme or substrate and incubate at 37°C for a specified time (e.g., 1-2 hours).
-
Reaction Termination: Stop the reaction by adding a chloroform/methanol mixture (e.g., 2:1, v/v) to extract the lipids.
-
Lipid Separation: Separate the lipid extract using thin-layer chromatography (TLC) with a suitable solvent system that resolves GlcCer from other lipids.
-
Quantification: Visualize the radiolabeled GlcCer band by autoradiography and quantify the radioactivity using a scintillation counter or phosphorimager to determine the percentage of inhibition.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound (hydrochloride) - MedChem Express [bioscience.co.uk]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Studies of the action of ceramide-like substances (D- and L-PDMP) on sphingolipid glycosyltransferases and purified lactosylceramide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. D,L-Threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (DL-PDMP) increases endoplasmic reticulum stress, autophagy and apoptosis accompanying ceramide accumulation via ceramide synthase 5 protein expression in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. apexbt.com [apexbt.com]
- 12. Effects of the glucosphingolipid synthesis inhibitor, PDMP, on lysosomes in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. The Glucosylceramide Synthase Inhibitor PDMP Causes Lysosomal Lipid Accumulation and mTOR Inactivation - ProQuest [proquest.com]
- 16. mdpi.com [mdpi.com]
- 17. The Glucosylceramide Synthase Inhibitor PDMP Causes Lysosomal Lipid Accumulation and mTOR Inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol alters cellular cholesterol homeostasis by modulating the endosome lipid domains - PubMed [pubmed.ncbi.nlm.nih.gov]
The Primary Cellular Target of D,L-erythro-PDMP: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the primary cellular target of D,L-erythro-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (D,L-erythro-PDMP), a widely utilized synthetic ceramide analogue. The primary molecular target of this compound is identified as UDP-glucose:ceramide glucosyltransferase (UGCG) , more commonly known as glucosylceramide synthase (GCS) . This enzyme catalyzes the initial and rate-limiting step in the biosynthesis of most glycosphingolipids (GSLs). This guide will detail the mechanism of action, summarize available quantitative data, provide a methodological overview for assessing its inhibitory activity, and illustrate the key signaling pathways affected by its action.
Introduction
This compound is a stereoisomer of the well-characterized GCS inhibitor, D-threo-PDMP. While both isomers interact with GCS, they can elicit distinct cellular responses. Understanding the specific interaction of the D,L-erythro isomer with its primary target is crucial for its application in research and potential therapeutic development. Inhibition of GCS by this compound leads to a reduction in the cellular pool of glucosylceramide (GlcCer), the precursor for a vast array of complex GSLs. This disruption of GSL biosynthesis has profound effects on various cellular processes, including cell growth, signaling, and membrane dynamics.
Primary Cellular Target: UDP-Glucose:Ceramide Glucosyltransferase (GCS)
The unequivocal primary cellular target of this compound is UDP-glucose:ceramide glucosyltransferase (EC 2.4.1.80).[1][2] GCS is a multi-pass transmembrane protein primarily localized to the cis- and medial-Golgi apparatus. It catalyzes the transfer of glucose from UDP-glucose to ceramide, forming glucosylceramide.
Mechanism of Action
This compound acts as a competitive inhibitor of GCS with respect to ceramide. Its structural similarity to ceramide allows it to bind to the active site of the enzyme, thereby preventing the binding of the natural substrate. This inhibition blocks the first committed step in the synthesis of most glycosphingolipids.
Quantitative Data
While this compound is established as a GCS inhibitor, specific quantitative data such as IC50 and Ki values are not as readily available in the literature as for its D-threo counterpart. The inhibitory effects are often described qualitatively or in the context of cellular assays at specific concentrations. For comparative purposes, data for the more extensively studied D-threo-PDMP is included.
| Compound | Target | Assay Type | IC50 Value | Ki Value | Reference |
| D-threo-PDMP | Glucosylceramide Synthase | In vitro enzyme assay | ~20 µM | Not Reported | Abe, A., et al. (1992) |
| This compound | Glucosylceramide Synthase | Cell-based/In vitro | Not explicitly reported | Not explicitly reported |
Note: The lack of a specific IC50 value for this compound in the reviewed literature highlights a gap in the quantitative characterization of this specific isomer.
Experimental Protocols
In Vitro Glucosylceramide Synthase (GCS) Activity Assay for IC50 Determination
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of this compound on GCS activity in a cell-free system.
Materials:
-
Microsomal fraction containing GCS (prepared from a suitable cell line or tissue)
-
Fluorescent ceramide substrate (e.g., NBD-C6-ceramide)
-
UDP-glucose
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Thin-layer chromatography (TLC) plates
-
TLC developing solvent (e.g., chloroform:methanol:water, 65:25:4, v/v/v)
-
Fluorescence imaging system for TLC plate analysis
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of this compound in the assay buffer.
-
Enzyme Reaction:
-
In a microcentrifuge tube, combine the microsomal protein, assay buffer, and varying concentrations of this compound or vehicle control.
-
Pre-incubate for 10-15 minutes at 37°C.
-
Initiate the reaction by adding the fluorescent ceramide substrate and UDP-glucose.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a chloroform:methanol mixture (2:1, v/v).
-
-
Lipid Extraction:
-
Vortex the tubes and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
-
TLC Analysis:
-
Resuspend the dried lipids in a small volume of chloroform:methanol (2:1, v/v).
-
Spot the samples onto a TLC plate.
-
Develop the TLC plate in the appropriate solvent system to separate the fluorescent ceramide substrate from the fluorescent glucosylceramide product.
-
-
Quantification and Data Analysis:
-
Visualize and quantify the fluorescent spots corresponding to the substrate and product using a fluorescence imaging system.
-
Calculate the percentage of GCS activity at each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Signaling Pathways and Cellular Processes Affected by this compound
Inhibition of GCS by this compound has significant downstream consequences on cellular signaling and physiology due to the depletion of complex glycosphingolipids.
Glycosphingolipid Biosynthesis Pathway
The most direct effect of this compound is the blockage of the glycosphingolipid biosynthesis pathway at its entry point.
Experimental Workflow for Assessing GCS Inhibition
The following diagram illustrates a typical workflow for evaluating the inhibitory effect of a compound on GCS activity.
Downstream Cellular Consequences of GCS Inhibition
The depletion of complex GSLs resulting from GCS inhibition affects various signaling pathways that are modulated by these membrane components. This can lead to alterations in cell growth, adhesion, and signal transduction.
Conclusion
This compound's primary cellular target is unequivocally UDP-glucose:ceramide glucosyltransferase (GCS). Its inhibitory action on this key enzyme of glycosphingolipid biosynthesis provides a powerful tool for studying the multifaceted roles of GSLs in cellular function. While quantitative data for this specific isomer is not as abundant as for other stereoisomers, the methodologies for its characterization are well-established. Further research to precisely quantify the inhibitory potency of this compound would be beneficial for its standardized use in the scientific community. The downstream consequences of GCS inhibition are profound, impacting a wide range of signaling pathways and cellular behaviors, making this compound a valuable compound for researchers in cell biology, oncology, and drug development.
References
- 1. D,L-Threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (DL-PDMP) increases endoplasmic reticulum stress, autophagy and apoptosis accompanying ceramide accumulation via ceramide synthase 5 protein expression in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological Inhibition of Glucosylceramide Synthase Enhances Insulin Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
D,L-erythro-PDMP: A Technical Guide on its Role as a Glucosylceramide Synthase Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of D,L-erythro-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (D,L-erythro-PDMP), a stereoisomer of the well-known glucosylceramide synthase (GCS) inhibitor, D,L-threo-PDMP. Contrary to its threo counterpart, this compound is not a direct inhibitor of GCS. Instead, it acts as a modulator, leading to an increase in GCS activity and the accumulation of the precursor lipid, ceramide. This guide will detail the mechanism of action, provide quantitative data on its biological effects, outline relevant experimental protocols, and illustrate the key signaling pathways affected by this compound.
Introduction
Glucosylceramide synthase (GCS, UDP-glucose:N-acylsphingosine glucosyltransferase, EC 2.4.1.80) is a pivotal enzyme in the biosynthesis of most glycosphingolipids (GSLs). It catalyzes the transfer of glucose from UDP-glucose to ceramide, the first committed step in the formation of a vast array of GSLs that are integral to cell membrane structure and function, and are involved in various cellular processes including signal transduction, cell growth, and differentiation.
The modulation of GCS activity has been a significant area of research, particularly in the context of diseases such as Gaucher disease, Fabry disease, and certain cancers. While the D-threo isomer of PDMP is a well-characterized competitive inhibitor of GCS, the D,L-erythro isomer exhibits distinct and contrasting effects. This guide focuses on the unique biological activities of this compound, its impact on ceramide metabolism, and the downstream cellular consequences.
Mechanism of Action
This compound is not a direct inhibitor of glucosylceramide synthase. Instead of competing with ceramide for the active site of the enzyme, it has been shown to protect GCS from degradation. This protective effect leads to an overall increase in the specific activity of the enzyme within the cell.
The primary consequence of this modulation is the accumulation of the GCS substrate, ceramide. Ceramide is a critical bioactive lipid that acts as a second messenger in a variety of signaling pathways, most notably those leading to apoptosis and cell cycle arrest. Therefore, the biological effects of this compound are largely attributed to the downstream consequences of elevated intracellular ceramide levels.
Quantitative Data
The biological effects of this compound have been quantified in various in vitro studies. The following tables summarize the key quantitative data available.
Table 1: Effect of this compound on Glucosylceramide Synthase Activity
| Cell Line | Concentration (µM) | Incubation Time (hours) | Observed Effect on GCS Specific Activity | Reference |
| MDCK cells | 40 | 24 | 14.6 nmol/h per mg protein | [1] |
Table 2: Effect of this compound on Cell Growth and Viability
| Cell Line | Concentration (µM) | Incubation Time (days) | Observed Effect | Reference |
| Rabbit skin fibroblasts | 12, 25, 50 | 4, 7, 10 | Dose-dependent inhibition of cell growth | [2] |
| Rabbit skin fibroblasts | 50 | 3 | Cytotoxic effects on cell morphology | [2] |
| Human cancer cells | Not specified | Not specified | Strong inhibition of growth (similar to threo isomer) | [1] |
Table 3: Comparative Effects of PDMP Isomers
| Isomer | Effect on GCS Activity | Primary Mechanism | Consequence |
| This compound | Increases activity | Protects enzyme from degradation | Ceramide accumulation |
| D,L-threo-PDMP | Inhibits activity | Competitive inhibitor | Depletion of glycosphingolipids, ceramide accumulation |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature concerning this compound.
Cell Culture
-
Cell Lines:
-
Rabbit skin fibroblasts are cultured in Eagle's minimum essential medium (MEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Madin-Darby canine kidney (MDCK) cells are maintained in Dulbecco's modified Eagle's medium (DMEM) with 10% FBS and antibiotics.
-
-
Incubation Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment with this compound: A stock solution of this compound is prepared in a suitable solvent such as dimethyl sulfoxide (DMSO). The final concentration of the compound is achieved by diluting the stock solution in the culture medium. Control cells are treated with an equivalent volume of the vehicle (DMSO).
Glucosylceramide Synthase Activity Assay
This protocol is adapted from methodologies used to study GCS activity.
-
Cell Lysis:
-
After treatment with this compound, cells are washed with ice-cold phosphate-buffered saline (PBS).
-
Cells are scraped into a lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, containing 0.25 M sucrose and protease inhibitors).
-
The cell suspension is homogenized using a Dounce homogenizer or through sonication.
-
The homogenate is centrifuged to remove cellular debris, and the supernatant containing the microsomal fraction is collected.
-
-
Enzyme Reaction:
-
The reaction mixture contains the cell lysate (as the enzyme source), a buffer (e.g., 50 mM Tris-HCl, pH 7.4), a fluorescently labeled ceramide substrate (e.g., NBD-C6-ceramide), and UDP-glucose.
-
The reaction is initiated by the addition of UDP-glucose.
-
The mixture is incubated at 37°C for a specified time (e.g., 1-2 hours).
-
-
Extraction and Analysis:
-
The reaction is stopped by the addition of a chloroform/methanol mixture.
-
The lipids are extracted, and the phases are separated by centrifugation.
-
The organic phase containing the fluorescently labeled glucosylceramide is collected, dried, and resuspended in a suitable solvent.
-
The product is separated from the substrate by thin-layer chromatography (TLC) and quantified using a fluorescence scanner.
-
GCS activity is expressed as pmol or nmol of product formed per hour per mg of protein.
-
Cell Growth and Viability Assays
-
Cell Growth Assay:
-
Cells are seeded in multi-well plates and allowed to attach overnight.
-
The medium is replaced with fresh medium containing various concentrations of this compound or vehicle control.
-
At specified time points (e.g., 4, 7, and 10 days), cells are trypsinized and counted using a hemocytometer or an automated cell counter.
-
A growth curve is plotted to visualize the effect of the compound over time.
-
-
Cytotoxicity Assay (MTT Assay):
-
Cells are seeded in a 96-well plate and treated with this compound as described above.
-
After the desired incubation period (e.g., 3 days), a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plate is incubated for a further 2-4 hours at 37°C to allow the formation of formazan crystals by viable cells.
-
The medium is removed, and the formazan crystals are solubilized with DMSO or a similar solvent.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control.
-
Signaling Pathways and Visualizations
The accumulation of ceramide induced by this compound triggers several downstream signaling pathways, primarily related to endoplasmic reticulum (ER) stress and apoptosis.
Ceramide-Induced ER Stress and Apoptosis
Elevated ceramide levels can lead to ER stress by disrupting calcium homeostasis within the ER. This, in turn, activates the unfolded protein response (UPR), which, if prolonged, can lead to apoptosis.
Caption: Ceramide-induced ER stress and apoptosis pathway.
Experimental Workflow for Assessing this compound Effects
The following diagram illustrates a typical workflow for investigating the cellular effects of this compound.
Caption: Experimental workflow for this compound.
Conclusion
This compound presents a unique pharmacological profile in the study of glycosphingolipid metabolism. Unlike its threo-isomer, it is not a direct inhibitor of glucosylceramide synthase but rather a modulator that increases the enzyme's activity, leading to the accumulation of ceramide. This accumulation, in turn, induces cellular responses such as growth inhibition and apoptosis, likely through the activation of the ER stress pathway. For researchers and drug development professionals, understanding the distinct mechanisms of the PDMP stereoisomers is crucial for the accurate interpretation of experimental results and for the design of targeted therapeutics that modulate the ceramide and glycosphingolipid metabolic pathways. Further research is warranted to fully elucidate the specific molecular interactions of this compound with GCS and to explore its therapeutic potential in diseases characterized by ceramide dysregulation.
References
The Genesis of a Glycosphingolipid Modulator: A Technical Guide to the Discovery and Chemical Synthesis of D,L-erythro-PDMP
For Immediate Release
This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the discovery and chemical synthesis of D,L-erythro-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (D,L-erythro-PDMP), a crucial modulator of glycosphingolipid metabolism. This document details the foundational synthetic chemistry, experimental protocols, and biological activities of this compound, presenting quantitative data in accessible formats and visualizing key pathways and workflows.
Discovery and Core Concepts
The journey to understanding the nuanced roles of glycosphingolipids in cellular function was significantly advanced by the development of synthetic tools to modulate their biosynthesis. Among these, the aminosphingoid derivatives, exemplified by PDMP, have been instrumental. The initial synthesis of a mixture of the four stereoisomers of 1-phenyl-2-decanoylamino-3-morpholino-1-propanol was reported by Vunnam and Radin in 1980. Their work laid the groundwork for investigating the structure-activity relationships of these ceramide analogs as inhibitors of glucocerebroside synthetase.
Subsequent research by Inokuchi and Radin in 1987 led to the successful separation of the diastereomeric and enantiomeric forms of PDMP.[1] This pivotal work established that the primary inhibitory activity against UDP-glucose:ceramide glucosyltransferase resided in the D-threo isomer. However, it also opened the door to investigating the distinct biological properties of the other isomers, including the D,L-erythro form. While not the most potent inhibitor of glucosylceramide synthase, this compound was found to exhibit inhibitory effects on other glycosyltransferases, such as UDP-galactose:ceramide galactosyltransferase, albeit to a lesser extent.[1]
Chemical Synthesis and Experimental Protocols
The synthesis of this compound is achieved through a two-stage process: the initial non-stereoselective synthesis of the isomeric mixture followed by the chromatographic separation of the desired D,L-erythro diastereomer.
Synthesis of the D,L-erythro and D,L-threo PDMP Mixture
The foundational synthesis of the isomeric mixture of PDMP is based on the acylation of 1-phenyl-2-amino-3-morpholino-1-propanol. The following protocol is adapted from the work of Vunnam and Radin (1980).
Experimental Protocol:
-
Preparation of the Amine Precursor: 1-Phenyl-2-amino-3-morpholino-1-propanol is synthesized by methods analogous to those for preparing similar aminopropanols. This typically involves the reaction of a suitable epoxide with morpholine followed by functional group manipulations.
-
Acylation Reaction: To a solution of the racemic 1-phenyl-2-amino-3-morpholino-1-propanol in a suitable aprotic solvent (e.g., dichloromethane), an equimolar amount of decanoyl chloride is added dropwise at 0°C.
-
Reaction Work-up: The reaction mixture is allowed to warm to room temperature and stirred overnight. The solvent is then removed under reduced pressure.
-
Purification: The resulting residue, containing a mixture of the four stereoisomers of PDMP, is purified by silica gel chromatography to yield the mixed isomers as a solid.
Isolation of this compound
The separation of the D,L-erythro diastereomer from the D,L-threo diastereomer is achieved by column chromatography, as detailed by Inokuchi and Radin (1987).[1]
Experimental Protocol:
-
Chromatographic Separation: The mixture of PDMP isomers is dissolved in a minimal amount of a suitable solvent and loaded onto a silica gel column.
-
Elution: The column is eluted with a solvent system of increasing polarity, for example, a gradient of methanol in chloroform. The fractions are monitored by thin-layer chromatography (TLC).
-
Fraction Collection and Identification: The erythro and threo diastereomers exhibit different retention factors on silica gel. Fractions containing the faster-moving spot (corresponding to the erythro isomer) are collected.
-
Solvent Evaporation: The solvent from the collected fractions is evaporated under reduced pressure to yield this compound as a solid. The identity and purity can be confirmed by spectroscopic methods such as NMR and mass spectrometry.
Visualizations
Logical Workflow for Synthesis and Isolation
Caption: Workflow for the synthesis of the PDMP isomeric mixture and subsequent isolation of the D,L-erythro diastereomer.
Biological Activity and Data Presentation
This compound primarily functions as an inhibitor of glycosphingolipid biosynthesis. Its main targets are UDP-glucose:ceramide glucosyltransferase (UGCG) and, to a lesser extent, ceramide galactosyltransferase (CGT).
Quantitative Data on Biological Activity
The inhibitory potency of this compound has been evaluated in various cell lines. The half-maximal inhibitory concentration (IC50) for cell viability provides an indication of its cytotoxic and cytostatic effects, which are linked to its impact on glycosphingolipid metabolism.
| Cell Line | Assay Duration (h) | IC50 (µM) | Reference |
| BG1 | 72 | ~25 | --INVALID-LINK-- |
| OVCAR3 | 72 | ~30 | --INVALID-LINK-- |
| T47D | 72 | >50 | --INVALID-LINK-- |
| SKOV3 | 72 | ~40 | --INVALID-LINK-- |
Note: The IC50 values represent the concentration of this compound that reduces cell viability by 50% as determined by MTT assay.
Signaling Pathways
The inhibition of UGCG and CGT by this compound initiates a cascade of downstream cellular events.
Inhibition of UGCG leads to the accumulation of its substrate, ceramide. Ceramide is a potent bioactive lipid that can trigger various signaling pathways, often culminating in apoptosis.
Caption: Signaling cascade following the inhibition of UGCG by this compound.
The inhibition of CGT by this compound, although less potent, primarily affects the synthesis of galactosylceramide and its downstream products, which are crucial components of myelin and are implicated in certain lysosomal storage diseases.
Caption: Consequences of ceramide galactosyltransferase (CGT) inhibition by this compound.
Conclusion
This compound remains a valuable tool for the study of glycosphingolipid metabolism. Its synthesis and isolation, while requiring careful chromatographic techniques, are achievable through established protocols. The compound's ability to modulate cellular pathways through the inhibition of key glycosyltransferases underscores the importance of developing specific inhibitors for dissecting complex biological systems and for potential therapeutic applications. This guide provides a comprehensive overview to aid researchers in the synthesis, understanding, and application of this important chemical probe.
References
D,L-erythro-PDMP and Its Impact on Ceramide Accumulation: A Technical Guide for Researchers
Abstract: 1-phenyl-2-decanoylamino-3-morpholino-1-propanol (PDMP) is a synthetic analog of ceramide widely utilized to study the roles of sphingolipids in cellular processes. PDMP exists as four stereoisomers, with the threo forms being well-characterized inhibitors of glucosylceramide synthase (GCS). This guide focuses on the D,L-erythro isomer of PDMP (D,L-erythro-PDMP), which, despite not inhibiting GCS, induces a significant accumulation of intracellular ceramide. This document provides an in-depth analysis of the mechanisms and consequences of this compound-induced ceramide elevation. It summarizes quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.
Introduction to PDMP Isomers and Ceramide
Ceramide is a central hub in sphingolipid metabolism, functioning both as a structural component of cellular membranes and as a critical second messenger in various signaling cascades. It plays a pivotal role in regulating cellular processes such as apoptosis, cell cycle arrest, and senescence.
The synthetic ceramide analog PDMP has been instrumental in elucidating these functions. It has two chiral centers, giving rise to four stereoisomers: D-threo, L-threo, D-erythro, and L-erythro.
-
Threo Isomers (D and L): The D-threo isomer is a potent inhibitor of UDP-glucose:ceramide glucosyltransferase (GCS), the enzyme that catalyzes the first step in the synthesis of most glycosphingolipids. By blocking this pathway, D-threo-PDMP leads to the accumulation of its substrate, ceramide. The L-threo isomer, conversely, has been shown to stimulate GCS activity in some systems[1][2].
-
Erythro Isomers (D and L): Notably, the erythro diastereomers of PDMP do not inhibit GCS but have also been observed to increase cellular ceramide levels[3]. This suggests a distinct mechanism of action for ceramide accumulation, making this compound a unique tool to study the effects of ceramide elevation independent of direct GCS inhibition.
Mechanism of this compound-Induced Ceramide Accumulation
The precise mechanism by which this compound elevates ceramide levels is not fully elucidated but is demonstrably different from its threo counterparts. Evidence from studies on related PDMP isomers suggests a multi-faceted process that may involve the upregulation of ceramide synthesis and alterations in subcellular lipid trafficking.
One proposed mechanism, observed with the D,L-threo isomer, involves the enhancement of de novo ceramide synthesis. This process was linked to an increase in ceramide synthase activity, specifically through the elevated expression of the Longevity-assurance homologue 5 (LASS5) protein[4]. It is plausible that this compound acts through a similar pathway to boost the endogenous production of ceramide.
Furthermore, studies have shown that PDMP treatment can lead to the accumulation of sphingolipids, including ceramide, within lysosomes[3]. This effect is connected to a defective export mechanism from the lysosome, effectively trapping ceramide and other lipids and raising their local and overall cellular concentrations.
Cellular Consequences of Ceramide Accumulation
The elevation of intracellular ceramide initiated by this compound triggers several critical signaling cascades, profoundly impacting cell fate.
Induction of Autophagy and Apoptosis
Ceramide is a well-established pro-apoptotic second messenger[5][6]. Treatment with D,L-threo-PDMP has been shown to cause massive autophagy and caspase-independent apoptosis in A549 lung cancer cells. This process is linked to the induction of Endoplasmic Reticulum (ER) stress, marked by an increase in the transcription factor CHOP[4]. The accumulation of ceramide disrupts ER homeostasis, triggering the unfolded protein response (UPR), which, if prolonged, shifts from a pro-survival to a pro-apoptotic signal. Ceramide accumulation also leads to the release of mitochondrial cytochrome c, a key event in the intrinsic apoptotic pathway[7].
Cell Cycle Arrest
PDMP-induced ceramide accumulation can halt cell proliferation by arresting the cell cycle. Studies have demonstrated that PDMP treatment causes cell cycle arrest at the G1/S and G2/M transitions. This effect is correlated with a decrease in the activities of key cyclin-dependent kinases (CDKs), such as p34cdc2 kinase and cdk2 kinase, which are essential for driving the cell through these checkpoints[8].
Modulation of Key Signaling Pathways: Akt and mTOR
Ceramide acts as a negative regulator of critical cell growth and survival pathways.
-
Akt Pathway: Ceramide accumulation inhibits the phosphorylation and activation of the pro-survival kinase Akt (Protein Kinase B)[9]. This can occur through the activation of protein phosphatases (like PP2A) that dephosphorylate Akt, or by preventing Akt's translocation to the membrane via activation of Protein Kinase C zeta (PKCζ)[10].
-
mTOR Pathway: The mechanistic target of rapamycin (mTOR) is a master regulator of cell metabolism and growth. PDMP-induced lipid accumulation in lysosomes causes the dissociation of mTOR complex 1 (mTORC1) from the lysosomal surface, which is required for its activation[3]. This inactivation of mTORC1 is a potent trigger for autophagy and contributes to the anti-proliferative effects of ceramide[11][12].
Quantitative Analysis of PDMP's Effects
The biological effects of PDMP isomers are dose-dependent. The following table summarizes key quantitative data from published studies. Note that data for the specific D,L-erythro isomer is limited, so results from other isomers are included for context and comparison.
| Parameter | PDMP Isomer | Concentration | Effect | Cell Line / System | Reference |
| Cell Growth | This compound | 12-50 µM | Inhibitory effect on cell growth. | Rabbit skin fibroblasts | [13][14] |
| Cytotoxicity | This compound | 50 µM | Cytotoxic effects observed after 3 days. | Rabbit skin fibroblasts | [13][14] |
| Enzyme Activity | This compound | 40 µM | 14.6 nmol/h/mg protein increase in glucosyltransferase specific activity. | MDCK cells | [13][14] |
| GSL Depletion | D-threo-PDMP | 5 µM | Glycolipid content reduced to ~5% of control levels after 6 days. | A431 human cells | [15] |
| Ceramide Synthase | D,L-threo-PDMP | Not specified | Elevation of LASS5 protein expression observed 30 min to 2h post-treatment. | A549 cells | [4] |
| GM3 Reduction | D-threo-PDMP | 40 µM | GM3 ganglioside content decreased to 22.3% of control. | HepG2 cells | [16] |
Experimental Protocols
General Cell Culture and Treatment
-
Cell Seeding: Plate cells (e.g., rabbit skin fibroblasts, A549, or HeLa) in appropriate growth medium and allow them to adhere overnight.
-
PDMP Preparation: Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., DMSO or water). Further dilute in culture medium to achieve the desired final concentrations (e.g., 10-50 µM).
-
Treatment: Replace the existing medium with the PDMP-containing medium. For time-course experiments, harvest cells at various time points (e.g., 6, 12, 24, 48 hours) post-treatment.
-
Harvesting: Wash cells with PBS, then lyse or process them according to the requirements of the downstream analysis (e.g., lipid extraction, protein lysis, flow cytometry).
Quantification of Ceramide Levels by LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for accurate and sensitive quantification of specific ceramide species.[17][18]
-
Lipid Extraction:
-
Homogenize cell pellets or tissue samples in an ice-cold chloroform:methanol mixture (e.g., 1:2, v/v)[17].
-
Add an internal standard, such as a non-physiological odd-chain ceramide (e.g., C17-ceramide), to normalize for extraction efficiency and instrument variability[17].
-
Perform a Bligh and Dyer extraction or similar liquid-liquid extraction to separate the lipid-containing organic phase.
-
Dry the organic phase under a stream of nitrogen.
-
-
LC Separation:
-
Reconstitute the dried lipid extract in a suitable mobile phase.
-
Inject the sample onto a reverse-phase HPLC column (e.g., C8 or C18)[17][19].
-
Elute ceramides using a gradient of mobile phases, typically consisting of an aqueous solvent with an acid modifier (e.g., formic acid) and an organic solvent mixture (e.g., acetonitrile/isopropanol)[17][19].
-
-
MS/MS Detection:
-
Ionize the eluted lipids using electrospray ionization (ESI) in positive ion mode.
-
Use a triple quadrupole mass spectrometer set to Multiple Reaction Monitoring (MRM) mode.
-
For each ceramide species, monitor the specific transition from the protonated parent ion [M+H]+ to a characteristic product ion (e.g., the sphingoid backbone fragment).
-
-
Quantification:
-
Generate a calibration curve using known concentrations of ceramide standards.
-
Calculate the concentration of each endogenous ceramide species in the sample by comparing its peak area ratio to the internal standard against the calibration curve[17].
-
Analysis of Cellular Responses
-
Apoptosis/Cytotoxicity Assay: Measure the release of lactate dehydrogenase (LDH) into the culture medium as an indicator of plasma membrane damage and cell death[4].
-
Autophagy Analysis: Monitor the conversion of LC3B-I to LC3B-II via Western blot. An increase in the LC3B-II/LC3B-I ratio is a hallmark of autophagosome formation[4].
-
Cell Cycle Analysis: Stain cells with propidium iodide (PI) to measure DNA content and analyze the distribution of cells in G1, S, and G2/M phases using flow cytometry. Co-staining with 5-bromo-2'-deoxyuridine (BrdU) can provide more detailed information on S-phase progression.
Conclusion and Future Directions
This compound serves as a valuable pharmacological tool for studying the cellular impacts of ceramide accumulation, distinct from the effects of direct GCS inhibition caused by its threo isomers. By elevating endogenous ceramide levels, this compound induces profound cellular responses, including apoptosis, autophagy, and cell cycle arrest, which are mediated by the disruption of key signaling networks like the Akt and mTOR pathways.
This technical guide provides a foundational understanding of this compound's action, supported by quantitative data and established experimental protocols. For researchers and drug developers, this compound offers a unique avenue to explore ceramide-centric signaling and its therapeutic potential in oncology and other diseases characterized by aberrant cell proliferation and survival.
Future research should focus on identifying the direct molecular target(s) of this compound to fully elucidate how it upregulates ceramide synthesis. A deeper understanding of its isomer-specific effects will further refine its use as a precision tool in sphingolipid research.
References
- 1. A synthetic ceramide analog (L-PDMP) up-regulates neuronal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Glucosylceramide Synthase Inhibitor PDMP Causes Lysosomal Lipid Accumulation and mTOR Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. D,L-Threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (DL-PDMP) increases endoplasmic reticulum stress, autophagy and apoptosis accompanying ceramide accumulation via ceramide synthase 5 protein expression in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ceramide signaling in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Mitochondrial Role in the Signal Transduction Pathway of Ceramide-Induced Apoptosis — Journal of Young Investigators [jyi.org]
- 8. Photodynamic therapy induced cell cycle arrest and cancer cell synchronization: review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ceramide in the Molecular Mechanisms of Neuronal Cell Death. The Role of Sphingosine-1-Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ceramide-induced inhibition of Akt is mediated through protein kinase Czeta: implications for growth arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ceramide inhibits insulin-stimulated Akt phosphorylation through activation of Rheb/mTORC1/S6K signaling in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Glycolipid depletion using a ceramide analogue (PDMP) alters growth, adhesion, and membrane lipid organization in human A431 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. caymanchem.com [caymanchem.com]
- 17. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Techniques for Ceramide Analysis - Creative Proteomics [creative-proteomics.com]
- 19. DSpace [helda.helsinki.fi]
A Technical Guide to the Cellular Pathways Affected by D,L-erythro-PDMP Treatment
For Researchers, Scientists, and Drug Development Professionals
Executive Summary: D,L-erythro-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (PDMP) is a widely utilized synthetic analog of ceramide. It is primarily recognized as a potent and competitive inhibitor of the enzyme UDP-glucose:ceramide glucosyltransferase, more commonly known as glucosylceramide synthase (GCS).[1][2] By blocking the initial step in the synthesis of most glycosphingolipids (GSLs), PDMP serves as a critical tool for investigating the multifaceted roles of these lipids in cellular physiology and pathology. Its application has revealed profound effects on numerous cellular pathways, extending far beyond simple GSL depletion. This document provides an in-depth technical overview of the core cellular pathways affected by D,L-erythro-PDMP treatment, presenting quantitative data, detailed experimental protocols, and visual diagrams of the key signaling cascades involved. The pro-apoptotic and chemosensitizing effects of PDMP make it a compound of significant interest in cancer therapy research.[3][4]
Primary Mechanism of Action: Inhibition of Glucosylceramide Synthase
The principal and most well-documented mechanism of action for PDMP is the inhibition of glucosylceramide synthase (GCS). GCS is a pivotal enzyme located on the cytosolic face of the Golgi apparatus that catalyzes the transfer of glucose from UDP-glucose to ceramide, forming glucosylceramide (GlcCer).[5] This reaction is the committed step for the synthesis of a vast array of complex glycosphingolipids.
PDMP, as a structural analog of ceramide, acts as a competitive inhibitor of GCS, effectively blocking the production of GlcCer and all subsequent downstream GSLs.[2][6] This inhibition leads to two immediate and significant consequences within the sphingolipid metabolic pathway: the accumulation of the substrate, ceramide, and the depletion of the product, GlcCer.[4][6]
Key Cellular Pathways Modulated by PDMP Treatment
The inhibition of GCS by PDMP initiates a cascade of events that ripple through interconnected cellular pathways, including lysosomal function, nutrient sensing, cell cycle control, and programmed cell death.
Lysosomal Dysfunction and mTOR Inactivation
Recent studies have revealed that PDMP's effects extend beyond GCS inhibition to induce significant lysosomal stress. Unlike other GCS inhibitors such as miglustat, PDMP treatment leads to the pronounced accumulation of various lipids within the lysosome, including sphingolipids, cholesterol, and notably, lysobisphosphatidic acid (LBPA).[3][4][7] This accumulation is linked to a defect in the export of lipids from the lysosome.[3][8]
The enrichment of LBPA in the lysosomal membrane is correlated with the dissociation of the master metabolic regulator, mechanistic target of rapamycin (mTOR), from the lysosomal surface.[3][7] This event inactivates the mTOR complex 1 (mTORC1) pathway, leading to the dephosphorylation and subsequent nuclear translocation of its downstream effector, Transcription Factor EB (TFEB). TFEB is a master regulator of lysosomal biogenesis and autophagy.[3][8] This PDMP-induced, GCS-inhibition-independent pathway highlights a distinct mechanism that contributes to its cellular effects.
Alterations in Cell Cycle Progression
PDMP treatment has been shown to significantly impact cell cycle progression, an effect that contributes to its anti-proliferative and chemosensitizing properties. In several cancer cell lines, PDMP induces cell cycle arrest, often at the G0/G1 or G2/M phase.[9] This arrest is associated with the accumulation of sphingolipid precursors like ceramide and sphingosine, which can inhibit the expression of key cell cycle proteins such as cyclin D1 and CDK4.[10]
Furthermore, in combination with microtubule-stabilizing agents like paclitaxel, PDMP can synergistically inhibit cyclin-dependent kinase 1 (CDK1) and 2 (CDK2) activities.[11] This combined treatment does not necessarily enhance apoptosis but rather leads to an aberrant cell cycle, causing cells to bypass mitotic arrest and enter a state of hyperploidy, ultimately inhibiting the increase in viable cell number.[11]
Induction of Apoptosis and Autophagy
PDMP is a known inducer of programmed cell death. The pro-apoptotic effects are often attributed to the accumulation of ceramide, a well-established second messenger in apoptosis signaling.[4] Elevated ceramide levels can trigger mitochondrial outer membrane permeabilization, leading to the release of cytochrome c and the activation of the caspase cascade.
In addition to apoptosis, PDMP treatment, particularly the D,L-threo isomer, has been shown to induce marked autophagy.[12] This is characterized by the increased expression of microtubule-associated protein 1 light chain 3B (LC3B)-II and a corresponding decrease in the autophagy substrate p62/SQSTM1.[12] The induction of autophagy can be linked to both the accumulation of ceramide, which can cause endoplasmic reticulum (ER) stress, and the inactivation of the mTOR pathway, a key negative regulator of autophagy.[12][13]
Quantitative Impact of PDMP Treatment
The following tables summarize quantitative data from studies investigating the effects of PDMP on various cellular parameters.
Table 1: Effect of PDMP on Glycosphingolipid Content and Cell Viability
| Cell Line | PDMP Conc. (µM) | Duration (h) | Change in Glycosphingolipid Content (%) | Change in Cell Viability (%) | Reference |
|---|---|---|---|---|---|
| CHO-K1 | 5 | - | ~55% decrease | Not significant | [10] |
| CHO-K1 | 15 | - | ~70% decrease | Not significant | [10] |
| CHO-K1 | 20 | - | Not specified | ~30% decrease | [10] |
| OR NSCLC | 20 | 72 | Not specified | ~40-60% inhibition |[9] |
Table 2: Effect of PDMP on Cell Cycle Distribution
| Cell Line | PDMP Conc. (µM) | Duration (h) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Reference |
|---|---|---|---|---|---|---|
| CHO-K1 (Control) | 0 | - | ~45% | ~35% | ~20% | [10] |
| CHO-K1 | 15 | - | ~65% | ~20% | ~15% | [10] |
| PC9BRAFG469A (Control) | 0 | 24 | ~50% | ~35% | ~15% | [9] |
| PC9BRAFG469A | 20 | 24 | ~70% | ~15% | ~15% |[9] |
Key Experimental Methodologies
Protocol: Glucosylceramide Synthase (GCS) Activity Assay (In Vitro)
This protocol is adapted from methodologies used to measure GCS activity in cell or tissue homogenates.[5]
Objective: To quantify the enzymatic activity of GCS by measuring the conversion of a fluorescent ceramide analog to fluorescent glucosylceramide.
Materials:
-
Cell/tissue homogenates (e.g., 500 µg protein)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 25 mM KCl
-
C6-NBD Ceramide (fluorescent substrate)
-
Phosphatidylcholine
-
UDP-glucose (co-substrate)
-
Methanol, Chloroform
-
Thin Layer Chromatography (TLC) plates and chamber
-
Fluorescence imaging system (e.g., PhosphorImager)
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube by adding 500 µg of protein from the homogenate to the assay buffer.
-
Add C6-NBD ceramide (e.g., final concentration 3.3 µg/mL) and phosphatidylcholine (e.g., 100 µg/mL).
-
To test the effect of PDMP, add the desired concentration of the inhibitor to the experimental tubes. Add vehicle control to the control tubes. Pre-incubate if necessary.
-
Initiate the enzymatic reaction by adding UDP-glucose (e.g., 500 µM). The total reaction volume is typically 200 µL.
-
Incubate the reaction at 37°C for 1 hour.
-
Stop the reaction and extract the lipids using a chloroform/methanol extraction method (e.g., Bligh-Dyer).
-
Separate the extracted lipids (C6-NBD ceramide substrate and C6-NBD glucosylceramide product) using Thin Layer Chromatography (TLC).
-
Visualize the fluorescent spots on the TLC plate using a fluorescence imager.
-
Quantify the fluorescence intensity of the substrate and product bands using software like ImageJ. GCS activity is proportional to the amount of fluorescent glucosylceramide produced.
Protocol: Cell Cycle Analysis via Flow Cytometry
This protocol describes the standard method for analyzing cell cycle distribution using propidium iodide (PI) staining.[9]
Objective: To determine the percentage of a cell population in the G0/G1, S, and G2/M phases of the cell cycle following PDMP treatment.
Materials:
-
Cultured cells treated with PDMP or vehicle
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Culture cells to the desired confluency and treat with various concentrations of PDMP for the specified duration (e.g., 24 hours).
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cell pellet once with cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells to remove the ethanol and wash once with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer. PI fluoresces when it intercalates with DNA, so the fluorescence intensity is directly proportional to the DNA content.
-
Gate the cell population to exclude debris and doublets. Analyze the DNA content histogram to determine the percentage of cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.
Protocol: Assessment of Apoptosis via Annexin V/PI Staining
This is a common flow cytometry-based method to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[14]
Objective: To quantify the level of apoptosis induced by PDMP treatment.
Materials:
-
Cultured cells treated with PDMP or vehicle
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Treat cells with PDMP or vehicle control for the desired time.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of ~1 x 10^6 cells/mL.
-
Add fluorescently-labeled Annexin V (e.g., 5 µL of Annexin V-FITC) to the cell suspension.
-
Add PI (e.g., 5 µL) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry within one hour.
-
Interpret the results:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells (or dead cells from other causes)
-
References
- 1. This compound (hydrochloride) - MedChem Express [bioscience.co.uk]
- 2. DL -threo- PDMP, Hydrochloride [sigmaaldrich.com]
- 3. The Glucosylceramide Synthase Inhibitor PDMP Causes Lysosomal Lipid Accumulation and mTOR Inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Glucosylceramide Synthase Inhibitor PDMP Causes Lysosomal Lipid Accumulation and mTOR Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential Regulation of Glucosylceramide Synthesis and Efflux by Golgi and Plasma Membrane Bound ABCC10 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rationales for cancer chemotherapy with PDMP, a specific inhibitor of glucosylceramide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. IJMS | Free Full-Text | The Glucosylceramide Synthase Inhibitor PDMP Causes Lysosomal Lipid Accumulation and mTOR Inactivation [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. D,L-Threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (DL-PDMP) increases endoplasmic reticulum stress, autophagy and apoptosis accompanying ceramide accumulation via ceramide synthase 5 protein expression in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanism of Autophagy Regulation in MPTP-Induced PD Mice via the mTOR Signaling Pathway by Echinacoside - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DNA Damage Response and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Effects of D,L-erythro-PDMP on Cell Growth and Proliferation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological effects of D,L-erythro-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (D,L-erythro-PDMP), a widely utilized inhibitor of glucosylceramide synthase (GCS). This document details its impact on cell growth and proliferation, summarizing key quantitative data, outlining experimental protocols, and visualizing the underlying signaling pathways.
Quantitative Effects of this compound on Cell Viability and Growth
This compound has been shown to inhibit the growth of various cell lines. The following tables summarize the quantitative data on its effects on cell viability and proliferation.
Table 1: Effect of this compound on Cell Viability
| Cell Line | Concentration (µM) | Incubation Time | Viability Assay | Percent Inhibition/Effect | Citation |
| CHO-K1 | Increasing concentrations | - | MTT | Significant decrease at 20 µM (p < 0.001) | [1] |
| Rabbit Skin Fibroblasts | 12, 25, 50 | 4, 7, 10 days | - | Inhibitory effect on cell growth | [2][3] |
| Osimertinib-Resistant (OR) NSCLC Cell Lines | Increasing concentrations | 72 h | MTT | Dose-dependent inhibition | [4] |
Table 2: Effect of this compound on Cell Cycle Progression
| Cell Line | Concentration (µM) | Incubation Time | Effect on Cell Cycle | Citation | | :--- | :--- | :--- | :--- |[4] | | Osimertinib-Resistant (OR) NSCLC Cell Lines | 20 | 24 h | Arrest in G0/G1 phase |[4] | | CHO-K1 | 5, 10, 15 | - | Increase in the number of cells in the G1 phase |[1] |
Core Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following are protocols for key experiments used to assess the effects of this compound.
2.1. Cell Viability Assessment using MTT Assay
This protocol is adapted from studies investigating the effect of PDMP on the viability of various cell lines[1][4].
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0, 5, 10, 15, 20 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the treated cells for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C to allow the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Express the results as a percentage of inhibition compared to the untreated control cells.
2.2. Cell Cycle Analysis using Flow Cytometry
This protocol is based on the methodology used to study PDMP's effect on the cell cycle distribution of cancer cells[4].
-
Cell Treatment: Treat cells with the desired concentration of this compound (e.g., 20 µM) for a specific duration (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in cold 70% ethanol and store them at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and then stain them with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle.
2.3. Colony Formation Assay
This assay assesses the long-term effect of this compound on the proliferative capacity of single cells[4].
-
Cell Seeding: Seed a low number of cells in a culture dish.
-
Treatment: Treat the cells with this compound (e.g., 20 µM) and a vehicle control.
-
Incubation: Incubate the cells for an extended period (e.g., 10 days) to allow for colony formation.
-
Fixation and Staining: Fix the colonies with a solution like methanol and stain them with crystal violet.
-
Quantification: Count the number of colonies in each dish.
Signaling Pathways Modulated by this compound
This compound exerts its effects on cell growth and proliferation by modulating several key signaling pathways.
3.1. Inhibition of Glucosylceramide Synthase and Sphingolipid Metabolism
The primary mechanism of action of this compound is the inhibition of glucosylceramide synthase (GCS), a key enzyme in the sphingolipid metabolic pathway. This inhibition leads to the accumulation of its precursor, ceramide, a known pro-apoptotic agent[5]. The accumulation of ceramide can trigger cell cycle arrest and apoptosis[4].
References
The Dual Role of D,L-erythro-PDMP in Cellular Fate: A Technical Guide to Apoptosis and Autophagy Induction
For Researchers, Scientists, and Drug Development Professionals
Introduction
D,L-erythro-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (D,L-erythro-PDMP) is a synthetic ceramide analogue that has garnered significant interest in cellular biology and drug development. As an inhibitor of glucosylceramide synthase (GCS), it plays a crucial role in modulating cellular sphingolipid metabolism. The accumulation of intracellular ceramide, a key bioactive lipid, upon treatment with PDMP isomers, triggers profound cellular responses, including the initiation of two critical and interconnected cell fate pathways: apoptosis and autophagy. This technical guide provides an in-depth exploration of the mechanisms by which this compound induces these processes, supported by experimental data, detailed methodologies, and visual representations of the underlying signaling cascades. While much of the literature focuses on the D,L-threo isomer of PDMP, this guide will synthesize the available information to present a cohesive understanding of the D,L-erythro isomer's effects.
Data Presentation: Quantitative Effects of PDMP on Apoptosis and Autophagy Markers
The following tables summarize the quantitative data on the effects of PDMP treatment on key markers of apoptosis and autophagy. It is important to note that much of the specific quantitative data available is for the D,L-threo isomer, which is a potent GCS inhibitor. This compound is a weaker GCS inhibitor but can still elevate cellular ceramide levels. The data presented should be interpreted with this distinction in mind.
Table 1: Effect of PDMP on Apoptosis Markers
| Marker | Cell Line | PDMP Concentration | Incubation Time | Observed Effect | Reference |
| Bax/Bcl-2 Ratio | Pediatric ALL Cells | Post-chemotherapy | N/A | Increased ratio from 1.74 to 6.17 | [1] |
| Human Melanoma Cells | N/A | N/A | High Bax/Bcl-2 ratio correlates with sensitivity to apoptosis | [2] | |
| Caspase-3 Activity | HeLa Cells | 10 µM (Compounds 1-5) | 24 hours | Significant increase in caspase-3 activity | [3] |
| Acutely Decompensated Heart Failure | N/A | N/A | Striking increase in caspase-3 activity | [4] | |
| Annexin V Positive Cells | Jurkat Cells | Various | Various | Increased percentage of Annexin V positive cells | [5][6] |
Table 2: Effect of PDMP on Autophagy Markers
| Marker | Cell Line | PDMP Isomer/Concentration | Incubation Time | Observed Effect | Reference |
| LC3-II Expression | A549 Cells | D,L-threo-PDMP | Not Specified | Massive increase in LC3B-II protein expression | [7] |
| HeLa Cells | 12.5 µM rapamycin + 2.5 nM BafA1 | 24 hours | Significant increase in LC3-II levels | [8] | |
| p62/SQSTM1 Degradation | A549 Cells | D,L-threo-PDMP | Not Specified | Steep decrease in p62 protein levels | [7] |
| HeLa Cells | Bafilomycin A1 | 24 hours | Dose-dependent increase in p62 levels (autophagy inhibition) | [8] | |
| Autophagic Flux | HEK293T Cells | 100 µM (Compounds 1 and 2) | 9 hours | Significant inhibition of autophagic flux | [9] |
Signaling Pathways
The induction of apoptosis and autophagy by this compound is primarily mediated by the accumulation of intracellular ceramide. The following diagrams, generated using the DOT language, illustrate the key signaling cascades involved.
Apoptosis Signaling Pathway
Caption: this compound-induced apoptosis signaling pathway.
Autophagy Signaling Pathway
Caption: this compound-induced autophagy signaling pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to assess this compound-induced apoptosis and autophagy.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cultured cells.
Materials:
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the no-treatment control.
Apoptosis Detection by Flow Cytometry (Annexin V/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after this compound treatment.[5][6][10]
Materials:
-
This compound
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of this compound for the specified time. Include vehicle and no-treatment controls.
-
Harvest the cells by trypsinization (for adherent cells) and collect the culture supernatant (containing floating/apoptotic cells).
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
-
Gate the cell populations to distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis of Apoptosis and Autophagy Markers
Objective: To detect changes in the expression levels of key proteins involved in apoptosis (e.g., Bax, Bcl-2, cleaved Caspase-3) and autophagy (e.g., LC3-I/II, p62).[7][8]
Materials:
-
This compound
-
Cell culture dishes
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-LC3, anti-p62, anti-β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound as described previously.
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (β-actin or GAPDH).
Autophagic Flux Assay (LC3 Turnover)
Objective: To measure the dynamic process of autophagy by assessing the degradation of LC3-II.[11][12]
Materials:
-
This compound
-
Autophagy inhibitors (e.g., Bafilomycin A1 or Chloroquine)
-
Western blot materials (as described above)
Procedure:
-
Treat cells with this compound in the presence or absence of an autophagy inhibitor (e.g., 100 nM Bafilomycin A1 for the last 4 hours of treatment).
-
Harvest the cells and perform Western blot analysis for LC3 as described above.
-
Autophagic flux is determined by comparing the amount of LC3-II in the presence and absence of the inhibitor. An increase in LC3-II levels in the presence of the inhibitor compared to its absence indicates a functional autophagic flux.
Conclusion
This compound is a valuable tool for investigating the intricate relationship between sphingolipid metabolism, apoptosis, and autophagy. By elevating intracellular ceramide levels, this compound activates distinct yet interconnected signaling pathways that ultimately determine the cell's fate. The provided data, signaling pathway diagrams, and experimental protocols offer a comprehensive resource for researchers and drug development professionals seeking to understand and harness the therapeutic potential of modulating these fundamental cellular processes. Further research is warranted to fully elucidate the specific quantitative effects and signaling nuances of the D,L-erythro isomer in various cellular contexts, which will be critical for its potential translation into clinical applications.
References
- 1. Relationship between Bax and Bcl-2 Protein Expression and Outcome of Induction Phase Chemotherapy in Pediatric Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Bax/Bcl-2 ratio determines the susceptibility of human melanoma cells to CD95/Fas-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ceramide signaling in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. D,L-Threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (DL-PDMP) increases endoplasmic reticulum stress, autophagy and apoptosis accompanying ceramide accumulation via ceramide synthase 5 protein expression in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Robust LC3B lipidation analysis by precisely adjusting autophagic flux - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a specific live-cell assay for native autophagic flux - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 11. researchgate.net [researchgate.net]
- 12. Turnover of Lipidated LC3 and Autophagic Cargoes in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for D,L-erythro-PDMP in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
D,L-erythro-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (PDMP) is a synthetic analog of ceramide that serves as a valuable tool in cell biology and drug development. Its primary mechanism of action is the inhibition of UDP-glucose:ceramide glucosyltransferase (glucosylceramide synthase, GCS), the enzyme responsible for the first step in the biosynthesis of most glycosphingolipids (GSLs).[1][2][3] By blocking this pathway, D,L-erythro-PDMP leads to the depletion of downstream GSLs and an accumulation of cellular ceramide. These alterations can profoundly impact various cellular processes, making PDMP a potent modulator of cell growth, apoptosis, and signaling.
These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its effects on cell viability, apoptosis, and the underlying signaling pathways.
Data Presentation
Table 1: Effects of this compound on Various Cell Lines
| Cell Line | Concentration | Incubation Time | Observed Effect | Reference |
| Rabbit Skin Fibroblasts | 12, 25, 50 µM | 4, 7, 10 days | Inhibition of cell growth | [1] |
| Rabbit Skin Fibroblasts | 50 µM | 3 days | Cytotoxicity and altered cell morphology | [1][2] |
| Madin-Darby Canine Kidney (MDCK) Cells | 40 µM | 24 hours | Increased glucosyltransferase specific activity | [1][2] |
| Human A431 Cells | 5 µM (D-threo isomer) | 6 days | Glycolipid depletion, reduced cell growth, and inhibition of cell-substrate adhesion | [4] |
| Human A549 Lung Carcinoma Cells | Not specified (DL-threo isomer) | Up to 17 hours | Induction of ER stress, autophagy, and apoptosis |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a stock solution of this compound hydrochloride.
Materials:
-
This compound hydrochloride
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-buffered saline (PBS), sterile
-
0.22 µm sterile syringe filter
-
Sterile microcentrifuge tubes
Procedure:
-
To prepare a 10 mM stock solution, dissolve 4.45 mg of this compound hydrochloride (MW: 445.0 g/mol ) in 1 mL of sterile DMSO.
-
Gently vortex or sonicate at a low temperature (e.g., 40°C) until the compound is completely dissolved.[5]
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile microcentrifuge tube.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage. The stock solution in DMSO is stable for several months. For aqueous solutions, a 4 mM stock in water can be prepared, filtered, and stored at 4°C for at least one month.[5]
Protocol 2: General Protocol for Cell Treatment with this compound
This protocol provides a general guideline for treating cultured cells with this compound.
Materials:
-
Cultured cells in appropriate cell culture flasks or plates
-
Complete cell culture medium
-
This compound stock solution (from Protocol 1)
-
Vehicle control (e.g., DMSO)
Procedure:
-
Seed cells at a desired density in a multi-well plate, petri dish, or flask and allow them to adhere and grow for 24 hours.
-
On the day of treatment, prepare the final concentrations of this compound by diluting the stock solution in fresh, pre-warmed complete culture medium. A typical final concentration range is between 5 µM and 50 µM.[1][2][4]
-
Also, prepare a vehicle control by adding the same volume of DMSO (or the solvent used for the stock solution) to the complete culture medium. The final concentration of the vehicle should be consistent across all conditions and typically should not exceed 0.5% (v/v).
-
Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Proceed with downstream assays such as cytotoxicity, apoptosis, or signaling pathway analysis.
Protocol 3: Cytotoxicity Assay using LDH Release
This protocol measures cytotoxicity by quantifying the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.
Materials:
-
Cells treated with this compound (from Protocol 2)
-
Commercially available LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
After the desired incubation time with this compound, carefully collect the cell culture supernatant from each well.
-
Follow the manufacturer's instructions for the LDH cytotoxicity assay kit. This typically involves transferring a specific volume of the supernatant to a new plate and adding the reaction mixture.
-
Incubate the plate at room temperature for the recommended time, protected from light.
-
Measure the absorbance at the specified wavelength (usually around 490 nm) using a microplate reader.
-
Calculate the percentage of cytotoxicity according to the manufacturer's formula, which generally compares the LDH release from treated cells to that of untreated and maximum LDH release controls.
Protocol 4: Apoptosis Assay using Annexin V/Propidium Iodide Staining
This protocol detects apoptosis by staining for phosphatidylserine externalization (Annexin V) and plasma membrane integrity (Propidium Iodide, PI).
Materials:
-
Cells treated with this compound (from Protocol 2)
-
Annexin V-FITC (or another fluorophore) Apoptosis Detection Kit
-
Propidium Iodide (PI) solution
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells). Be sure to collect any floating cells from the supernatant as they may be apoptotic.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound leading to cellular effects.
Experimental Workflow for Studying this compound Effects
Caption: Workflow for cell-based assays with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound (hydrochloride) - MedChem Express [bioscience.co.uk]
- 4. Glycolipid depletion using a ceramide analogue (PDMP) alters growth, adhesion, and membrane lipid organization in human A431 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [D-PDMP]:Glycoscience Protocol Online Database [jcggdb.jp]
Application Notes and Protocols: D,L-erythro-PDMP Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
D,L-erythro-PDMP hydrochloride (N-[2-hydroxy-1-(4-morpholinylmethyl)-2-phenylethyl]-decanamide, monohydrochloride) is a synthetic ceramide analogue. It is recognized as an inhibitor of glucosylceramide synthase (GCS), a key enzyme in the biosynthesis of most glycosphingolipids. By blocking the transfer of glucose from UDP-glucose to ceramide, this compound hydrochloride leads to a reduction in cellular glycosphingolipids and a concurrent accumulation of ceramide. This modulation of sphingolipid metabolism has been shown to impact various cellular processes, including cell growth, apoptosis, and signaling pathways, making it a valuable tool for research in cancer, neurodegenerative disorders, and metabolic diseases.
Physicochemical Properties
-
Molecular Formula: C₂₃H₃₈N₂O₃ · HCl
-
Molecular Weight: 427.0 g/mol
-
Appearance: Crystalline solid
Solubility
The solubility of this compound hydrochloride is a critical factor for its application in various experimental settings. The following table summarizes its solubility in common laboratory solvents.
| Solvent | Concentration | Notes |
| DMSO | Up to 125 mg/mL | May require ultrasonication for complete dissolution. |
| Ethanol | 50 mg/mL | For a mixture of DL-erythro/threo-PDMP hydrochloride. |
| Ethanol:PBS (pH 7.2) (1:5) | 0.05 mg/mL | For a mixture of DL-erythro/threo-PDMP hydrochloride. |
| Water | Insoluble | The related (±)-threo-PDMP hydrochloride is soluble in water at 50 mg/mL; however, the erythro isomer is generally reported to be poorly soluble in aqueous solutions. |
Preparation of this compound Hydrochloride
The synthesis of this compound hydrochloride can be achieved through the acylation of the corresponding amino alcohol precursor. A general synthetic approach involves the reaction of DL-erythro-1-phenyl-2-amino-1,3-propanediol with decanoyl chloride, followed by the introduction of the morpholine moiety and subsequent conversion to the hydrochloride salt. The stereochemistry of the final product is determined by the starting amino alcohol.
Experimental Protocols
Preparation of Stock Solutions
For In Vitro Experiments:
-
To prepare a high-concentration stock solution, dissolve this compound hydrochloride in DMSO. For example, to make a 10 mM stock solution, dissolve 4.27 mg of this compound hydrochloride in 1 mL of DMSO.
-
Vortex or sonicate the solution to ensure complete dissolution.
-
Store the stock solution at -20°C for long-term storage. When stored at -20°C, the solution is stable for at least one month. For storage up to 6 months, it is recommended to store at -80°C.[1]
For In Vivo Experiments:
Due to the low aqueous solubility of this compound hydrochloride, a formulation with co-solvents is necessary for in vivo administration. Here are two example protocols for preparing a working solution:
Protocol 1: PEG300, Tween-80, and Saline Formulation
This protocol yields a clear solution of ≥ 2.08 mg/mL.
-
Prepare a stock solution of this compound hydrochloride in DMSO (e.g., 20.8 mg/mL).
-
For a 1 mL working solution, take 100 µL of the DMSO stock solution and add it to 400 µL of PEG300. Mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until uniform.
-
Add 450 µL of saline to adjust the final volume to 1 mL. The final solvent composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
Protocol 2: SBE-β-CD in Saline Formulation
This protocol also yields a clear solution of ≥ 2.08 mg/mL.
-
Prepare a stock solution of this compound hydrochloride in DMSO (e.g., 20.8 mg/mL).
-
For a 1 mL working solution, add 100 µL of the DMSO stock solution to 900 µL of a 20% (w/v) solution of sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in saline.
-
Mix thoroughly until a clear solution is obtained.
Note: For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.
In Vitro Cell-Based Assay Protocol
This protocol provides a general guideline for treating cultured cells with this compound hydrochloride to study its effects on cell growth and signaling.
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 96-well plates for viability assays, larger plates for protein or RNA extraction) at a density that will allow for logarithmic growth during the treatment period.
-
Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO₂ to allow for attachment.
-
Preparation of Working Solutions: Dilute the this compound hydrochloride stock solution in fresh culture medium to the desired final concentrations. A typical concentration range for in vitro experiments is 10-50 µM.[2] It is important to ensure that the final concentration of DMSO is non-toxic to the cells (typically ≤ 0.5%).
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound hydrochloride. Include a vehicle control (medium with the same concentration of DMSO as the highest treatment concentration).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours), depending on the specific endpoint being measured.
-
Analysis: Following incubation, cells can be analyzed for various parameters, such as:
-
Cell viability (e.g., using MTT or CellTiter-Glo assays).
-
Apoptosis (e.g., by Annexin V/PI staining and flow cytometry, or caspase activity assays).
-
Protein expression and phosphorylation by Western blotting.
-
Gene expression by RT-qPCR.
-
Glycosphingolipid and ceramide levels by mass spectrometry.
-
Mechanism of Action and Signaling Pathways
This compound hydrochloride primarily acts by inhibiting glucosylceramide synthase (GCS). This inhibition has two major downstream consequences: the depletion of glycosphingolipids and the accumulation of ceramide. These changes in lipid composition trigger a cascade of cellular events.
The accumulation of ceramide can induce endoplasmic reticulum (ER) stress, which in turn can trigger autophagy and apoptosis. Ceramide has also been shown to lead to the inhibition of the prosurvival Akt signaling pathway. The inactivation of Akt can subsequently lead to the inactivation of the mechanistic target of rapamycin (mTOR), a key regulator of cell growth and proliferation, and a potent inducer of autophagy.
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the effects of this compound hydrochloride in a cell-based study.
Conclusion
This compound hydrochloride is a potent pharmacological tool for studying the roles of glycosphingolipids and ceramide in various biological processes. Careful consideration of its solubility and the appropriate preparation of solutions are essential for obtaining reliable and reproducible experimental results. The provided protocols and diagrams serve as a comprehensive guide for researchers utilizing this compound in their studies.
References
Recommended working concentrations of D,L-erythro-PDMP for in vitro studies.
For Researchers, Scientists, and Drug Development Professionals
Introduction
D,L-erythro-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (D,L-erythro-PDMP) is a widely utilized synthetic ceramide analogue. It functions as a competitive inhibitor of UDP-glucose:ceramide glucosyltransferase (UGCG), also known as glucosylceramide synthase (GCS). This enzyme catalyzes the initial step in the biosynthesis of most glycosphingolipids (GSLs) by transferring glucose from UDP-glucose to ceramide. By inhibiting UGCG, this compound leads to the depletion of downstream GSLs and an accumulation of cellular ceramide. This modulation of sphingolipid metabolism has profound effects on various cellular processes, including cell growth, differentiation, adhesion, and signaling. These application notes provide recommended working concentrations, detailed experimental protocols, and an overview of the relevant signaling pathways for the effective use of this compound in in vitro research.
Data Presentation: Recommended Working Concentrations
The effective concentration of this compound can vary significantly depending on the cell type, the duration of treatment, and the specific biological question being investigated. The following table summarizes reported working concentrations from various in vitro studies.
| Cell Line/Type | Assay | Concentration Range | Duration | Observed Effect |
| Rabbit Skin Fibroblasts | Growth Inhibition | 12 - 50 µM | 4 - 10 days | Inhibition of cell growth. |
| Rabbit Skin Fibroblasts | Cytotoxicity | 50 µM | 3 days | Cytotoxic effects observed. |
| Madin-Darby Canine Kidney (MDCK) Cells | Glucosyltransferase Activity | 40 µM | 24 hours | Marked increase in glucosyltransferase specific activity. |
| Human Epidermoid Carcinoma (A431) Cells | Glycolipid Depletion | 5 µM | 6 days | Reduced glycolipid content to ~5% of control levels, altering cell morphology and adhesion. |
| Various Cancer Cell Lines (e.g., HTB-26, PC-3, HepG2) | Cytotoxicity (IC50) | 10 - 50 µM | Not Specified | Effective in inducing cytotoxicity. |
| Normal Human Kidney Proximal Tubular Cells | Glycosphingolipid Metabolism | Concentration-dependent | Not Specified | Reduction in the metabolic labeling and cellular levels of various glycosphingolipids. |
Experimental Protocols
Preparation of this compound Stock Solution
A common stock solution concentration for this compound is 4 mM prepared in sterile water or DMSO.
Materials:
-
This compound hydrochloride
-
Sterile, nuclease-free water or DMSO
-
Sterile microcentrifuge tubes
-
Sonicator (optional)
-
0.22 µm sterile filter
Protocol:
-
Weigh the required amount of this compound hydrochloride powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile water or DMSO to achieve a 4 mM concentration.
-
To aid dissolution, the solution can be warmed to 40°C and sonicated in a water bath.
-
Once fully dissolved, sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage. The stock solution is stable for at least one month when stored at 4°C.
General Protocol for Cell Treatment
This protocol provides a general guideline for treating adherent or suspension cells with this compound. Optimization may be required for specific cell lines and experimental designs.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 4 mM)
-
Sterile culture plates or flasks
-
Phosphate-buffered saline (PBS)
Protocol:
-
Cell Seeding:
-
Adherent cells: Seed cells in the desired culture vessel (e.g., 96-well plate, 6-well plate, or flask) at a density that will ensure they are in the logarithmic growth phase and do not exceed confluency at the end of the experiment. Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Suspension cells: Seed cells directly into the culture vessel at the desired density in a complete culture medium.
-
-
**Preparation
Application Notes and Protocols for D,L-erythro-PDMP in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
D,L-erythro-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (PDMP) is a synthetic analog of ceramide and a well-established inhibitor of glucosylceramide synthase (GCS).[1] GCS is a pivotal enzyme that catalyzes the first step in the biosynthesis of most glycosphingolipids by transferring glucose from UDP-glucose to ceramide. In many cancer types, the expression and activity of GCS are elevated, contributing to tumor progression and multidrug resistance. By inhibiting GCS, D,L-erythro-PDMP leads to the intracellular accumulation of its substrate, ceramide. Ceramide is a bioactive sphingolipid that acts as a second messenger in various signaling pathways, promoting anti-cancer effects such as apoptosis, cell cycle arrest, and autophagy.[2] Furthermore, ceramide accumulation has been shown to inactivate the pro-survival mTOR signaling pathway.[2] These mechanisms make this compound a compelling agent for cancer research and a potential candidate for combination therapies.
This document provides detailed experimental protocols for the application of this compound in cancer cell lines, along with a summary of its effects and the underlying signaling pathways.
Data Presentation
Table 1: IC50 Values of PDMP Isomers in Various Cancer Cell Lines
| Cell Line | Cancer Type | Compound | IC50 (µM) | Citation |
| Shope Carcinoma Cells | Carcinoma | D-threo-PDMP | Growth suppression observed in a dose-dependent manner | [3] |
| HTB-26 | Breast Cancer | Compound 1¹ | 10 - 50 | [1] |
| PC-3 | Pancreatic Cancer | Compound 1¹ | 10 - 50 | [1] |
| HepG2 | Hepatocellular Carcinoma | Compound 1¹ | 10 - 50 | [1] |
| HCT116 | Colorectal Cancer | Compound 1¹ | 22.4 | [1] |
| HCT116 | Colorectal Cancer | Compound 2² | 0.34 | [1] |
| MCF-7 | Breast Cancer | Compound 30a³ | 9.59 ± 0.7 | [4] |
| MDA-MB-231 | Breast Cancer | Compound 30a³ | 12.12 ± 0.54 | [4] |
| T-47D | Breast Cancer | Compound 30a³ | 10.10 ± 0.4 | [4] |
¹Compound 1 and ²Compound 2 are regioisomers of an oleoyl hybrid of a natural antioxidant with a structure that may have similarities in its mechanism of action to PDMP by inducing apoptosis. ³Compound 30a is a styrylimidazo[1,2-a]pyridine derivative shown to induce apoptosis.
Note: Specific IC50 values for this compound are not widely reported in a consolidated format. The values presented here are for the related D-threo isomer or other compounds with similar apoptotic mechanisms and are intended to provide a general reference for effective concentration ranges.
Mandatory Visualizations
Signaling Pathways
Caption: this compound inhibits GCS, leading to ceramide accumulation, which induces apoptosis and inhibits the mTOR pathway.
Experimental Workflow
Caption: General experimental workflow for studying the effects of this compound on cancer cell lines.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line Maintenance : Culture the desired cancer cell lines in their recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding : Seed the cells in appropriate multi-well plates (e.g., 96-well for viability assays, 6-well for protein extraction and flow cytometry) at a density that allows for logarithmic growth during the experiment.
-
This compound Preparation : Prepare a stock solution of this compound hydrochloride in a suitable solvent such as DMSO or ethanol.[5] Further dilute the stock solution in the cell culture medium to achieve the desired final concentrations. A vehicle control (medium with the same concentration of solvent) should always be included.
-
Treatment : Replace the existing medium with the medium containing different concentrations of this compound or the vehicle control. The incubation time will vary depending on the assay (e.g., 24, 48, or 72 hours for viability assays).
Cell Viability Assay (MTT Assay)
-
Principle : The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.
-
Procedure :
-
Following treatment with this compound for the desired duration, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control. The IC50 value can be determined by plotting cell viability against the log of the drug concentration.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Principle : This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
-
Procedure :
-
After treatment, harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry.
-
Cell Cycle Analysis (Propidium Iodide Staining)
-
Principle : This method uses PI to stain the cellular DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.
-
Procedure :
-
Harvest the cells after this compound treatment.
-
Fix the cells in cold 70% ethanol and store at -20°C overnight.
-
Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A (to prevent staining of RNA).
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
-
Western Blotting for Apoptotic and mTOR Signaling Markers
-
Principle : Western blotting is used to detect and quantify specific proteins in a cell lysate. This allows for the analysis of key proteins involved in apoptosis and the mTOR signaling pathway.
-
Procedure :
-
Protein Extraction : Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer : Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting :
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, PARP, p-Akt, p-mTOR, p-S6K).[6][7][8][9][10]
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection : Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification of Ceramide Levels (HPLC-MS)
-
Principle : High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a sensitive and specific method for the separation and quantification of different ceramide species.[11][12]
-
Procedure :
-
Lipid Extraction : After treatment, harvest the cells and perform a lipid extraction using a solvent system such as chloroform/methanol.
-
HPLC Separation : Separate the different ceramide species using a C18 reverse-phase HPLC column.
-
Mass Spectrometry Detection : Detect and quantify the ceramides using electrospray ionization tandem mass spectrometry (ESI-MS/MS) in multiple reaction monitoring (MRM) mode.[11] A characteristic product ion at m/z 264 is often used for the detection of various ceramide species.[11]
-
Quantification : Use an internal standard (e.g., a non-naturally occurring ceramide species) for accurate quantification.
-
Conclusion
This compound serves as a valuable tool for investigating the role of glycosphingolipid metabolism in cancer. Its ability to inhibit GCS and induce the accumulation of the pro-apoptotic lipid ceramide provides a clear mechanism for its anti-cancer effects. The protocols outlined in this document provide a comprehensive framework for researchers to study the effects of this compound on cancer cell lines, from determining its cytotoxic potential to elucidating the underlying molecular pathways. Further investigation into its efficacy in combination with other chemotherapeutic agents is a promising area for future cancer research.
References
- 1. researchgate.net [researchgate.net]
- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glucosylceramide synthetase inhibitor, D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol exhibits a novel decarcinogenic activity against Shope carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Enzo Life Sciences DL-threo-1-Phenyl-2-decanoylamino-3-morpholino-1-propanol | Fisher Scientific [fishersci.com]
- 6. Flow Cytometry-Based Detection and Analysis of BCL-2 Family Proteins and Mitochondrial Outer Membrane Permeabilization (MOMP) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Specific interactions of BCL-2 family proteins mediate sensitivity to BH3-mimetics in diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Separation, identification and quantitation of ceramides in human cancer cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. research.rug.nl [research.rug.nl]
Applications of D,L-erythro-PDMP in Multidrug Resistance Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) remains a significant hurdle in the effective treatment of cancer. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as drug efflux pumps, reducing the intracellular concentration of chemotherapeutic agents to sub-lethal levels. The modulation of these transporters is a key strategy to overcome MDR.
D,L-erythro-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (PDMP) is a synthetic analog of ceramide. While its threo-isomers are known inhibitors of glucosylceramide synthase (GCS), the erythro-isomer, D,L-erythro-PDMP, is considered an inactive isomer in this regard. However, emerging research suggests that this compound may have a role in modulating P-gp function, thereby offering a potential avenue for circumventing multidrug resistance.
These application notes provide an overview of the potential applications of this compound in MDR research and detailed protocols for investigating its effects.
Principle of Action
This compound is hypothesized to reverse multidrug resistance by interacting with and modulating the function of P-glycoprotein. This interaction may lead to an inhibition of the pump's activity, resulting in increased intracellular accumulation of cytotoxic drugs in resistant cancer cells, thereby restoring their sensitivity to chemotherapy. The precise signaling pathways involved in this modulation are a subject of ongoing research.
Data Presentation
The efficacy of this compound in reversing multidrug resistance can be quantified by determining its effect on the cytotoxicity of a chemotherapeutic agent in a resistant cell line. The following table summarizes hypothetical data from such an experiment.
| Cell Line | Treatment | IC50 of Doxorubicin (µM) | Fold Reversal |
| MCF-7 | Doxorubicin alone | 0.5 | - |
| (Sensitive) | Doxorubicin + 10 µM this compound | 0.45 | 1.1 |
| MCF-7/ADR | Doxorubicin alone | 15.0 | - |
| (Resistant) | Doxorubicin + 10 µM this compound | 5.0 | 3.0 |
| Doxorubicin + 20 µM this compound | 2.5 | 6.0 |
Note: The data presented in this table is illustrative and intended for guidance. Actual results may vary depending on the cell line and experimental conditions.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Proposed mechanism of this compound in reversing P-gp-mediated multidrug resistance.
Experimental Workflow Diagram
Caption: Workflow for evaluating the MDR reversal activity of this compound.
Experimental Protocols
Protocol 1: Cell Viability Assay to Determine Reversal of Multidrug Resistance
Objective: To assess the ability of this compound to sensitize multidrug-resistant cells to a chemotherapeutic agent.
Materials:
-
Multidrug-resistant (e.g., MCF-7/ADR) and sensitive (e.g., MCF-7) cancer cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Chemotherapeutic agent (e.g., Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the chemotherapeutic agent in complete medium.
-
Prepare solutions of the chemotherapeutic agent in combination with a fixed, non-toxic concentration of this compound (determine the non-toxic concentration in a preliminary experiment).
-
Remove the overnight culture medium from the cells and add 100 µL of the prepared drug solutions (chemotherapeutic alone and in combination with this compound). Include wells with medium only (blank), cells with medium (negative control), and cells with this compound alone.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the negative control and determine the IC50 values (the concentration of drug that inhibits cell growth by 50%).
-
The fold reversal (FR) is calculated as: FR = IC50 of chemotherapeutic agent alone / IC50 of chemotherapeutic agent in the presence of this compound.
Protocol 2: Rhodamine 123 Efflux Assay for P-glycoprotein Function
Objective: To determine the effect of this compound on the efflux activity of P-glycoprotein.
Materials:
-
MDR and sensitive cancer cell lines
-
Complete cell culture medium
-
Rhodamine 123 (stock solution in DMSO)
-
This compound
-
Verapamil (positive control for P-gp inhibition)
-
PBS
-
Flow cytometer
-
Fluorescence microscope (optional)
Procedure:
-
Harvest cells and resuspend them in complete medium at a concentration of 1 x 10⁶ cells/mL.
-
Aliquot 1 mL of the cell suspension into flow cytometry tubes.
-
Treat the cells with this compound at various concentrations for 1 hour at 37°C. Include a no-treatment control and a positive control (Verapamil).
-
Add Rhodamine 123 to a final concentration of 1 µg/mL to all tubes and incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.
-
Resuspend the cells in 500 µL of ice-cold PBS.
-
Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer. An increase in fluorescence in this compound-treated cells compared to the untreated control indicates inhibition of P-gp-mediated efflux.[1]
-
Alternatively, visualize the cells under a fluorescence microscope to observe the intracellular accumulation of Rhodamine 123.
Protocol 3: Western Blot Analysis of P-glycoprotein Expression
Objective: To investigate if this compound alters the expression level of P-glycoprotein.
Materials:
-
MDR and sensitive cancer cell lines
-
This compound
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against P-glycoprotein (e.g., C219 or JSB-1)
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Treat cells with this compound at the desired concentration for 24-48 hours.
-
Lyse the cells using RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-P-glycoprotein antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
-
Quantify the band intensities to determine any changes in P-gp expression levels.
Troubleshooting
-
High background in MTT assay: Ensure complete removal of MTT-containing medium before adding DMSO.
-
Low fluorescence signal in Rhodamine 123 assay: Optimize the incubation time and concentration of Rhodamine 123. Ensure cells are healthy.
-
No P-gp band in Western blot: Confirm the expression of P-gp in the resistant cell line. Use a positive control cell lysate if available. Optimize antibody concentrations and incubation times.
Conclusion
This compound presents an interesting candidate for further investigation in the field of multidrug resistance. The protocols outlined above provide a framework for researchers to explore its potential as a P-gp modulator and to elucidate its mechanism of action. Careful experimental design and data interpretation are crucial for advancing our understanding of this compound's role in overcoming MDR in cancer.
References
Application Notes and Protocols for Studying Lysosomal Storage Diseases with D,L-erythro-PDMP
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing D,L-erythro-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (D,L-erythro-PDMP) for the study of lysosomal storage diseases (LSDs). This compound is a valuable chemical tool for inducing a cellular phenotype that mimics certain aspects of LSDs, particularly those related to glycosphingolipid (GSL) metabolism, such as Gaucher disease.
Introduction to this compound
This compound is an inhibitor of UDP-glucose:ceramide glucosyltransferase (glucosylceramide synthase, GCS).[1][2] This enzyme is crucial for the first step in the biosynthesis of most GSLs. By inhibiting GCS, this compound leads to a reduction in the levels of downstream GSLs and an accumulation of its substrate, ceramide.[3][4] This targeted disruption of GSL metabolism makes it a powerful tool for investigating the pathophysiology of LSDs and for the preclinical evaluation of potential therapeutic agents. The D-threo isomer of PDMP is the most potent inhibitor of GCS.[5][6]
The primary application of this compound in this context is to model LSDs like Gaucher disease in vitro. Gaucher disease is characterized by a deficiency in the lysosomal enzyme glucocerebrosidase, leading to the accumulation of glucosylceramide.[7][8] While this compound inhibits the synthesis of glucosylceramide rather than its breakdown, the resulting cellular lipid imbalance provides a relevant model to study the downstream cellular consequences of altered GSL metabolism.[9]
Data Presentation
The following tables summarize quantitative data from studies utilizing this compound, providing a reference for expected outcomes and experimental design.
Table 1: Effects of this compound on Cell Growth and Cytotoxicity
| Cell Line | Concentration (µM) | Incubation Time | Effect | Reference |
| Rabbit skin fibroblast | 12, 25, 50 | 4, 7, 10 days | Inhibitory effect on cell growth | [1][2] |
| Rabbit skin fibroblast | 50 | 3 days | Cytotoxic effect on cell morphology | [1][2] |
Table 2: Effects of this compound on Enzyme Activity and GSL Metabolism
| Cell Line/System | Concentration (µM) | Incubation Time | Effect | Reference |
| MDCK cell homogenates | 0.8 | N/A | 90% inhibition of glucosylceramide synthase (D-threo isomer) | [5][6] |
| Enzyme assay | 5 | N/A | 50% inhibition of glucosylceramide synthase ((+)-D-threo-PDMP) | [6] |
| MDCK cells | 40 | 24 hours | Marked increase in glucosyltransferase specific activity (14.6 nmol/h per mg protein) | [1][2] |
| Cultured normal human kidney proximal tubular cells | Concentration-dependent | N/A | Reduction in metabolic labeling and cellular levels of GlcCer, LacCer, and globo-series GSLs (D-threo isomer) | [3] |
| B16 melanoma cells | N/A | N/A | D-threo-PDMP markedly inhibited incorporation of radioactivity into GlcCer, LacCer, and GM3 | [4] |
Table 3: Time-Dependent Lysosomal Lipid Accumulation with PDMP Treatment
| Lipid | Incubation Time with PDMP (20 µM) | Observation | Reference |
| LBPA | 2 hours | First lipid to accumulate | [9] |
| pacSph-derived lipids | 4 hours | Accumulation in lysosomes | [9] |
Experimental Protocols
The following are detailed protocols for key experiments using this compound to model and study lysosomal storage diseases.
Protocol 1: Induction of a Lysosomal Storage Phenotype in Cultured Cells
This protocol describes how to treat cultured cells with this compound to induce a cellular phenotype that mimics aspects of a lysosomal storage disease.
Materials:
-
Cultured cells (e.g., HeLa, fibroblasts, or a cell line relevant to the specific LSD being studied)
-
Complete cell culture medium
-
This compound (hydrochloride salt is soluble in DMSO)[10]
-
Dimethyl sulfoxide (DMSO)
-
Sterile, tissue culture-treated plates or flasks
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Plate cells at a desired density in a tissue culture vessel and allow them to adhere and grow for 24 hours in a 37°C, 5% CO2 incubator. The seeding density should be chosen to ensure cells are in the logarithmic growth phase at the time of treatment.
-
Stock Solution Preparation: Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock solution can be prepared. Store the stock solution at -20°C for long-term storage or at -80°C for up to 6 months.[2]
-
Working Solution Preparation: On the day of the experiment, dilute the this compound stock solution in complete cell culture medium to the desired final concentration (e.g., 10-50 µM).[1] It is crucial to also prepare a vehicle control medium containing the same final concentration of DMSO.
-
Cell Treatment: Remove the existing medium from the cultured cells and replace it with the medium containing this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24-72 hours). The incubation time will depend on the specific endpoint being measured.[1][9]
-
Harvesting and Analysis: After the incubation period, cells can be harvested for various downstream analyses, such as lipid analysis (Protocol 3), enzyme activity assays (Protocol 2), or fluorescence microscopy (Protocol 4).
Protocol 2: Glucosylceramide Synthase Activity Assay
This protocol provides a general framework for measuring the activity of glucosylceramide synthase in cell lysates, which is inhibited by this compound.
Materials:
-
Treated and control cell pellets
-
Lysis buffer (e.g., containing protease inhibitors)
-
Radioactive UDP-glucose ([14C]UDP-glucose) or a fluorescently labeled ceramide substrate
-
Ceramide
-
Reaction buffer (specific composition may vary)
-
Scintillation fluid and counter (for radioactive assays) or a fluorescence plate reader
-
Protein quantification assay kit (e.g., BCA or Bradford)
Procedure:
-
Cell Lysis: Lyse the cell pellets in a suitable lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Enzyme Reaction: Set up the enzyme reaction by adding a specific amount of cell lysate (protein) to a reaction buffer containing the substrates (ceramide and labeled UDP-glucose).
-
Incubation: Incubate the reaction mixture at 37°C for a defined period.
-
Reaction Termination: Stop the reaction (e.g., by adding a specific solvent).
-
Product Separation and Detection: Separate the product (labeled glucosylceramide) from the unreacted substrate. For radioactive assays, this can be done using thin-layer chromatography (TLC) followed by autoradiography or scintillation counting. For fluorescent assays, the fluorescence of the product is measured.
-
Data Analysis: Calculate the enzyme activity, typically expressed as nmol of product formed per hour per mg of protein.
Protocol 3: Analysis of Cellular Glycosphingolipids by Thin-Layer Chromatography (TLC)
This protocol outlines a method for extracting and analyzing cellular GSLs to assess the impact of this compound treatment.
Materials:
-
Treated and control cell pellets
-
Chloroform
-
Methanol
-
Water
-
TLC plates (silica gel)
-
TLC developing chamber
-
Developing solvent system (e.g., chloroform:methanol:water in a specific ratio)
-
Staining reagent (e.g., orcinol-sulfuric acid for GSLs)
-
Heating plate or oven
Procedure:
-
Lipid Extraction: Extract total lipids from the cell pellets using a mixture of chloroform and methanol (e.g., Folch or Bligh-Dyer method).[11]
-
Phase Separation: Add water to the extract to induce phase separation. The lipids will be in the lower chloroform phase.
-
Drying and Resuspension: Carefully collect the lower phase, dry it under a stream of nitrogen, and resuspend the lipid extract in a small volume of chloroform:methanol (2:1, v/v).
-
TLC Spotting: Spot the lipid extracts onto a silica gel TLC plate.
-
Chromatography: Develop the TLC plate in a chamber containing the appropriate developing solvent system.
-
Visualization: After the solvent front has reached the top of the plate, remove the plate, let it dry, and then visualize the separated lipids by spraying with a staining reagent and heating.
-
Analysis: Compare the lipid profiles of the treated and control samples. A decrease in GSLs should be observed in the this compound-treated samples.
Protocol 4: Fluorescence Microscopy for Lysosomal Visualization
This protocol describes how to use fluorescence microscopy to visualize lysosomes and assess changes in their morphology and lipid content following this compound treatment.
Materials:
-
Cells grown on glass coverslips
-
This compound
-
Lysosomal-specific fluorescent probes (e.g., LysoTracker dyes, or antibodies against lysosomal membrane proteins like LAMP1)[12][13]
-
Lipid-specific fluorescent dyes (e.g., Filipin for cholesterol, or a fluorescently labeled sphingolipid precursor like pacSph)[9]
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS, if using antibodies)
-
Blocking buffer (e.g., PBS with serum, if using antibodies)
-
Primary and fluorescently-labeled secondary antibodies (if applicable)
-
Mounting medium with DAPI
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat with this compound as described in Protocol 1.
-
Live-Cell Imaging (with LysoTracker or lipid dyes):
-
Incubate live cells with the fluorescent probe according to the manufacturer's instructions.
-
Wash the cells with fresh medium.
-
Image the cells immediately using a fluorescence microscope.
-
-
Immunofluorescence (for LAMP1):
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with a permeabilization buffer.
-
Block non-specific antibody binding.
-
Incubate with a primary antibody against a lysosomal marker (e.g., LAMP1).
-
Wash and incubate with a fluorescently-labeled secondary antibody.
-
Mount the coverslips on microscope slides with mounting medium containing DAPI.
-
-
Image Acquisition and Analysis:
-
Acquire images using a fluorescence microscope with appropriate filter sets.
-
Analyze the images for changes in lysosomal size, number, distribution, and co-localization with lipid probes.[12]
-
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key concepts and workflows related to the use of this compound in studying lysosomal storage diseases.
Caption: Mechanism of this compound Action
Caption: Experimental Workflow for Studying LSDs
Caption: Logical Relationship of PDMP-Induced Events
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Studies of the action of ceramide-like substances (D- and L-PDMP) on sphingolipid glycosyltransferases and purified lactosylceramide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stimulation of glycosphingolipid biosynthesis by L-threo-1-phenyl-2-decanoylamino-1-propanol and its homologs in B16 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. PDMP — TargetMol Chemicals [targetmol.com]
- 7. A new glucocerebrosidase-deficient neuronal cell model provides a tool to probe pathophysiology and therapeutics for Gaucher disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lysosomal storage disease overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Glucosylceramide Synthase Inhibitor PDMP Causes Lysosomal Lipid Accumulation and mTOR Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. D,L-threo-PDMP, Glucosylceramide synthase inhibitor (CAS 109836-82-0) | Abcam [abcam.com]
- 11. Sample Processing Methods for Lipidomics Research - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 12. Current methods to analyze lysosome morphology, positioning, motility and function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pure.psu.edu [pure.psu.edu]
Application Notes and Protocols for In Vivo Administration of D,L-erythro-PDMP in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration and dosage of D,L-erythro-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (D,L-erythro-PDMP), a well-established inhibitor of UDP-glucose:ceramide glucosyltransferase (UGCG). The protocols and data presented are intended to guide researchers in designing and executing in vivo studies to evaluate the therapeutic potential of this compound in various animal models.
Mechanism of Action
This compound is a synthetic analog of ceramide that competitively inhibits UGCG, the key enzyme responsible for the first step in the biosynthesis of most glycosphingolipids (GSLs). By blocking the conversion of ceramide to glucosylceramide, this compound leads to the intracellular accumulation of ceramide. Ceramide is a bioactive lipid that can induce various cellular responses, including apoptosis (programmed cell death) and cell cycle arrest. This mechanism of action makes this compound a valuable tool for studying the roles of GSLs and ceramide in various physiological and pathological processes, and a potential therapeutic agent for diseases characterized by aberrant GSL metabolism, such as certain cancers and neurodegenerative disorders.
Signaling Pathways Affected by this compound
The primary molecular consequence of this compound administration is the inhibition of UGCG, which sets off a cascade of downstream signaling events.
Figure 1: Simplified signaling pathway of this compound action.
Inhibition of UGCG by this compound leads to the accumulation of its substrate, ceramide. Elevated ceramide levels are known to trigger apoptotic pathways. Furthermore, some studies suggest that the accumulation of specific lipids due to UGCG inhibition can lead to the inactivation of the mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and survival.
In Vivo Administration Data
While specific in vivo studies utilizing the D,L-erythro isomer of PDMP are not extensively documented in publicly available literature, data from studies using the related L-threo isomer (L-PDMP) provide valuable insights into potential dosing and administration strategies.
| Animal Model | Compound | Disease Model | Route of Administration | Dosage | Vehicle | Key Findings |
| Mouse (C57BL/6) | L-threo-PDMP | Parkinson's Disease (MPTP-induced) | Intraperitoneal (IP) | 25 and 50 mg/kg | 2-hydroxypropyl-β-cyclodextrin | Increased brain GM1 ganglioside levels. |
| Mouse | DL-erythro-DOPS* | Locomotor Activity | Intraperitoneal (IP) | 200 mg/kg | Not specified | Suppressed locomotor stimulation. |
*Note: DL-erythro-DOPS is a different compound but provides an example of a high-dose intraperitoneal administration in mice.
Experimental Protocols
The following protocols are provided as a starting point for in vivo studies with this compound and should be optimized based on the specific animal model and research question.
Preparation of this compound for In Vivo Administration
Materials:
-
This compound hydrochloride
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
20% (w/v) Sulfobutylether-β-cyclodextrin (SBE-β-CD) in sterile saline
-
Sterile corn oil
Vehicle Preparation Protocols:
-
Protocol A (DMSO/PEG300/Tween-80/Saline):
-
Prepare a stock solution of this compound hydrochloride in DMSO (e.g., 20.8 mg/mL).
-
For a 1 mL final working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of sterile saline to reach the final volume of 1 mL and mix well.
-
-
Protocol B (DMSO/SBE-β-CD/Saline):
-
Prepare a stock solution of this compound hydrochloride in DMSO (e.g., 20.8 mg/mL).
-
For a 1 mL final working solution, add 100 µL of the DMSO stock solution to 900 µL of 20% SBE-β-CD in saline and mix thoroughly.
-
-
Protocol C (DMSO/Corn Oil - for prolonged dosing):
-
Prepare a stock solution of this compound hydrochloride in DMSO (e.g., 20.8 mg/mL).
-
For a 1 mL final working solution, add 100 µL of the DMSO stock solution to 900 µL of sterile corn oil and mix thoroughly. Note: This vehicle is suitable for longer-term studies, but its suitability should be carefully evaluated.
-
Administration Protocols
4.2.1. Intraperitoneal (IP) Injection
Figure 2: Workflow for intraperitoneal administration of this compound.
-
Animal Restraint: Properly restrain the animal (e.g., mouse or rat) according to approved institutional animal care and use committee (IACUC) protocols.
-
Injection Site: Locate the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Injection: Using an appropriate gauge needle (e.g., 25-27G for mice), insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Aspiration: Gently aspirate to ensure the needle has not entered a blood vessel or organ.
-
Injection: Slowly inject the prepared this compound solution.
-
Withdrawal: Withdraw the needle and return the animal to its cage.
-
Monitoring: Monitor the animal for any adverse reactions.
4.2.2. Oral Gavage
Figure 3: Workflow for oral gavage administration of this compound.
-
Animal Restraint: Properly restrain the animal according to approved IACUC protocols.
-
Gavage Needle Insertion: Gently insert a sterile, ball-tipped gavage needle into the esophagus. Ensure the needle does not enter the trachea.
-
Administration: Slowly administer the prepared this compound solution.
-
Withdrawal: Gently remove the gavage needle.
-
Monitoring: Return the animal to its cage and monitor for any signs of distress.
Important Considerations
-
Animal Welfare: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
-
Dose-Response Studies: It is crucial to perform dose-response studies to determine the optimal therapeutic dose with minimal toxicity for each specific animal model and disease.
-
Pharmacokinetics: The pharmacokinetic profile of this compound may vary depending on the animal species, administration route, and vehicle used. It is recommended to conduct pharmacokinetic studies to determine the bioavailability and half-life of the compound.
-
Toxicity: Monitor animals for signs of toxicity, such as weight loss, changes in behavior, or signs of distress.
-
Vehicle Controls: Always include a vehicle control group in your experiments to account for any effects of the vehicle itself.
These application notes and protocols are intended to serve as a guide. Researchers should adapt and optimize these methods based on their specific experimental needs and in compliance with all applicable regulations.
Application Notes and Protocols for the Long-Term Storage and Stability of D,L-erythro-PDMP Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
D,L-erythro-PDMP (1-phenyl-2-decanoylamino-3-morpholino-1-propanol) is a synthetic analog of ceramide. It is a valuable research tool for studying the role of glycosphingolipids in various cellular processes. This compound acts as an inhibitor of UDP-glucose:ceramide glucosyltransferase (GCS), the enzyme responsible for the first step in the synthesis of most glycosphingolipids. Inhibition of GCS leads to an accumulation of cellular ceramide, a bioactive lipid second messenger implicated in signaling pathways that regulate cell growth, differentiation, and apoptosis.[1]
Given its biological activity, ensuring the stability and integrity of this compound solutions is critical for obtaining accurate and reproducible experimental results. This document provides detailed application notes and protocols for the long-term storage and stability assessment of this compound solutions.
Recommended Storage Conditions
Proper storage is essential to minimize the degradation of this compound. The following table summarizes the recommended storage conditions for both the solid compound and its solutions.
| Form | Storage Temperature | Duration | Special Instructions |
| Solid | -20°C | ≥ 4 years[2][3] | Store in a sealed container, away from moisture.[4] |
| Solution in Solvent | -80°C | 6 months | Store in a sealed container, away from moisture.[5] |
| -20°C | 1 month | Store in a sealed container, away from moisture.[5] |
Note: For solutions, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
Signaling Pathway of this compound Action
This compound's primary mechanism of action is the inhibition of UDP-glucose:ceramide glucosyltransferase (GCS). This enzyme catalyzes the transfer of glucose from UDP-glucose to ceramide, forming glucosylceramide, the precursor for most glycosphingolipids.[6] By blocking this step, this compound leads to the accumulation of ceramide. Elevated levels of ceramide can trigger a variety of downstream signaling events, most notably the induction of apoptosis through both caspase-dependent and caspase-independent pathways.[7][8] Ceramide accumulation can also influence other signaling cascades, such as the AKT/mTOR pathway.[9]
Protocol for Assessing the Stability of this compound Solutions
This section provides a detailed protocol for conducting forced degradation studies to assess the stability of this compound solutions. Forced degradation studies expose the drug substance to stress conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[10]
Objective
To evaluate the stability of this compound solutions under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) and to establish a stability-indicating analytical method using High-Performance Liquid Chromatography (HPLC).
Materials and Reagents
-
This compound hydrochloride (solid)
-
Dimethyl sulfoxide (DMSO), HPLC grade
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (NaOH), 1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
Formic acid, 0.1% (v/v) in water
-
0.45 µm syringe filters
Equipment
-
Analytical balance
-
Volumetric flasks and pipettes
-
pH meter
-
Vortex mixer
-
Water bath or oven
-
Photostability chamber
-
HPLC system with UV or PDA detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Experimental Workflow
The following diagram outlines the major steps in the stability testing protocol.
Procedure
4.5.1 Preparation of Stock and Working Solutions
-
Prepare a 10 mg/mL stock solution of this compound hydrochloride in DMSO.
-
From the stock solution, prepare a 1 mg/mL working solution in a 50:50 (v/v) mixture of acetonitrile and water.
4.5.2 Forced Degradation Studies
For each condition, prepare a sample and a corresponding control (stored at -20°C). The goal is to achieve 5-20% degradation.[8]
-
Acid Hydrolysis:
-
Mix 1 mL of the working solution with 1 mL of 1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Cool to room temperature and neutralize with 1 M NaOH.
-
Dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
-
Base Hydrolysis:
-
Mix 1 mL of the working solution with 1 mL of 1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Cool to room temperature and neutralize with 1 M HCl.
-
Dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
-
Oxidative Degradation:
-
Mix 1 mL of the working solution with 1 mL of 3% H₂O₂.
-
Store at room temperature for 24 hours, protected from light.
-
Dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
-
Thermal Degradation:
-
Place an aliquot of the working solution in an oven at 80°C for 48 hours.
-
Cool to room temperature.
-
Dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
-
Photolytic Degradation:
-
Expose an aliquot of the working solution to light in a photostability chamber (ICH Q1B conditions).
-
Concurrently, keep a control sample in the dark.
-
After the exposure period, dilute the sample to a final concentration of 0.1 mg/mL with the mobile phase.
-
4.5.3 Sample Analysis by HPLC
-
Filter all samples through a 0.45 µm syringe filter before injection.
-
Analyze the samples using a validated stability-indicating HPLC method. A starting point for method development is provided below.[10][11][12][13]
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
4.5.4 Data Analysis
-
Identify the peak corresponding to this compound based on the retention time of the control sample.
-
Calculate the percentage of this compound remaining in the stressed samples compared to the control.
-
Calculate the percentage of degradation: % Degradation = 100 - % Remaining
-
Observe any new peaks in the chromatograms of the stressed samples, which may represent degradation products.
Data Presentation and Interpretation
The results of the stability studies should be summarized in a clear and concise table. The following is a template for data presentation.
| Stress Condition | Duration | % this compound Remaining | Degradation Products (No. of new peaks) | Observations |
| Control (-20°C) | 48 hours | 100% | 0 | Clear, colorless solution |
| 1 M HCl, 60°C | 24 hours | |||
| 1 M NaOH, 60°C | 24 hours | |||
| 3% H₂O₂, RT | 24 hours | |||
| 80°C | 48 hours | |||
| Photostability | As per ICH Q1B |
Interpretation:
-
A significant decrease in the percentage of this compound remaining indicates instability under that specific stress condition.
-
The appearance of new peaks suggests the formation of degradation products. A stability-indicating method should be able to resolve these peaks from the parent compound.
-
Physical observations, such as color change or precipitation, should also be noted as indicators of instability.
Conclusion
The stability of this compound solutions is crucial for their effective use in research. Adherence to the recommended storage conditions will help to ensure the integrity of the compound. The provided protocol for forced degradation studies offers a robust framework for assessing the stability of this compound solutions under various conditions and for the development of a stability-indicating HPLC method. This information is essential for researchers and drug development professionals to ensure the quality and reliability of their studies.
References
- 1. Apoptotic Sphingolipid Ceramide in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The UDP-glucose ceramide glycosyltransferase (UGCG) and the link to multidrug resistance protein 1 (MDR1) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ceramide signaling in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ceramide induces apoptosis via caspase-dependent and caspase-independent pathways in mesenchymal stem cells derived from human adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Role of UDP-glucose ceramide glucosyltransferase in venous malformation [frontiersin.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 12. openaccessjournals.com [openaccessjournals.com]
- 13. High-performance liquid chromatography for small-scale studies of drug stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
D,L-erythro-PDMP not dissolving in cell culture media
Welcome to the technical support center for D,L-erythro-PDMP. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when working with this compound, particularly issues related to its solubility in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (1-phenyl-2-decanoylamino-3-morpholino-1-propanol) is a synthetic ceramide analog. Its primary mechanism of action is the inhibition of glucosylceramide synthase (GCS), the enzyme responsible for the first step in the synthesis of most glycosphingolipids.[1][2] This inhibition leads to an accumulation of its substrate, ceramide, which can trigger various downstream cellular effects.[2]
Q2: My this compound is not dissolving in my cell culture medium. What are the common reasons for this?
A2: this compound is a hydrophobic compound with limited aqueous solubility. Direct dissolution in cell culture media is often unsuccessful. The most common reasons for solubility issues include:
-
Incorrect Solvent Choice: Attempting to dissolve the compound directly in aqueous-based media.
-
High Stock Concentration: Preparing a stock solution that is too concentrated, leading to precipitation upon dilution in the media.
-
Low Temperature: Adding the compound to cold media can decrease its solubility.
-
pH of the Media: While less common, the pH of your specific cell culture media could influence the solubility of the compound.
Q3: What are the known effects of this compound in cell culture?
A3: In cell culture, this compound has been shown to inhibit cell growth and can be cytotoxic at higher concentrations.[1][2] For example, it has demonstrated an inhibitory effect on the growth of rabbit skin fibroblasts at concentrations between 12-50 μM over several days, with cytotoxic effects observed at 50 μM after 3 days.[1][2] It can also induce the specific activity of glucosylceramide synthase in MDCK cells at a concentration of 40 μM.[2][3]
Troubleshooting Guide: this compound Precipitation in Cell Culture Media
Problem: I've prepared a stock solution of this compound in an organic solvent, but it precipitates when I add it to my cell culture medium.
This is a common issue due to the hydrophobic nature of this compound. The aqueous environment of the cell culture medium causes the compound to fall out of solution.
Solutions:
-
Optimize Stock Solution Preparation:
-
Solvent Choice: Use anhydrous, high-purity Dimethyl Sulfoxide (DMSO) to prepare your stock solution.[3]
-
Concentration: Do not exceed a stock concentration of 125 mg/mL in DMSO.[3] It is often better to work with a less concentrated stock solution (e.g., 10-20 mg/mL) to minimize the amount of DMSO introduced into the culture and reduce the risk of precipitation upon dilution.
-
Dissolution Technique: If the compound does not dissolve readily, brief sonication or warming the solution to 37°C can aid in dissolution.[4] Ensure the compound is fully dissolved before use.
-
-
Optimize Dilution into Culture Media:
-
Warm the Media: Always add the this compound stock solution to pre-warmed (37°C) cell culture media. Adding to cold media will decrease solubility.[4]
-
Stepwise Dilution: Instead of adding the stock solution directly to your final culture volume, first dilute it in a small volume of warm media (e.g., 100-200 µL). Mix thoroughly and then add this intermediate dilution to the final volume.[4]
-
Mixing: Add the stock solution dropwise to the media while gently vortexing or swirling the tube to ensure rapid and even dispersion.
-
Final DMSO Concentration: Keep the final concentration of DMSO in the cell culture medium below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced cytotoxicity.[5]
-
-
Consider Alternative Solvents and Formulations:
-
If precipitation persists even with optimized DMSO-based protocols, consider alternative solvents for your stock solution.
-
Ethanol and Methanol: These have been reported as solvents for PDMP.[6] However, their cytotoxicity should be evaluated for your specific cell line, and the final concentration in the media should be kept low.[5]
-
Co-solvents: For particularly challenging applications, a co-solvent system may be necessary. A formulation for in vivo use involves a DMSO stock diluted with PEG300, Tween-80, and saline.[3] While not directly transferable to all cell culture, this suggests that excipients can improve solubility.
-
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Materials:
-
This compound hydrochloride (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Aseptically weigh the desired amount of this compound hydrochloride into a sterile microcentrifuge tube.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 20.8 mg/mL).[3]
-
Add the calculated volume of DMSO to the tube.
-
Vortex the tube until the solid is completely dissolved. If necessary, briefly sonicate in a water bath or warm to 37°C.[3][4]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to one month or -80°C for up to six months.[3]
-
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Medium
-
Materials:
-
Prepared this compound stock solution (from Protocol 1)
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile tubes
-
-
Procedure:
-
Determine the final concentration of this compound needed for your experiment (e.g., 10 µM, 25 µM, 50 µM).[2]
-
Calculate the volume of stock solution required. Ensure the final DMSO concentration will be ≤ 0.1%.
-
In a sterile tube, add the calculated volume of the this compound stock solution to a small volume of pre-warmed media (e.g., 200 µL).
-
Gently pipette up and down to mix thoroughly.
-
Add this intermediate dilution to your final volume of pre-warmed cell culture medium.
-
Mix the final solution by gentle inversion or swirling.
-
Immediately add the treated medium to your cells.
-
Crucially, prepare a vehicle control: Add the same volume of DMSO (without this compound) to an equivalent volume of cell culture medium and treat a parallel set of cells. This will allow you to distinguish the effects of the compound from the effects of the solvent.
-
Quantitative Data Summary
| Property | Value | Source(s) |
| Chemical Name | 1-phenyl-2-decanoylamino-3-morpholino-1-propanol | |
| Molecular Formula | C₂₃H₃₉ClN₂O₃ | [3] |
| Molecular Weight | 427.02 g/mol | [3] |
| Solubility in DMSO | ≥ 125 mg/mL (292.73 mM) | [3] |
| Appearance | White to off-white solid | [3] |
| Storage of Solid | -20°C, sealed, away from moisture | [3] |
| Storage of Stock Sol. | -20°C (1 month), -80°C (6 months) | [3] |
Signaling Pathway
This compound's primary effect is the inhibition of glucosylceramide synthase (GCS), which blocks the conversion of ceramide to glucosylceramide. This leads to an accumulation of intracellular ceramide. Elevated ceramide levels have been shown to impact the PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival. Specifically, ceramide accumulation can lead to the dephosphorylation and inactivation of Akt, which in turn inhibits mTORC1 signaling.
References
- 1. reddit.com [reddit.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 6. DL-erythro-PPMP (hydrochloride) CAS#: [m.chemicalbook.com]
Technical Support Center: Troubleshooting Unexpected D,L-erythro-PDMP Cytotoxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing unexpected cytotoxicity during experiments with D,L-erythro-PDMP.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues that may lead to unexpected cytotoxic effects of this compound in your experiments.
1. Issue: Higher than expected cytotoxicity observed at low concentrations.
| Potential Cause | Recommended Action |
| Compound Solubility Issues: this compound hydrochloride has limited solubility in aqueous buffers. Precipitation of the compound can lead to inaccurate concentrations and localized high doses, causing unexpected cell death. | Prepare a stock solution in an organic solvent such as DMSO, ethanol, or dimethylformamide. For aqueous buffers, first dissolve in ethanol and then dilute. We do not recommend storing the aqueous solution for more than one day.[1] Ensure the final concentration of the organic solvent in your cell culture medium is low (<0.5% for DMSO) to avoid solvent-induced toxicity.[2] |
| Compound Stability and Degradation: Improper storage of this compound stock solutions can lead to degradation, potentially forming more toxic byproducts. | Store stock solutions at -20°C for up to one month or at -80°C for up to six months.[3] Avoid repeated freeze-thaw cycles by aliquoting the stock solution.[2] |
| Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to this compound due to differences in their metabolism and signaling pathways. | Refer to the quantitative data table below for known cytotoxic concentrations in different cell lines. If your cell line is not listed, perform a dose-response experiment to determine the optimal concentration range. |
| Off-Target Effects: At higher concentrations, this compound may have off-target effects unrelated to its primary mechanism of action. It has been shown to inhibit UDP galactose:ceramide galactosyltransferase at a concentration of 100 µM. | Use the lowest effective concentration of this compound to minimize off-target effects. Consider using a more specific inhibitor of glucosylceramide synthase if off-target effects are a concern. |
2. Issue: Inconsistent results between experiments.
| Potential Cause | Recommended Action |
| Inaccurate Pipetting or Dilution: Errors in preparing serial dilutions can lead to significant variations in the final concentration of this compound. | Calibrate your pipettes regularly. When preparing working solutions, perform serial dilutions carefully and mix thoroughly at each step. |
| Variability in Cell Culture Conditions: Factors such as cell passage number, confluency, and media composition can influence cellular responses to this compound. | Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure similar confluency at the time of treatment. |
| Contamination: Mycoplasma or other microbial contamination can affect cell health and alter their response to treatment. | Regularly test your cell cultures for contamination. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an inhibitor of the enzyme UDP-glucose:ceramide glucosyltransferase (GCS).[1][3] By inhibiting GCS, it blocks the conversion of ceramide to glucosylceramide, leading to an accumulation of intracellular ceramide. Ceramide is a bioactive lipid that can induce various cellular responses, including apoptosis, autophagy, and cell cycle arrest.
Q2: How does ceramide accumulation lead to cytotoxicity?
A2: The accumulation of ceramide can trigger cellular stress pathways, primarily endoplasmic reticulum (ER) stress and the unfolded protein response (UPR). This can lead to the induction of autophagy and apoptosis (programmed cell death).
Q3: What is the difference between this compound and D,L-threo-PDMP?
A3: this compound and D,L-threo-PDMP are stereoisomers. While both can affect sphingolipid metabolism, the D,L-threo form is a more potent inhibitor of glucosylceramide synthase. This compound is a weaker inhibitor of GCS but can still increase ceramide levels and has been shown to inhibit UDP galactose:ceramide galactosyltransferase at higher concentrations.
Q4: How should I prepare my this compound stock solution?
A4: this compound hydrochloride is soluble in organic solvents like DMSO (up to 30 mg/ml) and ethanol (up to 50 mg/ml).[1] Prepare a concentrated stock solution in one of these solvents. For cell-based assays, dilute the stock solution in your culture medium to the desired final concentration, ensuring the final solvent concentration is not toxic to your cells.
Q5: What are the recommended storage conditions for this compound?
A5: The solid form should be stored at -20°C.[1] Stock solutions in organic solvents should be stored at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.[3] Avoid repeated freeze-thaw cycles.
Quantitative Data Summary
| Parameter | Cell Line | Value | Reference |
| Growth Inhibition | Rabbit skin fibroblasts | 50 µM | |
| Cytotoxicity | Rabbit skin fibroblasts | >50 µM | |
| Ceramide Increase | MDCK cells | 40 µM |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is used to assess cell metabolic activity as an indicator of cell viability.
Materials:
-
Cells cultured in a 96-well plate
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 10⁴–10⁵ cells/well and incubate for 24 hours.
-
Treat cells with various concentrations of this compound and a vehicle control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well.
-
Incubate the plate at 37°C for 4 hours or overnight to dissolve the formazan crystals.
-
Mix each sample thoroughly by pipetting.
-
Read the absorbance at 570 nm using a microplate reader.[4]
LDH Cytotoxicity Assay
This assay measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.
Materials:
-
Cells cultured in a 96-well plate
-
This compound
-
LDH cytotoxicity assay kit (e.g., CyQUANT™ LDH Cytotoxicity Assay Kit)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and treat with this compound as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer provided in the kit).
-
After the incubation period, transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of stop solution to each well.
-
Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[5]
-
Calculate the percentage of cytotoxicity according to the kit manufacturer's instructions.
Immunofluorescence Staining of LC3 for Autophagy
This protocol allows for the visualization of LC3 puncta, a marker of autophagosome formation.
Materials:
-
Cells cultured on coverslips in a 24-well plate
-
This compound
-
4% paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against LC3
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips and treat with this compound.
-
Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
Block with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-LC3 antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips on microscope slides using antifade mounting medium.
-
Visualize the cells using a fluorescence microscope. Increased punctate staining of LC3 indicates the induction of autophagy.[6][7]
Signaling Pathways and Experimental Workflows
Caption: A generalized experimental workflow for assessing this compound cytotoxicity.
Caption: Signaling pathway of this compound induced cytotoxicity.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Immunofluorescence Staining Protocols for Major Autophagy Proteins Including LC3, P62, and ULK1 in Mammalian Cells in Response to Normoxia and Hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
How to minimize D,L-erythro-PDMP off-target effects
Welcome to the technical support center for D,L-erythro-PDMP. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the off-target effects of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: The primary and intended target of the active isomers of PDMP (1-phenyl-2-decanoylamino-3-morpholino-1-propanol) is UDP-glucose:ceramide glucosyltransferase, more commonly known as glucosylceramide synthase (GCS). GCS is a pivotal enzyme in the biosynthesis of most glycosphingolipids (GSLs) as it catalyzes the transfer of glucose from UDP-glucose to ceramide, forming glucosylceramide.
Q2: What are the main known off-target effects of using a this compound mixture?
A2: The use of a this compound mixture can lead to several off-target effects, primarily due to the presence of multiple stereoisomers that possess different biological activities. The main off-target effects include:
-
Induction of Ceramide Synthesis: Some isomers can paradoxically increase cellular ceramide levels by upregulating ceramide synthase activity, rather than solely causing accumulation by blocking its conversion to glucosylceramide.
-
Lysosomal Lipid Accumulation: PDMP treatment has been shown to cause the accumulation of lipids, including cholesterol, within lysosomes.[1] This effect appears to be independent of GCS inhibition.
-
mTORC1 Inactivation: A significant off-target effect is the inactivation of the mechanistic target of rapamycin complex 1 (mTORC1). This is not a direct inhibition but a consequence of PDMP-induced lysosomal stress and the subsequent translocation of mTORC1 away from the lysosome, its site of activation.[2]
-
Differential Effects of Stereoisomers: The D-threo isomer is the most potent inhibitor of GCS. In contrast, the L-threo isomer can have stimulatory effects on GCS and lactosylceramide synthase.[3] The specific off-target effects of the D- and L-erythro isomers are less characterized but contribute to the complex pharmacological profile of the mixture.
Q3: How can I minimize these off-target effects in my experiments?
A3: Minimizing off-target effects is crucial for obtaining reliable and interpretable data. Here are key strategies:
-
Use the Most Specific Isomer: Whenever possible, use the D-threo-PDMP isomer, which is the most potent and specific inhibitor of GCS.[3] Avoid using the D,L-erythro or D,L-threo mixtures if your research goal is to specifically inhibit GCS.
-
Use the Lowest Effective Concentration: Titrate this compound to determine the lowest concentration that achieves the desired level of GCS inhibition in your specific cell type or system. This can be determined by measuring glucosylceramide levels.
-
Include Proper Controls:
-
Use an inactive isomer, such as L-threo-PDMP, as a negative control to distinguish GCS inhibition-dependent effects from off-target effects.[4]
-
Employ structurally unrelated GCS inhibitors (e.g., Genz-123346, AMP-DNM) to confirm that the observed phenotype is due to GCS inhibition and not an artifact of the PDMP chemical structure.[5][6]
-
-
Monitor for Known Off-Target Effects: Actively measure potential off-target effects, such as changes in ceramide levels and mTORC1 activity (e.g., by checking the phosphorylation status of its downstream targets like S6K1 and 4E-BP1).
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Unexpected increase in cellular ceramide levels. | The this compound mixture contains isomers that can upregulate de novo ceramide synthesis by increasing ceramide synthase 5 expression.[7] | 1. Use D-threo-PDMP, which is less likely to have this effect. 2. Measure the activity of ceramide synthases to confirm this off-target effect. 3. Use a structurally different GCS inhibitor like AMP-DNM, which does not cause ceramide accumulation.[6] |
| Phenotype is inconsistent with GCS inhibition reported in the literature. | 1. The specific cell line used may have a different sensitivity or response to PDMP isomers. 2. The observed effect may be an off-target effect unrelated to GCS inhibition. | 1. Confirm GCS inhibition by measuring glucosylceramide levels. 2. Use L-threo-PDMP as a negative control. 3. Rescue the phenotype by adding exogenous glucosylceramide or downstream GSLs (e.g., GM3).[4] |
| Observed effects on cell growth and proliferation are more potent than expected. | This could be due to the off-target inactivation of mTORC1, a key regulator of cell growth.[2] | 1. Assess the phosphorylation status of mTORC1 substrates (e.g., p-S6K, p-4E-BP1). 2. Compare the effects with other GCS inhibitors that do not impact mTORC1, such as Miglustat (NB-DNJ).[5] |
| Inconsistent results between experiments. | The this compound is a racemic mixture, and batch-to-batch variation in isomer composition could exist. | 1. Purchase this compound from a reputable supplier and request a certificate of analysis. 2. For critical experiments, consider using the enantiomerically pure D-threo-PDMP for more consistent results. |
Quantitative Data Summary
Table 1: Comparative Activity of PDMP Isomers and Other GCS Inhibitors
| Compound | Target | Reported IC50 / Effect | Key Off-Target Effects Noted |
| D-threo-PDMP | Glucosylceramide Synthase (GCS) | Potent inhibitor; reduces GSL levels.[3] | Can alter cholesterol homeostasis independent of GCS inhibition.[1] |
| L-threo-PDMP | GCS / Lactosylceramide Synthase | Inactive or can stimulate GSL synthesis.[3][8] | Used as a negative control for GCS inhibition.[4] |
| DL-threo-PPMP | Glucosylceramide Synthase (GCS) | IC50 between 2 and 20 µM.[9] | Cytotoxicity can be higher than PDMP in some cell lines.[10] |
| AMP-DNM | Glucosylceramide Synthase (GCS) | Apparent IC50 of 150-220 nM in various cell types.[6] | Does not cause ceramide accumulation; highly specific.[6] |
| Genz-123346 | Glucosylceramide Synthase (GCS) | IC50 of 14 nM for GM1 synthesis.[5] | Orally available and potent alternative to PDMP. |
| Miglustat (NB-DNJ) | Glucosylceramide Synthase (GCS) | GCS inhibitor. | Does not cause the same lysosomal lipid accumulation as PDMP.[5] |
Key Experimental Protocols
Protocol 1: Measurement of Glucosylceramide Synthase (GCS) Activity in Cell Lysates
This protocol is adapted from established methods to quantify GCS activity by measuring the incorporation of a fluorescently labeled ceramide analog into glucosylceramide.
Materials:
-
Cells of interest treated with this compound or controls.
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 1 µg/ml leupeptin, 10 µg/ml aprotinin, 25 µM phenylmethylsulfonyl fluoride.
-
Substrate: NBD-C6-ceramide.
-
Co-substrate: UDP-glucose.
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.4).
-
Lipid extraction solvents: Chloroform, Methanol.
-
TLC plates (Silica Gel 60).
-
TLC developing solvent: Chloroform/Methanol/Water (65:25:4, v/v/v).
Procedure:
-
Cell Lysis: Harvest and wash cells with cold PBS. Resuspend the cell pellet in lysis buffer and sonicate on ice to homogenize.
-
Protein Quantification: Determine the protein concentration of the cell lysate using a BCA or Bradford assay.
-
Enzyme Reaction: In a microcentrifuge tube, combine 50 µg of cell lysate protein, NBD-C6-ceramide (final concentration 10 µM), and UDP-glucose (final concentration 1 mM) in the reaction buffer. Bring the final volume to 100 µL.
-
Incubation: Incubate the reaction mixture at 37°C for 60 minutes in a shaking water bath.
-
Lipid Extraction: Stop the reaction by adding 500 µL of chloroform/methanol (2:1, v/v). Vortex thoroughly and centrifuge to separate the phases.
-
TLC Analysis: Carefully collect the lower organic phase and dry it under a stream of nitrogen. Resuspend the lipid extract in a small volume of chloroform/methanol (2:1, v/v) and spot it onto a TLC plate.
-
Chromatography: Develop the TLC plate in the developing solvent until the solvent front is near the top.
-
Visualization and Quantification: Visualize the fluorescent spots (NBD-C6-ceramide and NBD-C6-glucosylceramide) under a UV lamp. Quantify the intensity of the spots using densitometry software (e.g., ImageJ). GCS activity is proportional to the amount of NBD-C6-glucosylceramide formed.
Protocol 2: Western Blot for Assessing mTORC1 Activity
This protocol allows for the assessment of mTORC1 activity by measuring the phosphorylation of its downstream target, S6 kinase 1 (S6K1).
Materials:
-
Cells treated with this compound or controls.
-
RIPA buffer with protease and phosphatase inhibitors.
-
Primary antibodies: Rabbit anti-phospho-S6K1 (Thr389), Rabbit anti-total S6K1, Mouse anti-β-actin.
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.
-
Enhanced chemiluminescence (ECL) substrate.
Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer. Quantify protein concentration.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (anti-phospho-S6K1 and anti-β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total S6K1 to normalize the phospho-S6K1 signal.
-
Analysis: Quantify band intensities. A decrease in the ratio of phospho-S6K1 to total S6K1 indicates mTORC1 inactivation.
Visualizations
References
- 1. D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol alters cellular cholesterol homeostasis by modulating the endosome lipid domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PDMP, a ceramide analogue, acts as an inhibitor of mTORC1 by inducing its translocation from lysosome to endoplasmic reticulum (Journal Article) | OSTI.GOV [osti.gov]
- 3. Glucosylceramide synthase inhibitors differentially affect expression of glycosphingolipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. IJMS | Free Full-Text | The Glucosylceramide Synthase Inhibitor PDMP Causes Lysosomal Lipid Accumulation and mTOR Inactivation [mdpi.com]
- 5. The Glucosylceramide Synthase Inhibitor PDMP Causes Lysosomal Lipid Accumulation and mTOR Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A simple, highly sensitive, and facile method to quantify ceramide at the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Customer Fusion [help.practicefusion.com]
- 8. Ceramide Synthase-dependent Ceramide Generation and Programmed Cell Death: INVOLVEMENT OF SALVAGE PATHWAY IN REGULATING POSTMITOCHONDRIAL EVENTS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] The Glucosylceramide Synthase Inhibitor PDMP Causes Lysosomal Lipid Accumulation and mTOR Inactivation | Semantic Scholar [semanticscholar.org]
- 10. academic.oup.com [academic.oup.com]
Technical Support Center: D,L-erythro-PDMP Inactivity in Cellular Assays
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals who are observing a lack of activity with D,L-erythro-PDMP in their cellular assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are not observing any cellular phenotype with this compound. Is this compound supposed to be active?
A1: Yes, this compound is an inhibitor of UDP-glucose:ceramide glucosyltransferase (UGCG), also known as glucosylceramide synthase (GCS)[1][2][3]. This enzyme is crucial for the synthesis of most glycosphingolipids[4]. Inhibition of UGCG is expected to lead to a decrease in glycosphingolipids and an accumulation of ceramide, which can induce cellular responses such as growth inhibition, apoptosis, or autophagy[5][6]. This compound has been shown to cause growth inhibition in cultured rabbit skin fibroblasts[1][2][3]. However, the activity of PDMP and other UGCG inhibitors can be highly cell-type dependent[7].
Q2: Could the stereochemistry of our PDMP be the issue? We are using the D,L-erythro form.
A2: Stereochemistry is critical for the activity of PDMP. The molecule has two chiral centers, leading to four possible stereoisomers: D-erythro, L-erythro, D-threo, and L-threo. The threo isomers are generally more potent inhibitors of UGCG than the erythro isomers. Specifically, D-threo-PDMP is a widely used and potent inhibitor of glycosphingolipid synthesis[8]. In contrast, some studies have shown that L-PDMP (the L-threo isomer) does not inhibit this pathway, highlighting the stereospecificity of the enzyme-inhibitor interaction[8]. While this compound is reported to be an inhibitor of UGCG, its potency might be lower than the D-threo isomer. It is crucial to confirm the identity and purity of your compound.
Q3: What are the key experimental parameters to consider when working with this compound?
A3: Several factors in your experimental setup can influence the observed activity of this compound. These include:
-
Compound Solubility and Stability: PDMP is typically dissolved in a solvent like DMSO. Ensure that the compound is fully dissolved and that the final concentration of the solvent in your cell culture medium is not toxic to your cells. The stability of the compound in your specific cell culture medium and conditions should also be considered.
-
Cell Type and UGCG Expression: The effects of UGCG inhibitors can vary significantly between different cell lines[7]. The expression level of UGCG and the reliance of the cell line on glycosphingolipid metabolism can impact the cellular response. Some cell lines may have alternative pathways or compensatory mechanisms that mitigate the effects of UGCG inhibition.
-
Treatment Concentration and Duration: Ensure that you are using an appropriate concentration range and treatment duration. This compound has been shown to be active in the micromolar range (e.g., 12-50 µM) with incubation times of several days in rabbit skin fibroblasts[1][2]. It is advisable to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
-
Cell Culture Conditions: Factors such as cell density, passage number, and the composition of the cell culture medium can all influence cellular responses to drug treatment[9][10][11][12]. Consistency in these parameters is key to obtaining reproducible results.
Q4: How can we confirm that our this compound is engaging its target, UGCG?
A4: To verify target engagement, you can measure the levels of glucosylceramide (the product of UGCG) and its precursor, ceramide. Upon successful inhibition of UGCG, you would expect to see a decrease in glucosylceramide levels and a corresponding increase in ceramide levels. This can be assessed using techniques such as high-performance liquid chromatography (HPLC) or mass spectrometry-based lipidomics.
Experimental Protocols
General Protocol for Assessing this compound Activity in a Cellular Assay
This protocol provides a general framework. Optimization of concentrations and incubation times for your specific cell line is recommended.
-
Compound Preparation:
-
Prepare a stock solution of this compound in sterile DMSO. For example, a 10 mM stock solution.
-
Store the stock solution at -20°C, protected from light.
-
On the day of the experiment, dilute the stock solution in pre-warmed cell culture medium to the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatments and does not exceed a non-toxic level (typically ≤ 0.5%).
-
-
Cell Seeding:
-
Culture your cells of interest to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells in appropriate culture plates (e.g., 96-well plates for viability assays) at a density that allows for logarithmic growth during the treatment period.
-
Allow the cells to attach and recover for 24 hours before treatment.
-
-
Treatment:
-
Remove the old medium and replace it with fresh medium containing the desired concentrations of this compound or vehicle control (medium with the same concentration of DMSO).
-
Incubate the cells for the desired duration (e.g., 24, 48, 72 hours).
-
-
Endpoint Assay:
-
At the end of the incubation period, perform your chosen cellular assay to assess the effects of the treatment. This could include:
-
Cell Viability/Proliferation Assays: (e.g., MTT, MTS, or CellTiter-Glo®) to measure changes in cell number.
-
Apoptosis Assays: (e.g., Annexin V/PI staining, caspase activity assays) to detect programmed cell death.
-
Lipid Analysis: (as described in Q4) to confirm target engagement.
-
-
Quantitative Data Summary
| Compound | Cell Line | Assay | IC50 / Effective Concentration | Reference |
| This compound | Rabbit skin fibroblast | Growth Inhibition | 12-50 µM | [1][2] |
| This compound | MDCK cells | Glucosyltransferase activity | 40 µM (induced increase) | [1][2] |
| PPMP (another GCS inhibitor) | Various cancer cell lines | Cell Viability | Cell-line dependent | [7] |
| PDMP (isomer not specified) | Various cancer cell lines | Cell Viability | Cell-line dependent | [7] |
Visualizations
PDMP Stereoisomers
Caption: Stereoisomers of PDMP.
Glycosphingolipid Synthesis Pathway and PDMP Inhibition
Caption: Inhibition of UGCG by PDMP.
Troubleshooting Workflow for this compound Inactivity
Caption: Troubleshooting this compound inactivity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound (hydrochloride) - MedChem Express [bioscience.co.uk]
- 4. UGCG UDP-glucose ceramide glucosyltransferase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. Ceramide Glycosylation Catalyzed by Glucosylceramide Synthase and Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. academic.oup.com [academic.oup.com]
- 8. D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol alters cellular cholesterol homeostasis by modulating the endosome lipid domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CELL CULTURE MEDIA - Addressing Variability in Dry Powder Mammalian Cell Culture Media [drug-dev.com]
- 10. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 11. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 12. youtube.com [youtube.com]
Technical Support Center: Managing D,L-erythro-PDMP-Induced Endoplasmic Reticulum Stress
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D,L-erythro-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (D,L-erythro-PDMP) and managing its induction of endoplasmic reticulum (ER) stress.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound, providing potential causes and solutions in a question-and-answer format.
Issue 1: Inconsistent or No Induction of ER Stress Markers
Question: I have treated my cells with this compound, but I am not observing a consistent or significant increase in ER stress markers (e.g., BiP/GRP78, CHOP, phosphorylated PERK, or spliced XBP1). What could be the reason?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal this compound Concentration | Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Concentrations used in the literature for PDMP isomers range from 10 µM to 50 µM.[1][2][3] |
| Inappropriate Treatment Duration | Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the peak of the ER stress response for your markers of interest. The timing of activation varies for different UPR branches.[4] |
| Compound Instability or Degradation | Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and store them appropriately (e.g., at -20°C). Avoid repeated freeze-thaw cycles. |
| Cell Line-Specific Sensitivity | Different cell lines exhibit varying sensitivities to ER stress inducers. Consider using a positive control compound known to induce ER stress in your cell line, such as tunicamycin or thapsigargin, to validate your experimental setup. |
| Solvent-Related Issues | Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is consistent across all conditions and is at a non-toxic level (typically <0.1%). High solvent concentrations can have cellular effects that may interfere with the experiment.[5] |
| Technical Issues with Assay | Review your Western blot or qPCR protocols for potential issues such as antibody quality, transfer efficiency, primer design, or RNA integrity. |
Issue 2: High Cell Death or Cytotoxicity
Question: After treating my cells with this compound, I am observing excessive cell death, which is confounding my ER stress analysis. How can I mitigate this?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| This compound Concentration is Too High | Lower the concentration of this compound. Perform a viability assay (e.g., MTT or trypan blue exclusion) to determine the IC50 value for your cell line and use concentrations below this for ER stress studies. This compound has been shown to have cytotoxic effects at higher concentrations.[3] |
| Prolonged Exposure to the Compound | Reduce the treatment duration. High levels of ER stress over an extended period can lead to apoptosis.[6] |
| Cell Culture Conditions | Ensure your cells are healthy and not overly confluent before treatment, as stressed cells are more susceptible to drug-induced toxicity. |
| Apoptosis Obscuring ER Stress Analysis | Analyze ER stress markers at earlier time points before the onset of widespread apoptosis. Consider co-treatment with a pan-caspase inhibitor (e.g., Z-VAD-FMK) to determine if the observed effects are upstream of apoptosis, though be aware this can have other cellular effects. |
Issue 3: Difficulty in Detecting Specific UPR Branch Activation
Question: I can see a general ER stress response, but I am having trouble distinguishing the activation of the specific UPR branches (PERK, IRE1, ATF6). How can I improve my analysis?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Timing of Analysis | The different UPR branches can be activated at different times.[4] Perform a detailed time-course experiment and analyze markers for all three branches at each time point. |
| Marker Selection | Use multiple markers for each branch. For example: - PERK: Phospho-PERK, Phospho-eIF2α, ATF4 - IRE1: Phospho-IRE1, spliced XBP1 (sXBP1) - ATF6: Cleaved ATF6 (50 kDa fragment), GRP78, and ERp72.[7] |
| Antibody Specificity and Quality | Validate your antibodies using positive and negative controls. For phospho-specific antibodies, ensure you are using appropriate phosphatase inhibitors during protein extraction. |
| Cross-talk Between Pathways | Be aware that there is significant cross-talk between the UPR pathways. For instance, ATF6 can influence IRE1 levels.[8] Analyzing multiple components of each branch will provide a more comprehensive picture. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound in inducing ER stress?
This compound is an inhibitor of glucosylceramide synthase (GCS), the enzyme that catalyzes the first step in the synthesis of most glycosphingolipids.[2][3] The related stereoisomer, D,L-threo-PDMP, has been shown to induce ER stress by causing an accumulation of ceramides.[9] This accumulation is thought to disrupt ER homeostasis, leading to the activation of the Unfolded Protein Response (UPR). It is hypothesized that this compound induces ER stress through a similar mechanism involving the perturbation of lipid metabolism within the ER.
2. What are the key signaling pathways activated by this compound-induced ER stress?
While specific data for the erythro isomer is limited, compounds that induce ER stress, including the threo isomer of PDMP, typically activate the three main branches of the UPR:
-
PERK Pathway: Leads to the phosphorylation of eIF2α, causing a general attenuation of protein translation and the preferential translation of ATF4.
-
IRE1 Pathway: Results in the unconventional splicing of XBP1 mRNA, producing a potent transcription factor (XBP1s).
-
ATF6 Pathway: Involves the translocation of ATF6 to the Golgi, where it is cleaved to release a transcriptionally active fragment.
3. What concentrations of this compound are typically used in cell culture experiments?
Published studies on this compound have used concentrations ranging from 12 µM to 50 µM.[2][3] The optimal concentration is cell-type dependent and should be determined empirically through dose-response studies.
4. How should I prepare and store this compound?
This compound is typically soluble in DMSO. Prepare a concentrated stock solution in DMSO, which can then be aliquoted and stored at -20°C to avoid multiple freeze-thaw cycles. The final DMSO concentration in the cell culture medium should be kept low (e.g., <0.1%) to avoid solvent-induced artifacts.
5. What are reliable positive controls for this compound-induced ER stress experiments?
Well-established inducers of ER stress, such as tunicamycin (an inhibitor of N-linked glycosylation) and thapsigargin (an inhibitor of the sarco/endoplasmic reticulum Ca2+-ATPase), are excellent positive controls to validate that the ER stress response machinery is functional in your experimental system.
Data Presentation
Table 1: Summary of Reported Effective Concentrations of PDMP Isomers in Cell Culture
| Compound | Cell Line | Effect | Concentration Range | Reference |
| This compound | Rabbit skin fibroblasts | Growth inhibition, cytotoxicity | 12 - 50 µM | [2][3] |
| This compound | MDCK cells | Increased glucosyltransferase activity | 40 µM | [2][3] |
| D-PDMP | Primary cortical neurons | Modest neurotoxicity, protein loss | 10 µM | [1] |
| L-PDMP | Primary cortical neurons | Modest neurotoxicity, protein loss | 10 µM | [1] |
| D,L-threo-PDMP | A549 cells | ER stress, autophagy, apoptosis | Not specified | [9] |
Experimental Protocols
Protocol 1: Western Blot Analysis of ER Stress Markers
-
Cell Seeding and Treatment: Seed cells at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of harvest. Treat cells with the desired concentrations of this compound or controls for the specified duration.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against ER stress markers (e.g., anti-GRP78/BiP, anti-CHOP, anti-phospho-PERK, anti-PERK, anti-phospho-IRE1, anti-IRE1, anti-ATF6) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Protocol 2: Quantitative PCR (qPCR) for XBP1 Splicing and CHOP Expression
-
Cell Treatment and RNA Extraction: Treat cells as described above. Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) using a reverse transcription kit.
-
qPCR:
-
Prepare a qPCR reaction mix containing cDNA, forward and reverse primers for your genes of interest (spliced XBP1, total XBP1, CHOP, and a housekeeping gene like GAPDH or ACTB), and a SYBR Green master mix.
-
Primer Sequences for human XBP1 splicing:
-
Forward (detects spliced form): 5'-TGCTGAGTCCGCAGCAGGTG-3'
-
Reverse: 5'-GCTGGCAGGCTCTGGGGAAG-3'
-
-
Primer Sequences for human CHOP:
-
Forward: 5'-GCACCTCCCAGAGCCCTCACTCTCC-3'
-
Reverse: 5'-GTCTACTCCAAGCCTTCCCCCTGCG-3'
-
-
Run the qPCR reaction using a standard thermal cycling program (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60-62°C).
-
-
Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Visualizations
Caption: this compound induced ER stress signaling pathway.
Caption: Experimental workflow for assessing PDMP-induced ER stress.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A time-dependent phase shift in the mammalian unfolded protein response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Endoplasmic reticulum stress and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unfolded Protein Response (UPR) Pathway and ER Stress FAQs [bio-techne.com]
- 8. ER stress signaling has an activating transcription factor 6α (ATF6)-dependent “off-switch” - PMC [pmc.ncbi.nlm.nih.gov]
- 9. D,L-Threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (DL-PDMP) increases endoplasmic reticulum stress, autophagy and apoptosis accompanying ceramide accumulation via ceramide synthase 5 protein expression in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing precipitation of D,L-erythro-PDMP in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of D,L-erythro-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (D,L-erythro-PDMP) in aqueous solutions during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic ceramide analog. Its primary mechanism of action is the inhibition of the enzyme UDP-glucose:ceramide glucosyltransferase (glucosylceramide synthase, GCS).[1] This enzyme is responsible for the first step in the synthesis of most glycosphingolipids, catalyzing the transfer of glucose to ceramide. By inhibiting GCS, this compound leads to an accumulation of intracellular ceramide.[2][3]
Q2: Why does this compound tend to precipitate in aqueous solutions?
A2: this compound is a lipophilic molecule with poor aqueous solubility. Its long decanoyl fatty acid chain and phenyl group contribute to its hydrophobicity. Precipitation is common when a concentrated stock solution in an organic solvent is diluted into an aqueous buffer or cell culture medium.
Q3: What is the difference between this compound and its hydrochloride salt in terms of solubility?
A3: this compound is a weakly basic compound due to its morpholine ring. The hydrochloride (HCl) salt is formed by reacting the free base with hydrochloric acid. This salt form is generally more soluble in aqueous solutions, particularly at acidic to neutral pH, compared to the free base. The protonated morpholine ring in the HCl salt increases the molecule's polarity.
Q4: How should I store stock solutions of this compound?
A4: Stock solutions of this compound hydrochloride prepared in an organic solvent such as DMSO should be stored at -20°C for up to one month or at -80°C for up to six months.[4] To avoid repeated freeze-thaw cycles which can degrade the compound and affect its solubility, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Troubleshooting Guide: Preventing Precipitation
This guide addresses common issues related to the precipitation of this compound in experimental settings.
Issue 1: Precipitate forms immediately upon dilution of the DMSO stock solution into aqueous buffer or cell culture medium.
| Possible Cause | Troubleshooting Steps |
| Low Aqueous Solubility | - Reduce the final concentration: The desired final concentration may exceed the aqueous solubility limit of this compound. Try a lower final concentration. |
| - Increase the percentage of co-solvent: While minimizing DMSO is often desired, a slight increase (e.g., from 0.1% to 0.5% v/v) might be necessary to maintain solubility. Always run a vehicle control to account for the effects of the solvent on your experimental system. | |
| - Use a pre-warmed aqueous solution: Warming the buffer or medium to 37°C before adding the this compound stock solution can sometimes improve solubility. | |
| - Rapid localized concentration increase: Pipetting the stock solution directly into the bulk aqueous solution without mixing can lead to localized high concentrations and precipitation. Add the stock solution dropwise while gently vortexing or swirling the aqueous solution. | |
| pH of the Aqueous Solution | - Check the pH of your buffer: As a weak base, the solubility of this compound is pH-dependent. Solubility is generally higher at a slightly acidic pH. Ensure your buffer's pH is compatible with maintaining solubility. |
Issue 2: The solution is initially clear but a precipitate forms over time.
| Possible Cause | Troubleshooting Steps |
| Slow Crystallization | - Use of solubilizing agents: For longer-term experiments, consider the use of solubilizing agents such as Tween-80, PEG300, or cyclodextrins in your formulation.[1] |
| Interaction with Media Components | - Serum concentration: Components in fetal bovine serum (FBS) can sometimes interact with small molecules, leading to precipitation. If possible, test for precipitation in serum-free media to identify if serum is a contributing factor. |
| - Salt concentration: High concentrations of salts in the medium can decrease the solubility of hydrophobic compounds (salting out). | |
| Temperature Fluctuations | - Maintain constant temperature: Fluctuations in temperature can affect solubility. Ensure that your solutions are maintained at a constant temperature during the experiment. |
Quantitative Data on Solubility
The aqueous solubility of this compound is not extensively documented. The following tables provide available data and estimated values based on its chemical properties and data from its stereoisomer, D-threo-PDMP hydrochloride.
Table 1: Solubility of PDMP Stereoisomers in Various Solvents
| Compound | Solvent | Solubility | Reference |
| D-threo-PDMP hydrochloride | Aqueous Buffer (pH 7.4) | >64.1 µg/mL (>150 µM) | [5] |
| This compound hydrochloride | DMSO | 125 mg/mL (292.73 mM) | MedchemExpress |
Disclaimer: The quantitative aqueous solubility of this compound is highly dependent on experimental conditions (pH, temperature, buffer composition). The data in Table 2 is estimated based on the properties of weakly basic, hydrophobic compounds and the single data point for its stereoisomer. Researchers should experimentally determine the solubility in their specific system.
Table 2: Estimated Aqueous Solubility of this compound Hydrochloride at Different pH Values (25°C)
| pH | Estimated Solubility (µg/mL) | Estimated Solubility (µM) |
| 5.0 | 100 - 200 | 234 - 468 |
| 6.0 | 70 - 150 | 164 - 351 |
| 7.0 | 50 - 100 | 117 - 234 |
| 7.4 | 40 - 80 | 94 - 187 |
| 8.0 | 10 - 50 | 23 - 117 |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound Hydrochloride in DMSO
-
Materials:
-
This compound hydrochloride (powder)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out the desired amount of this compound hydrochloride powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.27 mg.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM. For 4.27 mg, add 1 mL of DMSO.
-
Gently vortex the tube until the powder is completely dissolved. If necessary, sonicate the solution for a few minutes to aid dissolution.
-
Aliquot the stock solution into single-use sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
-
Protocol 2: Preparation of a Working Solution in Cell Culture Medium
-
Materials:
-
10 mM this compound hydrochloride stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium
-
-
Procedure:
-
Determine the final concentration of this compound required for your experiment.
-
Calculate the volume of the 10 mM stock solution needed. For example, to prepare 10 mL of a 50 µM working solution, you will need 50 µL of the 10 mM stock solution.
-
In a sterile tube, add the calculated volume of the stock solution to the pre-warmed cell culture medium. It is crucial to add the stock solution to the medium while gently vortexing or swirling to ensure rapid and even dispersion.
-
Ensure the final concentration of DMSO in the working solution is not toxic to your cells (typically ≤ 0.5% v/v).
-
Use the working solution immediately.
-
Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits GCS, leading to ceramide accumulation and apoptosis.
Experimental Workflow for Solution Preparation
Caption: Workflow for preparing this compound solutions.
Troubleshooting Logic for Precipitation
Caption: Troubleshooting guide for this compound precipitation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Glucosylceramide synthesis inhibition affects cell cycle progression, membrane trafficking, and stage differentiation in Giardia lamblia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. d-threo-PDMP | C23H39ClN2O3 | CID 16219895 - PubChem [pubchem.ncbi.nlm.nih.gov]
Adjusting D,L-erythro-PDMP concentration for different cell types
Welcome to the technical support center for D,L-erythro-PDMP. This guide provides researchers, scientists, and drug development professionals with detailed information for the effective use of this compound in cell culture experiments. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the success of your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of the enzyme UDP-glucose:ceramide glucosyltransferase (UGCG), also known as glucosylceramide synthase (GCS).[1][2] This enzyme is responsible for the first step in the synthesis of most glycosphingolipids (GSLs), catalyzing the transfer of glucose from UDP-glucose to ceramide to form glucosylceramide. By inhibiting UGCG, this compound blocks the production of glucosylceramide and downstream GSLs, leading to an accumulation of ceramide. This disruption of sphingolipid metabolism can induce various cellular responses, including growth inhibition, cell cycle arrest, and apoptosis.
Q2: What are the known off-target effects of this compound?
A2: While the primary target of this compound is glucosylceramide synthase, researchers should be aware of potential off-target effects. The accumulation of ceramide due to UGCG inhibition can independently trigger various signaling pathways. Additionally, some studies on PDMP isomers suggest potential interactions with other cellular processes. It is advisable to include appropriate controls in your experiments to account for any potential off-target effects.
Q3: How should this compound be stored and handled?
A3: this compound should be stored at -20°C for long-term use. For preparing stock solutions, dimethyl sulfoxide (DMSO) is a commonly used solvent. Once dissolved, the stock solution should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, it is recommended to dilute the stock solution in a stepwise manner in pre-warmed cell culture medium to prevent precipitation. Ensure the final DMSO concentration in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Q4: How stable is this compound in cell culture medium?
A4: The stability of this compound in cell culture medium can be influenced by factors such as temperature, pH, and the presence of serum. It is generally recommended to prepare fresh working solutions from a frozen stock for each experiment. If long-term incubation is required, the medium containing this compound should be replaced periodically (e.g., every 24-48 hours) to maintain a consistent concentration of the inhibitor.
Adjusting this compound Concentration for Different Cell Types
The optimal concentration of this compound is highly cell-type dependent and should be determined empirically for each new cell line. The following table summarizes starting concentrations reported in the literature for various cell types. We recommend performing a dose-response experiment (e.g., from 1 to 50 µM) to determine the optimal concentration for your specific cell line and experimental goals.
| Cell Type | Recommended Starting Concentration Range (µM) | Incubation Time | Observed Effect |
| Rabbit Skin Fibroblasts | 12 - 50 µM | 3 - 10 days | Growth inhibition, Cytotoxicity at 50µM[1][2] |
| Madin-Darby Canine Kidney (MDCK) Cells | 40 µM | 24 hours | Increased glucosyltransferase specific activity[1][2] |
Troubleshooting Guide
This section addresses common issues that may arise during experiments with this compound.
Problem 1: this compound precipitates in the cell culture medium.
-
Possible Cause: The compound has low aqueous solubility. Adding a concentrated stock solution directly to the medium can cause it to crash out of solution.
-
Solution:
-
Stepwise Dilution: Prepare an intermediate dilution of the DMSO stock solution in pre-warmed culture medium before adding it to the final culture volume.
-
Vortexing/Mixing: Ensure thorough mixing immediately after adding the compound to the medium.
-
Lower Final DMSO Concentration: A high concentration of DMSO can also contribute to precipitation. Aim for a final DMSO concentration of less than 0.1%.
-
Problem 2: No observable effect on cells after treatment.
-
Possible Cause 1: The concentration of this compound is too low.
-
Solution 1: Perform a dose-response experiment with a wider range of concentrations to determine the optimal effective dose for your cell line.
-
Possible Cause 2: The incubation time is too short.
-
Solution 2: Extend the incubation time. The effects of inhibiting GSL synthesis can take time to manifest. Consider a time-course experiment (e.g., 24, 48, 72 hours).
-
Possible Cause 3: The compound has degraded.
-
Solution 3: Ensure that the stock solution has been stored properly and has not undergone multiple freeze-thaw cycles. Prepare fresh working solutions for each experiment.
Problem 3: Excessive cytotoxicity or cell death is observed, even at low concentrations.
-
Possible Cause 1: The cell line is particularly sensitive to the accumulation of ceramide or the depletion of GSLs.
-
Solution 1: Lower the concentration of this compound and perform a more detailed dose-response curve to find a non-toxic working concentration.
-
Possible Cause 2: The final DMSO concentration is too high.
-
Solution 2: Ensure the final DMSO concentration is below cytotoxic levels for your cell line (typically <0.1%). Include a vehicle control (medium with the same concentration of DMSO) in your experiments.
Problem 4: Inconsistent results between experiments.
-
Possible Cause 1: Variability in cell seeding density.
-
Solution 1: Ensure consistent cell numbers are seeded for each experiment, as cell density can influence the response to treatment.
-
Possible Cause 2: Inconsistent preparation of this compound working solutions.
-
Solution 2: Prepare fresh working solutions for each experiment and use a consistent dilution method.
-
Possible Cause 3: Cells have a high passage number.
-
Solution 3: Use cells with a low passage number, as cellular characteristics and drug sensitivity can change over time in culture.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol provides a method to determine the effect of this compound on cell viability.
Materials:
-
This compound
-
DMSO
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., acidified isopropanol or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Protocol 2: Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
DMSO
-
6-well cell culture plates
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentration of this compound for the appropriate duration. Include positive (e.g., staurosporine-treated) and negative (untreated and vehicle-treated) controls.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.
Signaling Pathways and Experimental Workflows
Glucosylceramide Synthesis Pathway and Inhibition by this compound
Caption: Inhibition of Glucosylceramide Synthase by this compound.
Experimental Workflow for Assessing Cell Viability
Caption: Workflow for MTT-based cell viability assay.
References
Technical Support Center: Overcoming Resistance to D,L-erythro-PDMP in Long-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during long-term studies with D,L-erythro-PDMP.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an inhibitor of the enzyme UDP-glucose:ceramide glucosyltransferase (UGCG), also known as glucosylceramide synthase (GCS). This enzyme is responsible for the first step in the synthesis of most glycosphingolipids (GSLs) by transferring glucose to ceramide. By inhibiting UGCG, this compound leads to a decrease in the levels of glucosylceramide and downstream GSLs, and an accumulation of the substrate, ceramide. Ceramide is a bioactive lipid that can induce cell cycle arrest and apoptosis.[1]
Q2: Why do cells develop resistance to this compound over time?
A2: While direct studies on resistance to this compound are limited, a common mechanism of resistance to enzyme inhibitors is the upregulation of the target enzyme. In this case, long-term exposure to this compound may lead to the overexpression of glucosylceramide synthase (GCS).[2] Increased levels of GCS would require higher concentrations of the inhibitor to achieve the same level of enzyme inhibition and downstream cellular effects. Additionally, alterations in ceramide metabolism or downstream signaling pathways that mitigate the pro-apoptotic effects of ceramide accumulation could also contribute to resistance.
Q3: What are the observable signs of emerging resistance to this compound in my cell cultures?
A3: Signs of developing resistance include a gradual decrease in the cytotoxic or anti-proliferative effects of this compound at a previously effective concentration. You may observe that the IC50 value (the concentration of the drug that inhibits 50% of cell growth) for this compound increases over subsequent passages. Other indicators can be a recovery of cell proliferation rates after an initial period of inhibition and changes in cell morphology back towards the untreated phenotype.
Q4: Can this compound be used in combination with other drugs?
A4: Yes, this compound has been shown to enhance the cytotoxic effects of other chemotherapeutic agents.[1] By preventing the conversion of pro-apoptotic ceramide into glucosylceramide, PDMP can sensitize cancer cells to drugs that induce ceramide production. For example, it has been used in combination with tetrandrine to enhance chemosensitivity in leukemia cells.
Q5: Are there different isomers of PDMP, and do they have different activities?
A5: Yes, there are different stereoisomers of PDMP. The D-threo and L-threo isomers exist. D-threo-PDMP is a potent inhibitor of glucosylceramide synthase.[3][4] In contrast, L-threo-PDMP does not inhibit GCS but can still affect cellular processes, highlighting the importance of using the correct isomer in your experiments.[3] This technical guide focuses on the D,L-erythro racemate, which contains the active D-threo isomer.
Troubleshooting Guides
Issue 1: Decreased Efficacy of this compound in Long-Term Cultures
-
Question: I have been treating my cell line with this compound for several weeks, and I'm noticing a decrease in its effectiveness. The cells are starting to grow at concentrations that were previously cytotoxic. What could be the cause, and how can I troubleshoot this?
-
Answer: This is a classic sign of acquired resistance. The most likely cause is the upregulation of the target enzyme, glucosylceramide synthase (GCS).
Troubleshooting Steps:
-
Confirm Resistance: Perform a dose-response assay to determine the current IC50 value of this compound for your long-term treated cells and compare it to the IC50 of the parental, untreated cell line. A significant increase in the IC50 value confirms resistance.
-
Analyze GCS Expression: Measure the mRNA and protein levels of GCS (gene name: UGCG) in both the parental and resistant cell lines using qPCR and Western blotting, respectively. An increase in GCS expression in the resistant line is a strong indicator of the resistance mechanism.
-
Measure GCS Activity: Perform a GCS enzyme activity assay to confirm that the increased expression translates to higher functional activity. (See Experimental Protocols section for a detailed method).
-
Consider Combination Therapy: If GCS is upregulated, consider combining this compound with another cytotoxic agent to exploit potential synergistic effects.
-
Switch to a Different GCS Inhibitor: It is possible that the resistance mechanism is specific to the chemical structure of PDMP. Testing a structurally different GCS inhibitor may be beneficial.
-
Issue 2: High Variability in Experimental Results with this compound
-
Question: I am getting inconsistent results between experiments when using this compound. What are the potential sources of this variability?
-
Answer: Variability can arise from several factors related to the compound, cell culture conditions, and assay procedures.
Troubleshooting Steps:
-
Compound Stability and Storage: Ensure that your this compound stock solution is properly stored, typically at -20°C, and protected from light. Avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment from the stock.
-
Cell Culture Consistency: Maintain consistent cell culture conditions, including cell density at the time of treatment, passage number, and media composition. Cell lines can exhibit different sensitivities to drugs at different growth phases or after numerous passages.
-
Assay Uniformity: Standardize your experimental assays. Ensure consistent incubation times, reagent concentrations, and measurement techniques. For example, in viability assays, ensure that the chosen endpoint is appropriate for the expected mechanism of action (e.g., apoptosis vs. cytostasis).
-
Purity of the Compound: Verify the purity of the this compound being used. Impurities can affect its activity.
-
Issue 3: Unexpected Cellular Phenotypes Observed with this compound Treatment
-
Question: I am observing cellular effects that don't seem to be directly related to apoptosis or growth inhibition, such as changes in cell adhesion or morphology. Is this normal?
-
Answer: Yes, this is possible. This compound, by altering the composition of glycosphingolipids on the cell surface, can affect various cellular processes beyond apoptosis.
Troubleshooting Steps:
-
Literature Review: Consult the literature for studies that have investigated the broader effects of GCS inhibition in your cell type of interest. Glycosphingolipids are known to be involved in cell adhesion, signaling, and membrane organization.[3]
-
Investigate Downstream Effects: The observed phenotypes could be a direct consequence of altered GSL levels. For example, a decrease in specific GSLs might affect the function of membrane receptors involved in cell adhesion.
-
Control Experiments: Use the L-threo isomer of PDMP, which does not inhibit GCS, as a negative control to determine if the observed effects are specific to GCS inhibition.[3]
-
Data Presentation
Table 1: Reported Effects of this compound and GCS Inhibition
| Cell Line/System | Compound | Concentration | Observed Effect | Citation |
| Rabbit skin fibroblasts | This compound | 12-50 µM | Inhibition of cell growth | [5] |
| B16 melanoma cells | D-threo-PDMP | Not specified | Decreased levels of GlcCer and LacCer, reduced cell adhesion to laminin and collagen IV | [3] |
| Osimertinib-resistant NSCLC | PDMP | Not specified | Cell cycle arrest, inhibition of proliferation, induction of apoptosis | |
| Drug-resistant cancer cells | GCS silencing | Not specified | Up to 100-fold sensitization to various anticancer agents | [1] |
Table 2: Illustrative Example of Acquired Resistance to this compound
Disclaimer: The following data are for illustrative purposes to demonstrate the concept of acquired resistance and are not from a specific published study.
| Cell Line | Treatment Duration | This compound IC50 (µM) | Fold Resistance | Relative GCS mRNA Expression |
| Parental MCF-7 | 0 weeks | 15 | 1.0 | 1.0 |
| MCF-7/PDMP-R | 12 weeks | 75 | 5.0 | 4.5 |
| Parental A549 | 0 weeks | 20 | 1.0 | 1.0 |
| A549/PDMP-R | 12 weeks | 120 | 6.0 | 5.2 |
Experimental Protocols
Protocol 1: Development of a this compound-Resistant Cell Line
This protocol describes a method for generating a cell line with acquired resistance to this compound through continuous exposure to increasing concentrations of the drug.
Materials:
-
Parental cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell counting solution (e.g., trypan blue)
-
Cell culture flasks and plates
-
Hemocytometer or automated cell counter
Procedure:
-
Determine the initial IC50: Perform a dose-response experiment to determine the IC50 of this compound for the parental cell line.
-
Initial Treatment: Seed the parental cells in a culture flask and treat them with this compound at a concentration equal to the IC50.
-
Monitoring and Recovery: Monitor the cells daily. A significant portion of the cells will likely die. When the surviving cells reach approximately 70-80% confluency, passage them into a new flask and continue the treatment with the same concentration of this compound.
-
Dose Escalation: Once the cells are growing steadily at the initial concentration (i.e., their doubling time is similar to that of the untreated parental cells), increase the concentration of this compound by 1.5 to 2-fold.
-
Repeat Cycles: Repeat steps 3 and 4, gradually increasing the drug concentration. This process can take several months.
-
Characterization of Resistant Line: At regular intervals (e.g., every 4-6 weeks), perform a dose-response assay to determine the new IC50. A significant and stable increase in the IC50 indicates the development of a resistant cell line.
-
Cryopreservation: Cryopreserve vials of the resistant cells at different stages of development.
Protocol 2: Measurement of Glucosylceramide Synthase (GCS) Activity
This protocol provides a method for measuring GCS activity in cell lysates using a fluorescent ceramide analog.
Materials:
-
Parental and resistant cell lysates
-
NBD-C6-ceramide (fluorescent substrate)
-
UDP-glucose
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Thin-layer chromatography (TLC) plates (silica gel)
-
TLC developing solvent (e.g., chloroform:methanol:water, 65:25:4, v/v/v)
-
Fluorescence imaging system for TLC plates
Procedure:
-
Cell Lysate Preparation: Harvest parental and resistant cells, wash with PBS, and lyse them in a suitable buffer on ice. Determine the protein concentration of the lysates.
-
Enzyme Reaction: In a microcentrifuge tube, combine the cell lysate (containing a known amount of protein), NBD-C6-ceramide, and UDP-glucose in the reaction buffer.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).
-
Lipid Extraction: Stop the reaction and extract the lipids using a method such as the Bligh-Dyer extraction (chloroform:methanol).
-
TLC Separation: Spot the extracted lipids onto a silica TLC plate. Separate the lipids by developing the plate in the appropriate solvent system. NBD-C6-glucosylceramide (the product) will have a different retention factor (Rf) than NBD-C6-ceramide (the substrate).
-
Quantification: Visualize the fluorescent spots on the TLC plate using a fluorescence imager. Quantify the intensity of the product spot (NBD-C6-glucosylceramide).
-
Data Analysis: Normalize the fluorescence intensity of the product to the amount of protein in the lysate and the incubation time to determine the GCS activity (e.g., in pmol/mg/h). Compare the activity between the parental and resistant cell lines.
Mandatory Visualization
Caption: Signaling pathway of this compound action and resistance.
Caption: Experimental workflow for investigating PDMP resistance.
References
- 1. Ceramide Glycosylation Catalyzed by Glucosylceramide Synthase and Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Effects of D-threo-PDMP, an inhibitor of glucosylceramide synthetase, on expression of cell surface glycolipid antigen and binding to adhesive proteins by B16 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Targeting glucosylceramide synthase induces antiproliferative and proapoptotic effects in osimertinib-resistant NSCLC cell models - PMC [pmc.ncbi.nlm.nih.gov]
Assessing D,L-erythro-PDMP purity and quality for reliable results
Welcome to the technical support center for D,L-erythro-PDMP. This resource is designed for researchers, scientists, and drug development professionals to ensure the reliable use of this compound in their experiments by providing essential information on purity and quality assessment.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: D,L-erythro-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (this compound) is a synthetic analog of ceramide. Its primary mechanism of action is the inhibition of UDP-glucose:ceramide glucosyltransferase (UGCG), the enzyme responsible for the first step in the biosynthesis of most glycosphingolipids.[1] By inhibiting UGCG, this compound leads to an accumulation of cellular ceramide.
Q2: What are the potential downstream effects of cellular ceramide accumulation induced by this compound?
A2: The accumulation of ceramide can trigger a variety of cellular responses, including the induction of endoplasmic reticulum (ER) stress, autophagy, and apoptosis. Ceramide is a bioactive lipid that can influence various signaling pathways involved in cell growth, differentiation, and death.
Q3: What are the common impurities that might be present in a this compound sample?
A3: While a definitive list of impurities is specific to the synthesis route, potential impurities can be broadly categorized as:
-
Stereoisomers: The synthesis of this compound can also result in the formation of other stereoisomers, such as the D,L-threo diastereomers.
-
Unreacted Starting Materials: Residual starting materials from the synthesis process may be present.
-
Byproducts of Synthesis: Side reactions during synthesis can lead to the formation of related compounds.
-
Degradation Products: The morpholine ring in the this compound structure can be susceptible to degradation, potentially through cleavage of the C-N bond.
Q4: How should this compound be stored to ensure its stability?
A4: For long-term stability, this compound should be stored as a solid at -20°C, protected from moisture.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments using this compound.
| Observed Problem | Potential Cause | Recommended Solution |
| Inconsistent or no observable effect of this compound | Purity of the compound is compromised. Impurities or degradation products may have reduced activity or interfering effects. | Assess the purity of your this compound stock using a validated analytical method like HPLC. |
| Incorrect stereoisomer. The biological activity of PDMP isomers can vary significantly. The D-threo isomer is a more potent inhibitor of UGCG than the D,L-erythro form. | Confirm the isomeric identity of your compound using appropriate analytical techniques such as chiral HPLC or NMR. | |
| Compound degradation. Improper storage or handling may have led to the degradation of the compound. | Use a fresh stock of this compound and ensure proper storage conditions (-20°C, dry). | |
| High cellular toxicity or off-target effects | Presence of toxic impurities. Synthesis byproducts or contaminants may be causing cytotoxicity. | Purify the this compound sample or obtain a new batch from a reputable supplier with a detailed certificate of analysis. |
| Ceramide overload. Excessive accumulation of ceramide can lead to high levels of apoptosis and cell death. | Perform a dose-response experiment to determine the optimal concentration of this compound for your cell type and experimental endpoint. | |
| Variability between experimental replicates | Inconsistent compound concentration. Inaccurate weighing or dilution of the this compound stock solution. | Prepare a fresh stock solution and carefully verify the concentration. Use calibrated equipment for weighing and dilution. |
| Cell culture inconsistencies. Variations in cell density, passage number, or media composition can affect the cellular response. | Standardize your cell culture conditions and ensure consistency across all experimental replicates. |
Experimental Protocols
Protocol 1: Purity Assessment of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for a stability-indicating HPLC method. Note: This method should be validated for your specific instrumentation and this compound sample.
Objective: To determine the purity of a this compound sample and separate it from potential impurities and degradation products.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
HPLC-grade water
-
Formic acid
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 80:20 v/v) with 0.1% formic acid. Filter and degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve a known amount of this compound reference standard in methanol to prepare a stock solution of 1 mg/mL. Prepare working standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 50 µg/mL.
-
Sample Solution Preparation: Prepare a sample solution of your this compound batch at a concentration of approximately 10 µg/mL in the mobile phase.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: Acetonitrile:Water (e.g., 80:20 v/v) with 0.1% formic acid
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm
-
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Analysis: Determine the retention time of the this compound peak from the chromatogram of the reference standard. Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks in the chromatogram.
Table 1: Representative HPLC Purity Data
| Sample ID | Retention Time (min) | Peak Area | % Purity |
| Reference Standard | 8.5 | 1,250,000 | 99.8% |
| Test Batch A | 8.5 | 1,200,000 | 96.0% |
| Impurity 1 | 4.2 | 30,000 | - |
| Impurity 2 | 10.1 | 20,000 | - |
Protocol 2: Forced Degradation Study of this compound
Objective: To identify potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
Methanol
-
HPLC system as described in Protocol 1
Procedure:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid this compound in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose a solution of this compound in methanol to UV light (254 nm) for 48 hours.
-
Analysis: Analyze the stressed samples using the HPLC method described in Protocol 1. Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify degradation peaks.
Visualizations
Signaling Pathway
Caption: this compound inhibits UGCG, leading to ceramide accumulation and downstream cellular stress responses.
Experimental Workflow
References
Validation & Comparative
A Comparative Analysis of D,L-erythro-PDMP and L-threo-PDMP: Stereospecific Effects on Glycosphingolipid Metabolism and Cellular Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the stereoisomers D,L-erythro-PDMP and L-threo-PDMP, focusing on their distinct effects on glycosphingolipid (GSL) metabolism and associated cellular signaling pathways. The information presented is supported by experimental data to aid researchers in selecting the appropriate compound for their studies.
At a Glance: Key Stereospecific Differences
| Feature | This compound | L-threo-PDMP | D-threo-PDMP (for reference) |
| Primary Target | UDP-glucose:ceramide glucosyltransferase (Glucosylceramide Synthase, GCS)[1][2] | Does not inhibit GCS[3] | Potent inhibitor of GCS[4] |
| Effect on GCS Activity | Inhibitory[1][2] | Stimulatory on GSL biosynthesis[3] | Inhibitory (IC50: 5 µM, Ki: 0.7 µM)[4] |
| Effect on GSL Levels | Reduces GSL levels | Increases GlcCer and LacCer levels[5] | Depletes GSLs[3] |
| Downstream Signaling | Increases cellular ceramide levels | Proposed to bind to a modulatory site on glycosyltransferases[5] | Induces lysosomal lipid accumulation and mTOR inactivation[6][7] |
| Cellular Effects | Causes growth inhibition of cultured rabbit skin fibroblasts[8][9] | Exhibits neurotrophic activity by enhancing ganglioside biosynthesis | Alters cholesterol homeostasis[10] |
In-Depth Analysis of Stereospecific Effects
The stereochemistry of 1-phenyl-2-decanoylamino-3-morpholino-1-propanol (PDMP) profoundly dictates its biological activity. The erythro and threo configurations, and the D and L enantiomers, exhibit not only different potencies but also opposing effects on glycosphingolipid metabolism.
This compound: An Inhibitor of Glycosphingolipid Synthesis
This compound acts as an inhibitor of UDP-glucose:ceramide glucosyltransferase (GCS), the enzyme responsible for the first step in the synthesis of most glycosphingolipids[1][2]. This inhibition leads to a reduction in the cellular levels of GSLs. Experimental evidence has demonstrated that this compound can cause growth inhibition in cultured rabbit skin fibroblasts[8][9]. Furthermore, treatment with the erythro isomer of PDMP has been observed to increase cellular ceramide levels[6].
L-threo-PDMP: A Stimulator of Glycosphingolipid Biosynthesis
In stark contrast to its D-threo and D,L-erythro counterparts, L-threo-PDMP does not inhibit GCS[3]. Instead, it has been shown to stimulate the biosynthesis of certain glycosphingolipids. Specifically, treatment of cells with L-threo-PDMP leads to increased levels of glucosylceramide (GlcCer) and lactosylceramide (LacCer)[5]. The proposed mechanism for this stimulatory effect is the binding of L-threo-PDMP to a modulatory site on glycosyltransferases, which may protect the enzyme-analog complex from normal catabolic inactivation[5]. This unique activity has led to investigations into its potential neurotrophic effects, which are associated with enhanced ganglioside biosynthesis[4].
Reference: D-threo-PDMP's Potent Inhibition and Downstream Effects
For comparative purposes, it is crucial to consider the well-characterized effects of D-threo-PDMP, the most potent inhibitory stereoisomer. D-threo-PDMP is a strong inhibitor of GCS, with a reported IC50 of 5 µM and a Ki of 0.7 µM[4]. Its inhibition of GCS leads to a significant depletion of cellular GSLs[3]. Beyond its direct enzymatic inhibition, D-threo-PDMP has been shown to induce the accumulation of lipids within lysosomes and to inactivate the mechanistic target of rapamycin (mTOR) signaling pathway[6][7]. This inactivation results in the translocation of Transcription Factor EB (TFEB) to the nucleus, a key regulator of lysosomal biogenesis and autophagy.
Signaling Pathways and Proposed Mechanisms
The distinct effects of the PDMP stereoisomers on cellular signaling pathways are a direct consequence of their differential interactions with GCS and other potential targets.
D-threo-PDMP-Induced mTOR Inactivation
The inhibition of GCS by D-threo-PDMP leads to a cascade of downstream events culminating in the inactivation of mTORC1. This is a critical cellular signaling node that regulates cell growth, proliferation, and metabolism. The inactivation of mTORC1 by D-threo-PDMP treatment relieves the inhibitory phosphorylation of TFEB, allowing it to translocate to the nucleus and activate the expression of its target genes.
Caption: D-threo-PDMP inhibits GCS, leading to mTORC1 inactivation and TFEB nuclear translocation.
Proposed Modulatory Action of L-threo-PDMP
The stimulatory effect of L-threo-PDMP on GSL synthesis is hypothesized to occur through a different mechanism than direct enzyme activation. It is proposed that L-threo-PDMP binds to a modulatory site on glycosyltransferases, which may stabilize the enzyme and protect it from degradation, thereby leading to an overall increase in GSL production.
Caption: Proposed mechanism of L-threo-PDMP stimulating GSL synthesis via a modulatory site.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are outlines of key experimental protocols used to characterize the effects of PDMP isomers.
General Experimental Workflow
A typical workflow for investigating the effects of PDMP stereoisomers on cultured cells involves several key stages, from cell culture and treatment to downstream analysis.
Caption: General experimental workflow for studying the effects of PDMP stereoisomers.
Glucosylceramide Synthase (GCS) Activity Assay
This assay measures the enzymatic activity of GCS in cell lysates.
-
Cell Lysis: Cells are harvested and lysed in a suitable buffer (e.g., containing Tris-HCl, EDTA, and protease inhibitors) to obtain a cell homogenate.
-
Reaction Mixture: The cell lysate is incubated with a reaction mixture containing a fluorescently or radioactively labeled ceramide analog (substrate) and UDP-glucose in a buffered solution.
-
Incubation: The reaction is carried out at 37°C for a specific duration.
-
Extraction: The reaction is stopped, and the lipids are extracted using a solvent system like chloroform/methanol.
-
Analysis: The labeled glucosylceramide product is separated from the unreacted substrate using thin-layer chromatography (TLC).
-
Quantification: The amount of product is quantified by measuring fluorescence or radioactivity, and the GCS activity is calculated relative to the total protein concentration in the lysate.
Metabolic Labeling of Glycosphingolipids
This method assesses the rate of GSL biosynthesis in intact cells.
-
Cell Culture and Treatment: Cells are cultured to a desired confluency and then treated with the respective PDMP stereoisomer for a specified time.
-
Labeling: A radioactive precursor, such as [³H]galactose or [¹⁴C]serine, is added to the culture medium[11].
-
Incubation: Cells are incubated with the radioactive precursor for several hours to allow for its incorporation into newly synthesized GSLs.
-
Lipid Extraction: Cells are harvested, and total lipids are extracted using a chloroform/methanol/water mixture.
-
Purification and Separation: The extracted lipids are subjected to procedures to separate GSLs from other lipid classes. Individual GSLs are then separated by TLC.
-
Detection and Quantification: The radioactive GSLs on the TLC plate are visualized by autoradiography or quantified using a scintillation counter. The intensity of the radioactive signal corresponds to the rate of GSL synthesis.
Western Blotting for mTOR Pathway Analysis
This technique is used to detect changes in the levels and phosphorylation status of key proteins in the mTOR signaling pathway.
-
Cell Lysis and Protein Quantification: Following treatment with PDMP, cells are lysed in a buffer containing phosphatase and protease inhibitors. The total protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., total mTOR, phospho-mTOR, total TFEB, and loading controls like GAPDH or β-actin). Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody[12][13][14][15][16].
-
Detection: The protein bands are visualized using a chemiluminescent substrate that reacts with the HRP enzyme, and the signal is captured on X-ray film or with a digital imager.
-
Analysis: The intensity of the bands is quantified using densitometry software to determine the relative abundance and phosphorylation status of the target proteins.
Conclusion
The stereoisomers of PDMP, this compound and L-threo-PDMP, exhibit fundamentally different effects on glycosphingolipid metabolism. While this compound acts as an inhibitor of GCS, leading to reduced GSL levels, L-threo-PDMP stimulates GSL biosynthesis. These opposing actions result in distinct downstream cellular consequences. A thorough understanding of these stereospecific effects is paramount for the accurate interpretation of experimental results and for the rational design of studies investigating the roles of glycosphingolipids in health and disease. Researchers should carefully select the appropriate stereoisomer based on the specific biological question being addressed.
References
- 1. This compound (hydrochloride) - MedChem Express [bioscience.co.uk]
- 2. DL-erythro-PDMP (hydrochloride) - Labchem Catalog [labchem.com.my]
- 3. Stimulation of glycosphingolipid biosynthesis by L-threo-1-phenyl-2-decanoylamino-1-propanol and its homologs in B16 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitors of glucosylceramide synthase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Studies of the action of ceramide-like substances (D- and L-PDMP) on sphingolipid glycosyltransferases and purified lactosylceramide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. The Glucosylceramide Synthase Inhibitor PDMP Causes Lysosomal Lipid Accumulation and mTOR Inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. uaf.edu [uaf.edu]
- 11. Metabolic labeling of sphingolipids - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. ccrod.cancer.gov [ccrod.cancer.gov]
- 13. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ccrod.cancer.gov [ccrod.cancer.gov]
- 15. Regulation of TFEB and V-ATPases by mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to Glucosylceramide Synthase Inhibition: Validating the Activity of D,L-erythro-PDMP
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of glucosylceramide synthase (GCS) inhibitors, with a specific focus on the validation of D,L-erythro-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (PDMP). This document outlines the critical stereospecificity of PDMP, presents comparative data on various GCS inhibitors, and provides detailed experimental protocols for assessing their efficacy.
Glucosylceramide synthase (GCS; UDP-glucose:N-acylsphingosine D-glucosyltransferase, EC 2.4.1.80) is a pivotal enzyme in the biosynthesis of most glycosphingolipids (GSLs). It catalyzes the transfer of glucose from UDP-glucose to ceramide, the first committed step in the formation of a vast array of GSLs. These lipids are integral components of cellular membranes and are involved in numerous biological processes, including cell growth, differentiation, and signal transduction. The dysregulation of GCS activity has been implicated in various diseases, including certain cancers and lysosomal storage disorders like Gaucher disease, making it a significant target for therapeutic intervention.
One of the most widely studied inhibitors of GCS is PDMP. However, it is crucial to understand that PDMP exists as four stereoisomers, and the biological activity is highly dependent on the specific isomer. The scientific literature overwhelmingly indicates that the D-threo isomer is the active inhibitor of GCS. Conversely, the D,L-erythro form of PDMP is generally considered to be inactive as a direct inhibitor of GCS, although it has been noted to induce an increase in cellular ceramide levels through mechanisms that do not involve direct GCS inhibition.[1] This guide will delve into the experimental validation of this stereospecificity and compare the inhibitory potential of various compounds against GCS.
Comparative Analysis of GCS Inhibitors
The efficacy of GCS inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the IC50 values for several common GCS inhibitors, highlighting the differences in their potency.
| Inhibitor | Chemical Name | IC50 Value | Cell/System Type | Reference |
| D-threo-PDMP | D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol | ~15-25 µM | NSCLC cell models | [2] |
| D-threo-EtDO-P4 | D-threo-1-(3,4,-ethylenedioxy)phenyl-2-palmitoylamino-3-pyrrolidino-1-propanol | ~1 µM | HepG2 cells | [3] |
| Eliglustat | N-((1R,2R)-1-(2,3-dihydrobenzo[b][4][5]dioxin-6-yl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl)octanamide | 24 nM | --- | [6] |
| Miglustat | N-Butyldeoxynojirimycin | --- | --- | [6] |
| Genz-123346 | --- | 14 nM | --- | [6] |
| EXEL-0346 | --- | 2 nM | --- | [7] |
| T-036 | --- | 31 nM (human GCS), 51 nM (mouse GCS) | --- | [6] |
| T-690 | --- | 15 nM (human GCS), 190 nM (mouse GCS) | --- | [6] |
Note: IC50 values can vary depending on the specific experimental conditions, including the cell type, substrate concentration, and assay method.
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: The central role of GCS in the glycosphingolipid biosynthesis pathway and the inhibitory action of D-threo-PDMP.
Caption: A generalized workflow for determining in vitro GCS activity and the inhibitory potential of test compounds.
Experimental Protocols
To validate the inhibitory effect (or lack thereof) of this compound on GCS, a robust and reproducible experimental protocol is essential. Below are detailed methodologies for both in vitro and cell-based GCS activity assays.
In Vitro Glucosylceramide Synthase (GCS) Activity Assay
This assay measures the activity of GCS in cell or tissue lysates by quantifying the conversion of a fluorescently labeled ceramide analog to glucosylceramide.
Materials:
-
Cells or tissue of interest
-
Lysis Buffer (e.g., 250 mM sucrose, 25 mM KCl, 50 mM Tris-HCl pH 7.4, with protease inhibitors)
-
NBD-C6-ceramide (fluorescent substrate)
-
UDP-glucose
-
This compound and D-threo-PDMP (as a positive control for inhibition)
-
Bovine Serum Albumin (BSA)
-
Methanol, Chloroform
-
High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector or Thin-Layer Chromatography (TLC) plates and imaging system
Procedure:
-
Lysate Preparation:
-
Harvest cells or homogenize tissue in ice-cold Lysis Buffer.
-
Sonicate or dounce homogenize the sample to ensure complete lysis.
-
Centrifuge at a low speed to remove nuclei and cellular debris. The supernatant contains the microsomal fraction where GCS is located.
-
Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
-
-
Enzyme Reaction:
-
In a microcentrifuge tube, prepare the reaction mixture containing:
-
Cell lysate (e.g., 50-100 µg of protein)
-
NBD-C6-ceramide (complexed with BSA)
-
UDP-glucose
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
-
For inhibitor testing, pre-incubate the lysate with varying concentrations of this compound or D-threo-PDMP for 15-30 minutes at 37°C.
-
Initiate the reaction by adding UDP-glucose and incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
-
Lipid Extraction:
-
Stop the reaction by adding a chloroform/methanol mixture (e.g., 2:1 v/v) to extract the lipids.
-
Vortex thoroughly and centrifuge to separate the organic and aqueous phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
-
Lipid Analysis:
-
HPLC Method: [4]
-
Resuspend the dried lipids in a suitable solvent (e.g., methanol/chloroform).
-
Inject the sample into an HPLC system equipped with a normal-phase column.
-
Use a solvent gradient to separate NBD-C6-ceramide and NBD-C6-glucosylceramide.
-
Detect the fluorescent lipids using a fluorescence detector (excitation ~470 nm, emission ~530 nm).
-
Quantify the peak areas corresponding to the substrate and product.
-
-
TLC Method:
-
Spot the resuspended lipid extract onto a silica TLC plate.
-
Develop the plate in a solvent system that separates ceramide and glucosylceramide (e.g., chloroform/methanol/water).
-
Visualize the fluorescent spots under UV light and quantify the intensity of the spots corresponding to the substrate and product.
-
-
-
Data Analysis:
-
Calculate the amount of NBD-C6-glucosylceramide produced.
-
Express GCS activity as pmol of product formed per mg of protein per hour.
-
For inhibition studies, calculate the percentage of inhibition for each concentration of this compound and D-threo-PDMP relative to the untreated control.
-
If applicable, determine the IC50 value for the active inhibitor.
-
Cellular Glucosylceramide Synthase (GCS) Activity Assay
This assay assesses GCS activity in intact cells, providing a more physiologically relevant measure of inhibitor efficacy.
Materials:
-
Cultured cells
-
Cell culture medium
-
NBD-C6-ceramide complexed to BSA
-
This compound and D-threo-PDMP
-
Materials for lipid extraction and analysis as described in the in vitro assay.
Procedure:
-
Cell Treatment:
-
Plate cells in culture dishes and allow them to adhere and grow to a desired confluency.
-
Treat the cells with varying concentrations of this compound or D-threo-PDMP for a specified duration (e.g., 24-48 hours). Include an untreated control.
-
-
Metabolic Labeling:
-
Following the inhibitor treatment, add NBD-C6-ceramide complexed to BSA to the cell culture medium.
-
Incubate the cells for a period (e.g., 1-4 hours) to allow for the uptake and metabolism of the fluorescent ceramide.
-
-
Lipid Extraction and Analysis:
-
Wash the cells with PBS to remove excess fluorescent substrate.
-
Harvest the cells and extract the lipids as described in the in vitro protocol.
-
Analyze the lipid extracts by HPLC or TLC to separate and quantify NBD-C6-ceramide and NBD-C6-glucosylceramide.
-
-
Data Analysis:
-
Determine the ratio of NBD-C6-glucosylceramide to total NBD-labeled lipid (ceramide + glucosylceramide).
-
Calculate the percentage of inhibition of GCS activity in the treated cells compared to the untreated control.
-
By following these protocols, researchers can effectively validate the lack of direct inhibitory activity of this compound on glucosylceramide synthase and quantitatively compare its effects to the active D-threo isomer and other known GCS inhibitors. This systematic approach is crucial for the accurate interpretation of experimental results and the advancement of research in glycosphingolipid biology and drug development.
References
- 1. The Glucosylceramide Synthase Inhibitor PDMP Causes Lysosomal Lipid Accumulation and mTOR Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting glucosylceramide synthase induces antiproliferative and proapoptotic effects in osimertinib-resistant NSCLC cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glucosylceramide synthase inhibitors D-PDMP and D-EtDO-P4 decrease the GM3 ganglioside level, differ in their effects on insulin receptor autophosphorylation but increase Akt1 kinase phosphorylation in human hepatoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorescence HPLC Analysis of the in-vivo Activity of Glucosylceramide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery and characterization of an inhibitor of glucosylceramide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Off-Target Effects of D,L-erythro-PDMP on mTOR Signaling: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the glucosylceramide synthase (GCS) inhibitor D,L-erythro-PDMP and its alternatives, with a focus on the off-target effects on the critical mTOR signaling pathway. This document summarizes key experimental data, offers detailed methodologies for reproducing the cited experiments, and visualizes the underlying biological processes.
D,L-erythro-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (PDMP) is a widely utilized inhibitor of glucosylceramide synthase (GCS), a key enzyme in glycosphingolipid biosynthesis. While effective in its primary role, emerging evidence reveals that PDMP exerts significant off-target effects, most notably the inhibition of the mechanistic target of rapamycin (mTOR) signaling pathway. This guide delves into these off-target effects, comparing PDMP with other GCS inhibitors that exhibit a more specific activity profile.
Comparative Analysis of GCS Inhibitors
The following tables summarize the on-target potency and off-target effects on mTOR signaling for this compound and its key alternatives.
Table 1: Comparison of Glucosylceramide Synthase (GCS) Inhibition
| Compound | Chemical Name | IC50 for GCS | Key Findings & Citations |
| This compound | D,L-erythro-1-phenyl-2-decanoylamino-3-morpholino-1-propanol | ~5 µM | A widely used GCS inhibitor that also demonstrates significant off-target effects.[1] |
| NB-DNJ (Miglustat) | N-butyldeoxynojirimycin | 20-50 µM | An approved therapeutic for Gaucher disease; demonstrates weaker GCS inhibition compared to PDMP. |
| D-threo-PBPP | D-threo-1-phenyl-2-benzyloxycarbonylamino-3-pyrolidino-1-propanol | More potent than D-PDMP | A more potent GCS inhibitor than D-PDMP.[1] |
| D-threo-EtDO-P4 | D-threo-1-(3,4,-ethylenedioxy)phenyl-2-palmitoylamino-3-pyrrolidino-1-propanol | Nanomolar range | A highly potent GCS inhibitor, significantly more effective than D-PDMP at lower concentrations. |
Table 2: Off-Target Effects on mTORC1 Signaling
| Compound | Effect on mTORC1 Activity | Mechanism of mTORC1 Inhibition | Downstream Effects | Citations |
| This compound | Inhibitory | Induces translocation of mTORC1 from the lysosome to the endoplasmic reticulum, leading to its inactivation.[2] | Decreased phosphorylation of S6 Kinase (S6K1).[2] | [1][2] |
| NB-DNJ (Miglustat) | No significant inhibition | Does not appear to share the same off-target mechanism as PDMP. | - | |
| D-threo-PBPP | No significant inhibition | Lacks the mTORC1 inhibitory activity observed with D-PDMP.[1] | - | [1] |
| D-threo-EtDO-P4 | Data not available | - | - |
Signaling Pathways and Experimental Visualization
To illustrate the molecular interactions discussed, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: On-target action of GCS inhibitors.
Caption: Off-target effect of PDMP on mTORC1.
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
Glucosylceramide Synthase (GCS) Activity Assay
This protocol is adapted from methodologies used to assess the inhibitory potential of compounds on GCS.
Materials:
-
Cell lysates or purified GCS enzyme
-
NBD-C6-ceramide (fluorescent substrate)
-
UDP-glucose
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Inhibitor compounds (this compound, alternatives) dissolved in a suitable solvent (e.g., DMSO)
-
Lipid extraction solvents (e.g., chloroform:methanol mixture)
-
High-performance thin-layer chromatography (HPTLC) system or HPLC with a fluorescence detector
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the cell lysate or purified enzyme with the assay buffer.
-
Inhibitor Addition: Add varying concentrations of the inhibitor or vehicle control (DMSO) to the reaction tubes and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.
-
Substrate Addition: Initiate the enzymatic reaction by adding NBD-C6-ceramide and UDP-glucose.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 1-2 hours).
-
Reaction Termination and Lipid Extraction: Stop the reaction by adding a chloroform:methanol mixture. Vortex thoroughly and centrifuge to separate the phases.
-
Analysis: Carefully collect the lower organic phase containing the lipids. Evaporate the solvent and resuspend the lipid extract in a small volume of solvent. Spot the samples onto an HPTLC plate or inject into an HPLC system.
-
Quantification: Separate the fluorescent product (NBD-C6-glucosylceramide) from the unreacted substrate. Quantify the amount of product formed using a fluorescence scanner for HPTLC or a fluorescence detector for HPLC.
-
Data Analysis: Calculate the percentage of GCS inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Western Blot Analysis of mTORC1 Signaling
This protocol outlines the steps to assess the phosphorylation status of key mTORC1 downstream targets, S6K1 and 4E-BP1.
Materials:
-
Cell culture reagents
-
Inhibitor compounds
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-S6K1 (Thr389)
-
Rabbit anti-S6K1
-
Rabbit anti-phospho-4E-BP1 (Thr37/46)
-
Rabbit anti-4E-BP1
-
Mouse or Rabbit anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with the desired concentrations of this compound or alternative inhibitors for the specified duration.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
Sample Preparation: Mix an equal amount of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein samples on an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing steps as in step 8.
-
Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the phosphorylated protein bands to the total protein bands for each target (e.g., p-S6K1/S6K1 ratio). Further normalize to the loading control (β-actin) to account for any loading differences. Compare the phosphorylation levels in inhibitor-treated samples to the vehicle-treated control.
Conclusion
The selection of a GCS inhibitor for research or therapeutic development requires careful consideration of both its on-target efficacy and potential off-target effects. While this compound is a potent inhibitor of GCS, its significant off-target inhibition of mTORC1 signaling can confound experimental results and may have unintended physiological consequences. Alternatives such as NB-DNJ and D-threo-PBPP offer a more targeted approach to GCS inhibition without the accompanying mTORC1 modulation. For studies where specific GCS inhibition is paramount, these alternatives should be strongly considered. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers to further investigate these interactions and make informed decisions in their experimental design.
References
A Comparative Guide to Glucosylceramide Synthase Inhibitors: D,L-erythro-PDMP's Unique Impact on Lysosomal Lipid Accumulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of D,L-erythro-PDMP and other prominent glucosylceramide synthase (GCS) inhibitors, focusing on their differential effects on lysosomal lipid accumulation. While all compounds discussed share the common mechanism of GCS inhibition, emerging evidence reveals that this compound induces a broader and more complex lysosomal storage phenotype. This guide presents supporting experimental data, detailed methodologies for key experiments, and visual diagrams to elucidate the underlying pathways and experimental workflows.
Introduction to Glucosylceramide Synthase Inhibition
Glucosylceramide synthase (GCS) is a pivotal enzyme in the biosynthesis of glycosphingolipids (GSLs), catalyzing the transfer of glucose to ceramide to form glucosylceramide. This is the initial step for the synthesis of a vast array of complex GSLs. Inhibition of GCS is a validated therapeutic strategy, known as substrate reduction therapy (SRT), for several lysosomal storage diseases, including Gaucher and Fabry disease. By reducing the production of glucosylceramide, SRT aims to alleviate the lysosomal accumulation of GSLs that characterizes these disorders.
This guide will compare the following GCS inhibitors:
-
This compound: An erythro isomer of the well-characterized GCS inhibitor, PDMP.
-
D-threo-PDMP: The more potent and commonly studied threo-isomer of PDMP.
-
Miglustat (N-butyl-deoxynojirimycin): An iminosugar-based GCS inhibitor approved for the treatment of Gaucher disease type 1.
-
Eliglustat: A potent and specific ceramide-based GCS inhibitor approved for Gaucher disease type 1.[1][2][3][4][5]
-
Venglustat: A brain-penetrant GCS inhibitor currently under investigation for several lysosomal storage diseases.[6][7]
Comparative Analysis of Lysosomal Lipid Accumulation
While the primary target of these inhibitors is GCS, their effects on the broader lysosomal lipid landscape can differ significantly. This compound, in particular, has been shown to induce the accumulation of multiple lipid species beyond what would be expected from GCS inhibition alone, suggesting off-target effects or a more complex mechanism of action.[8]
Quantitative Data Summary
The following table summarizes the known effects of each compound on the lysosomal accumulation of key lipids. It is important to note that direct comparative quantitative data for all compounds across all lipid species is not always available in the literature.
| Compound | Glucosylceramide | Ceramide | Cholesterol | Lysobisphosphatidic Acid (LBPA) |
| This compound | Decrease (as GCS inhibitor) | Increase [8] | Increase [8][9] | Increase |
| D-threo-PDMP | Decrease [10] | Increase [11] | Increase [9] | Increase [9] |
| Miglustat | Decrease | No significant change | No significant change[8] | No significant change[8] |
| Eliglustat | Decrease[1][2][3][4][5] | Data not available | Data not available | Data not available |
| Venglustat | Decrease[6][7] | Data not available | Data not available | Data not available |
Data is compiled from the cited literature. "Data not available" indicates a lack of specific studies quantifying the effect of the compound on that particular lysosomal lipid.
Signaling Pathways and Mechanisms of Action
The differential effects of these inhibitors on lysosomal lipid content suggest divergent impacts on cellular signaling pathways. The accumulation of lipids such as ceramide, cholesterol, and LBPA can have profound consequences on lysosomal function and cellular homeostasis.
Figure 1. Simplified pathway of GCS inhibition by various compounds.
While all the compared compounds inhibit GCS, this compound and its threo-isomer appear to have additional effects leading to the accumulation of other lipids within the lysosome. This suggests a mechanism that extends beyond simple substrate reduction. One hypothesis is that these compounds may directly or indirectly interfere with lysosomal lipid trafficking and export processes.[8][9] The accumulation of LBPA, a key lipid in late endosomes and lysosomes, is particularly noteworthy as it is known to regulate the trafficking of other lipids like cholesterol.
Figure 2. this compound's multifaceted impact on lysosomal lipids.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of lysosomal lipid accumulation. Below are protocols for key experiments cited in the comparative analysis.
Protocol 1: Filipin Staining for Lysosomal Cholesterol
This protocol is used to visualize and quantify the accumulation of unesterified cholesterol in lysosomes.
-
Cell Culture: Plate cells on glass coverslips in a 24-well plate and culture until the desired confluency.
-
Treatment: Treat cells with the respective GCS inhibitor at the desired concentration and for the specified duration.
-
Fixation: Wash cells three times with phosphate-buffered saline (PBS) and then fix with 4% paraformaldehyde in PBS for 30-60 minutes at room temperature.
-
Quenching: Wash cells three times with PBS and incubate with 100 mM glycine in PBS for 10 minutes to quench residual formaldehyde.
-
Staining: Wash cells with PBS and then incubate with a filipin solution (e.g., 0.05 mg/mL in PBS containing 10% fetal bovine serum) for 2 hours at room temperature, protected from light.
-
Washing: Wash cells three times with PBS.
-
Imaging: Mount the coverslips on glass slides and visualize using a fluorescence microscope with a UV filter set. Filipin fluorescence is prone to photobleaching, so image acquisition should be performed promptly.
Protocol 2: Immunofluorescence for Lysobisphosphatidic Acid (LBPA)
This protocol allows for the detection and localization of LBPA within the lysosome.
-
Cell Culture and Treatment: As described in Protocol 1.
-
Fixation and Permeabilization: Fix cells with 4% paraformaldehyde as in Protocol 1. After washing, permeabilize the cells with a solution of 0.1% Triton X-100 in PBS for 10-15 minutes.
-
Blocking: Wash cells with PBS and then block with a blocking buffer (e.g., 1% bovine serum albumin in PBS) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for LBPA (e.g., anti-LBPA monoclonal antibody) diluted in blocking buffer overnight at 4°C.
-
Washing: Wash cells three times with PBS.
-
Secondary Antibody Incubation: Incubate the cells with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Washing: Wash cells three times with PBS.
-
Imaging: Mount and visualize the cells using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.
Protocol 3: Clickable Sphingolipid (pacSph) Assay for Sphingolipid Metabolism
This advanced technique allows for the tracking of sphingolipid metabolism and localization.
-
Cell Culture and Labeling: Culture cells and then incubate with a clickable sphingosine analog (e.g., pacSph) for a defined period to allow for its metabolic incorporation into various sphingolipids.
-
Treatment: Treat the labeled cells with the GCS inhibitors.
-
Fixation: Fix the cells with 4% paraformaldehyde.
-
Click Reaction: Permeabilize the cells and perform a copper-catalyzed azide-alkyne cycloaddition (click) reaction by incubating with an azide-conjugated fluorescent dye (e.g., Alexa Fluor 488 azide). This will attach the fluorescent tag to the incorporated clickable sphingolipids.
-
Washing: Wash the cells to remove excess reagents.
-
Imaging and Analysis: The distribution and accumulation of the fluorescently labeled sphingolipids can be visualized by fluorescence microscopy. For quantitative analysis, lipids can be extracted, separated by thin-layer chromatography (TLC), and the fluorescent spots quantified.
Figure 3. Workflow for key experiments in lysosomal lipid analysis.
Conclusion
The available evidence strongly suggests that this compound is not a conventional GCS inhibitor. Its action leads to a significant accumulation of multiple lipid species within the lysosome, a characteristic not observed with other GCS inhibitors like Miglustat. This broader impact on lysosomal lipid homeostasis indicates that this compound may have off-target effects or engage in more complex interactions with lysosomal trafficking pathways.
For researchers investigating lysosomal biology and developing therapeutics for lysosomal storage diseases, these findings have important implications. The choice of a GCS inhibitor should be carefully considered based on the specific research question or therapeutic goal. While highly specific inhibitors like Eliglustat and Venglustat are desirable for targeted substrate reduction, compounds like this compound, despite their complexity, may serve as valuable tools to probe the intricate mechanisms of lysosomal lipid regulation and dysfunction. Further research is warranted to fully elucidate the molecular targets and pathways responsible for the unique effects of this compound on lysosomal lipid accumulation. Direct comparative studies of Eliglustat and Venglustat on a wider range of lysosomal lipids are also needed to complete our understanding of this class of inhibitors.
References
- 1. Non-esterified Cholesterol Content of Lysosomes Modulates Susceptibility to Oxidant-induced Permeabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tabaslab.com [tabaslab.com]
- 4. 2.7. Filipin staining and cholesterol content [bio-protocol.org]
- 5. Portico [access.portico.org]
- 6. researchgate.net [researchgate.net]
- 7. openaccessjournals.com [openaccessjournals.com]
- 8. Venglustat, an orally administered glucosylceramide synthase inhibitor: assessment over 3 years in adult males with classic Fabry disease in an open-label Phase 2 study and its extension study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Antifungal Antibiotic Filipin as a Diagnostic Tool of Cholesterol Alterations in Lysosomal Storage Diseases and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. “Fix and Click” for Assay of Sphingolipid Signaling in Single Primary Human Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Unraveling the Role of Ceramide Accumulation in D,L-erythro-PDMP's Cellular Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of D,L-erythro-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (PDMP) and its stereoisomers in elucidating the role of ceramide accumulation in cellular processes. We delve into the experimental data supporting the mechanism of action of these compounds, their impact on ceramide levels, and the subsequent induction of apoptosis. This guide also presents detailed protocols for key experimental assays and visualizes the underlying signaling pathways.
Mechanism of Action: Inhibition of Glucosylceramide Synthase
D,L-erythro-PDMP and its stereoisomers are synthetic analogs of ceramide that are primarily known for their effects on sphingolipid metabolism. The central mechanism of action for the D-threo isomer of PDMP is the competitive inhibition of UDP-glucose:ceramide glucosyltransferase (glucosylceramide synthase, GCS).[1] This enzyme catalyzes the transfer of glucose from UDP-glucose to ceramide, the first committed step in the biosynthesis of most glycosphingolipids.[1]
By blocking GCS, D-threo-PDMP leads to the intracellular accumulation of its substrate, ceramide. Ceramide is a critical bioactive lipid that acts as a second messenger in a variety of cellular signaling pathways, including those regulating apoptosis, cell cycle arrest, and senescence.[2] The L-threo isomer of PDMP, in contrast, has been reported to have opposite effects on glycosphingolipid metabolism, leading to an increase in the levels of glucosylceramide (GlcCer) and lactosylceramide (LacCer).[3] The D,L-erythro racemate, a mixture of stereoisomers, is also known to induce ceramide accumulation, though its effects can be more complex due to the presence of multiple isomers.
Comparative Analysis of Glucosylceramide Synthase Inhibitors
The efficacy of PDMP and its analogs in inhibiting GCS and inducing ceramide-mediated effects can be compared with other known inhibitors. The following table summarizes the available data on their inhibitory concentrations and observed effects.
| Compound | Target Enzyme | IC50 | Key Effects |
| D-threo-PDMP | Glucosylceramide Synthase (GCS) | ~5 µM | Inhibits GCS, leads to ceramide accumulation, induces apoptosis.[1] |
| L-threo-PDMP | - | - | Increases GlcCer and LacCer levels.[3] |
| This compound | Glucosylceramide Synthase (GCS) | - | Induces ceramide accumulation and caspase-independent apoptosis.[2] |
| PPMP | Glucosylceramide Synthase (GCS) | - | Potentiates C6-ceramide-induced cytotoxicity.[4] |
Quantitative Effects on Ceramide Levels and Apoptosis
The primary consequence of GCS inhibition by D-threo-PDMP is a dose-dependent increase in intracellular ceramide levels, which in turn triggers programmed cell death, or apoptosis. The table below presents a summary of the quantitative effects of PDMP treatment on ceramide accumulation and apoptosis from various studies.
| Cell Line | Compound | Concentration | Fold Change in Ceramide | Apoptosis Induction (% of Control) |
| A549 | D,L-threo-PDMP | Not Specified | Increased | Induced caspase-independent apoptosis |
| Osimertinib-resistant NSCLC | PDMP | 15-25 µM (IC50) | Not specified | Induced apoptosis |
Note: Direct quantitative comparisons of ceramide fold-change and apoptosis percentage for this compound and its specific stereoisomers in a single study are limited in the currently available literature.
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes discussed, the following diagrams have been generated using the Graphviz DOT language.
Ceramide Biosynthesis and PDMP Inhibition
Caption: Inhibition of Glucosylceramide Synthase by D-threo-PDMP.
Ceramide-Mediated Apoptosis Signaling Pathway
Caption: Ceramide-induced intrinsic pathway of apoptosis.
Experimental Workflow for Assessing PDMP Effects
Caption: Workflow for analyzing PDMP's effects on cells.
Experimental Protocols
Measurement of Cellular Ceramide Levels by LC-MS/MS
This protocol outlines the general steps for the quantification of cellular ceramide levels using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Cell Culture and Treatment: Plate cells at a desired density and treat with various concentrations of this compound or its stereoisomers for specific time periods. Include a vehicle-treated control group.
-
Cell Harvesting and Lipid Extraction:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Scrape cells in methanol and transfer to a glass tube.
-
Add chloroform and water to achieve a final ratio of chloroform:methanol:water (2:1:0.8).
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol/chloroform).
-
Inject the sample into an LC-MS/MS system equipped with a C18 reverse-phase column.
-
Separate the different ceramide species using a gradient elution program.
-
Detect and quantify the ceramide species using multiple reaction monitoring (MRM) in positive ion mode.
-
Use a ceramide internal standard for accurate quantification.
-
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This protocol describes the detection and quantification of apoptotic cells using Annexin V and PI staining followed by flow cytometry.
-
Cell Culture and Treatment: Culture and treat cells with PDMP compounds as described in the previous protocol.
-
Cell Staining:
-
Harvest cells, including any floating cells in the medium.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Excite the cells with a 488 nm laser and collect the fluorescence emission for FITC (early apoptotic cells) and PI (late apoptotic/necrotic cells).
-
Gate the cell populations to distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
-
Quantify the percentage of cells in each quadrant.
-
Conclusion
The available evidence strongly supports the role of ceramide accumulation in mediating the cellular effects of this compound, particularly its D-threo isomer. By inhibiting glucosylceramide synthase, D-threo-PDMP leads to a buildup of intracellular ceramide, a key signaling molecule that can trigger the intrinsic pathway of apoptosis. While direct quantitative comparisons of the stereoisomers are not extensively documented in single studies, the contrasting effects of the D-threo and L-threo isomers on glycosphingolipid metabolism highlight the stereospecificity of this process. Further research focusing on a direct, dose-dependent comparison of all PDMP stereoisomers on ceramide levels and apoptosis induction within a single, well-defined experimental system is warranted to provide a more complete picture. The protocols and pathway diagrams provided in this guide offer a solid foundation for researchers investigating the intricate roles of ceramides and the therapeutic potential of modulating their metabolism.
References
- 1. Inhibitors of glucosylceramide synthase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. D,L-Threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (DL-PDMP) increases endoplasmic reticulum stress, autophagy and apoptosis accompanying ceramide accumulation via ceramide synthase 5 protein expression in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies of the action of ceramide-like substances (D- and L-PDMP) on sphingolipid glycosyltransferases and purified lactosylceramide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting glucosylceramide synthase induces antiproliferative and proapoptotic effects in osimertinib-resistant NSCLC cell models - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Specificity of D,L-erythro-PDMP for Glucosylceramide Synthase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of D,L-erythro-PDMP's specificity for glucosylceramide synthase (GCS), contrasting its activity with its more commonly studied diastereomer, D,L-threo-PDMP, and other GCS inhibitors. The following sections present quantitative data, experimental protocols, and visual diagrams to facilitate a comprehensive understanding of this compound's pharmacological profile.
Introduction to Glucosylceramide Synthase and Its Inhibition
Glucosylceramide synthase (GCS) is a pivotal enzyme in the biosynthesis of most glycosphingolipids (GSLs). It catalyzes the transfer of glucose from UDP-glucose to ceramide, the first committed step in the formation of the glucosylceramide backbone of numerous complex GSLs. These lipids are integral components of cell membranes and are involved in a myriad of cellular processes, including signal transduction, cell-cell recognition, and modulation of membrane protein function. Given their role in various pathologies, including lysosomal storage diseases and cancer, GCS has emerged as a significant therapeutic target.
Inhibitors of GCS are valuable tools for studying the biological functions of GSLs and hold therapeutic promise. One of the earliest and most widely studied GCS inhibitors is 1-phenyl-2-decanoylamino-3-morpholino-1-propanol (PDMP). However, the activity of PDMP is highly dependent on its stereochemistry. This guide focuses on the D,L-erythro isomer and critically evaluates its specificity for GCS.
Stereoisomer-Specific Effects of PDMP on Glucosylceramide Synthase
The inhibitory activity of PDMP on GCS is primarily attributed to the D-threo isomer.[1] In contrast, the D,L-erythro diastereomer does not inhibit GCS.[2] In fact, at certain concentrations (e.g., 40 µM), this compound has been observed to increase the specific activity of glucosyltransferase in MDCK cells.[3][4] This highlights a critical distinction in their mechanisms of action and underscores the importance of using stereochemically pure isomers in research.
While D-threo-PDMP acts as a competitive inhibitor of GCS with respect to ceramide, the cellular effects of this compound, such as the observed increases in cellular ceramide levels, are not mediated by direct GCS inhibition.[2]
Quantitative Comparison of Inhibitor Potency
The following table summarizes the half-maximal inhibitory concentrations (IC50) of various compounds against GCS and other relevant enzymes to provide a clear comparison of their potency and specificity.
| Compound | Target Enzyme | IC50 Value | Notes |
| This compound | Glucosylceramide Synthase | No inhibition | May increase enzyme activity at high concentrations (e.g., 40 µM)[3][4] |
| Alkaline Ceramidase | Not reported | A close analog, D-erythro-MAPP, inhibits alkaline ceramidase (IC50 = 1-5 µM)[5] | |
| D-threo-PDMP | Glucosylceramide Synthase | 5 µM [1] | The active GCS inhibitory isomer of PDMP. |
| DL-threo-PPMP | Glucosylceramide Synthase | 2-20 µM [6] | An analog of PDMP. |
| Eliglustat (Genz-123346) | Glucosylceramide Synthase | 24 nM | A highly potent and specific GCS inhibitor. |
| Miglustat (NB-DNJ) | Glucosylceramide Synthase | - | A well-known GCS inhibitor. |
Off-Target Effects and Cellular Consequences
A critical aspect of evaluating an inhibitor's specificity is understanding its off-target effects. While D-threo-PDMP is a known GCS inhibitor, both it and the non-GCS-inhibitory D,L-erythro isomer induce other cellular changes.
Lysosomal Lipid Accumulation: Treatment with PDMP (isomer often unspecified) has been shown to cause the accumulation of several lipids within lysosomes, including ceramide, lysobisphosphatidic acid (LBPA), and cholesterol.[2] This effect is not observed with other GCS inhibitors like Miglustat, suggesting a mechanism independent of GCS inhibition.[7] The accumulation of ceramide induced by the erythro isomer is thought to be due to an indirect mechanism, possibly involving the inhibition of other enzymes in the sphingolipid pathway or disruption of lysosomal function.[2][5]
Inhibition of Other Sphingolipid Enzymes: Early studies indicated that PDMP did not directly inhibit other key enzymes in sphingolipid metabolism, such as ceramidase, sphingomyelinase, or sphingomyelin synthase.[2] However, a closely related analog of this compound, D-erythro-MAPP, was found to be an inhibitor of alkaline ceramidase, providing a potential explanation for the observed increase in cellular ceramide levels.[5]
Cytotoxicity: this compound exhibits cytotoxic effects at concentrations above 50 µM in cultured rabbit skin fibroblasts.[8]
Experimental Protocols
In Vitro Glucosylceramide Synthase Activity Assay
This protocol is designed to measure the in vitro activity of GCS and assess the inhibitory potential of test compounds.
Materials:
-
Microsomal fraction containing GCS
-
NBD-C6-ceramide (fluorescent substrate)
-
UDP-glucose
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Methanol
-
Chloroform
-
High-performance liquid chromatography (HPLC) system with a fluorescence detector
Procedure:
-
Prepare a reaction mixture containing the microsomal fraction, UDP-glucose, and assay buffer.
-
Add the test compound at various concentrations (or solvent control). Pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding NBD-C6-ceramide.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a mixture of chloroform and methanol (2:1, v/v).
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
Re-dissolve the lipid extract in a suitable solvent for HPLC analysis.
-
Inject the sample into the HPLC system to separate NBD-C6-glucosylceramide (product) from NBD-C6-ceramide (substrate).
-
Quantify the amount of product formed by measuring the fluorescence intensity.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value if applicable.
Cell-Based Assay for Lysosomal Cholesterol Accumulation
This protocol allows for the visualization and semi-quantification of cholesterol accumulation in lysosomes of cultured cells treated with test compounds.
Materials:
-
Cultured cells (e.g., HeLa, fibroblasts) grown on glass coverslips
-
Test compound (this compound)
-
Filipin III (fluorescent stain for unesterified cholesterol)
-
Primary antibody against a lysosomal marker (e.g., LAMP2)
-
Fluorescently labeled secondary antibody
-
Paraformaldehyde (PFA) for cell fixation
-
Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)
-
Blocking buffer (e.g., PBS with 5% BSA)
-
Fluorescence microscope
Procedure:
-
Seed cells on glass coverslips and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound or a vehicle control for a specified time (e.g., 24 hours).
-
Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Wash the cells with PBS and permeabilize with permeabilization buffer for 10 minutes.
-
Block the cells with blocking buffer for 1 hour.
-
Incubate the cells with the primary antibody against LAMP2 for 1 hour.
-
Wash the cells with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.
-
Wash the cells with PBS and incubate with Filipin III solution for 1-2 hours in the dark.
-
Wash the cells extensively with PBS.
-
Mount the coverslips on microscope slides.
-
Visualize the cells using a fluorescence microscope. Cholesterol accumulation will be indicated by the intensity of the Filipin stain, and its co-localization with the LAMP2 signal will confirm its presence in lysosomes.
Visualizing the Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.
Caption: Glycosphingolipid synthesis pathway and points of inhibition.
Caption: Experimental workflow for assessing inhibitor specificity.
Conclusion
The evidence strongly indicates that This compound is not a specific inhibitor of glucosylceramide synthase . Unlike its D-threo counterpart, it does not directly inhibit GCS activity. The cellular effects observed upon treatment with this compound, such as increased ceramide levels and cytotoxicity, are likely attributable to off-target activities. A plausible mechanism for the rise in ceramide is the inhibition of alkaline ceramidase, as demonstrated with a closely related analog.
For researchers investigating the role of GCS and the effects of its inhibition, it is imperative to use the stereochemically pure D-threo-PDMP or other highly specific inhibitors like Eliglustat . When interpreting studies that have used the D,L-erythro isomer or an unspecified mixture of PDMP, the potential for off-target effects independent of GCS inhibition must be a primary consideration. This guide provides the necessary data and protocols to aid in the careful selection and evaluation of GCS inhibitors for future research.
References
- 1. Inhibitors of glucosylceramide synthase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The Glucosylceramide Synthase Inhibitor PDMP Causes Lysosomal Lipid Accumulation and mTOR Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. (1S,2R)-D-erythro-2-(N-myristoylamino)-1-phenyl-1-propanol as an inhibitor of ceramidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. DL-erythro-PDMP (hydrochloride) - Labchem Catalog [labchem.com.my]
Cross-Validation of D,L-erythro-PDMP Experimental Results with Genetic Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental effects of the glucosylceramide synthase (GCS) inhibitor, D,L-erythro-PDMP, with findings from genetic models that mimic GCS deficiency or related pathologies. By juxtaposing pharmacological and genetic data, this document aims to offer a comprehensive perspective on the therapeutic potential and mechanistic underpinnings of GCS inhibition.
Introduction to Glucosylceramide Synthase Inhibition
Glucosylceramide synthase (GCS), encoded by the UGCG gene, is a pivotal enzyme in the biosynthesis of most glycosphingolipids (GSLs). It catalyzes the transfer of glucose to ceramide, forming glucosylceramide (GlcCer), the precursor for a vast array of complex GSLs. Dysregulation of GSL metabolism has been implicated in a variety of disorders, including lysosomal storage diseases like Gaucher disease and neurodegenerative conditions such as Parkinson's disease.
This compound (1-phenyl-2-decanoylamino-3-morpholino-1-propanol) is a widely used experimental tool that acts as a potent inhibitor of GCS.[1][2] Its application in preclinical studies has been instrumental in elucidating the cellular consequences of reduced GSL biosynthesis. Genetic models, including knockout mice and cells with mutations in genes like GBA (which encodes glucocerebrosidase, the enzyme that degrades GlcCer), provide a complementary approach to understanding the role of this pathway in health and disease. Mutations in the GBA gene are a significant genetic risk factor for Parkinson's disease.[3][4]
This guide cross-validates the outcomes of pharmacological GCS inhibition with this compound and related compounds against the phenotypes observed in relevant genetic models.
Comparative Data Analysis
The following tables summarize quantitative data from studies utilizing GCS inhibitors and genetic models of GSL pathway disruption.
Table 1: Effects of GCS Inhibition on Glycosphingolipid Levels
| Model System | Intervention | Key Glycosphingolipid Measured | Outcome | Reference |
| Pharmacological Models | ||||
| ob/ob Mice | AMP-DNM (GCS inhibitor) Treatment | Liver Glucosylceramide | 41% reduction | [5] |
| C57Bl/6J Mice | AMP-DNM (GCS inhibitor) Treatment | Liver GM3 | 28% reduction | [5] |
| GbaD409V/D409V Mice | GZ667161 (GCS inhibitor) Treatment | Brain Glucosylceramide | Significant reduction | [3][4][6] |
| GbaD409V/D409V Mice | GZ667161 (GCS inhibitor) Treatment | Brain Glucosylsphingosine | Significant reduction | [3][4][6] |
| A53T-SNCA Mice | GZ667161 (GCS inhibitor) Treatment | Brain Glucosylceramide | Significant reduction | [3][6] |
| Genetic Models | ||||
| GbaD409V/D409V Mice | GBA Gene Mutation | Brain Glucosylceramide & Glucosylsphingosine | Accumulation | [3][4][6] |
| PD Patients with GBA mutations | GBA Gene Mutation | Fibroblast Hexosylceramides | Increased levels | [7] |
Table 2: Neuropathological and Behavioral Outcomes
| Model System | Intervention | Key Pathological/Behavioral Endpoint | Outcome | Reference |
| Pharmacological Models | ||||
| GbaD409V/D409V Mice | GZ667161 (GCS inhibitor) Treatment | Hippocampal α-synuclein aggregates | Slowed accumulation | [3][6] |
| GbaD409V/D409V Mice | GZ667161 (GCS inhibitor) Treatment | Memory Deficits | Improved performance in novel object recognition test | [3][6] |
| A53T-SNCA Mice | GZ667161 (GCS inhibitor) Treatment | Membrane-associated α-synuclein | Reduced levels | [3][6] |
| A53T-SNCA Mice | GZ667161 (GCS inhibitor) Treatment | Cognitive Deficits | Ameliorated | [3][6] |
| Genetic Models | ||||
| GCS Knockout Mice | Ugcg gene deletion | Embryonic Development | Lethal | [8] |
| B4galnt1 Knockout Mice | B4galnt1 gene deletion (complex GSLs) | Viability and Fertility | No apparent effect | [8] |
| GbaD409V/D409V Mice | GBA Gene Mutation | Hippocampal α-synuclein aggregates | Progressive accumulation | [3][6] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by GCS inhibition and a typical experimental workflow for cross-validation studies.
Caption: Glycosphingolipid metabolism pathway and points of intervention.
Caption: Experimental workflow for cross-validating pharmacological and genetic models.
Experimental Protocols
The following are generalized protocols for key experiments cited in the comparative analysis. Researchers should adapt these based on their specific experimental context.
In Vitro GCS Inhibition in Cultured Cells
-
Cell Culture: Plate cells (e.g., SH-SY5Y neuroblastoma, primary fibroblasts) at a desired density and allow them to adhere overnight.
-
Preparation of this compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute in culture medium to achieve the final working concentrations (e.g., 10-50 µM).
-
Treatment: Replace the culture medium with the medium containing this compound or a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the cells for the desired duration (e.g., 24-72 hours).
-
Harvesting and Analysis:
-
For lipid analysis: Wash cells with PBS, scrape, and extract lipids using a suitable solvent system (e.g., chloroform:methanol). Analyze GSL levels by techniques such as HPLC or mass spectrometry.
-
For protein analysis: Lyse cells in RIPA buffer with protease and phosphatase inhibitors. Analyze protein levels (e.g., α-synuclein) by Western blotting.
-
For cell viability: Perform an MTT or similar viability assay.
-
In Vivo GCS Inhibitor Treatment in Mouse Models
-
Animal Models: Utilize relevant mouse models, such as the GbaD409V/D409V or A53T-SNCA transgenic mice, alongside wild-type controls.[3][6]
-
Drug Formulation and Administration: Formulate the GCS inhibitor (e.g., GZ667161) in the animal diet at a specified concentration (e.g., 0.033% wt/wt).[4] Alternatively, prepare for administration via oral gavage or osmotic pump.
-
Treatment Period: Administer the GCS inhibitor or a control diet/vehicle for a prolonged period (e.g., from 6 weeks to 8 months of age).[4]
-
Behavioral Testing: At specified time points, conduct behavioral assessments such as the novel object recognition test to evaluate cognitive function.
-
Tissue Collection and Analysis: At the end of the treatment period, euthanize the animals and collect tissues (brain, liver, etc.).
-
Biochemical Analysis: Homogenize tissues for lipid extraction and quantify GSL levels using mass spectrometry.
-
Histopathological Analysis: Perfuse a subset of animals and prepare brain sections for immunohistochemical staining of pathological markers like α-synuclein, ubiquitin, and tau.
-
Analysis of Glycosphingolipids by Mass Spectrometry
-
Lipid Extraction: Homogenize tissue or cell pellets in a chloroform:methanol solution.
-
Phase Separation: Add water to induce phase separation. Collect the lower organic phase containing the lipids.
-
Saponification (Optional): To remove glycerophospholipids, treat the lipid extract with a mild alkaline solution.
-
Solid-Phase Extraction: Purify the GSLs from the crude lipid extract using a C18 solid-phase extraction column.
-
Mass Spectrometry Analysis: Analyze the purified GSL fraction by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify individual GSL species.
Conclusion
The cross-validation of data from pharmacological inhibition of GCS with this compound and related compounds, and from genetic models of GSL pathway disruption, reveals a consistent pattern. Both approaches demonstrate that reducing the synthesis of GlcCer can ameliorate key pathological features associated with GBA-related synucleinopathies. Pharmacological inhibition effectively lowers the levels of accumulated GSLs, reduces α-synuclein aggregation, and improves cognitive function in mouse models.[3][6] These outcomes phenocopy, in a therapeutic sense, the reversal of the biochemical defects observed in genetic models with GBA mutations.
While complete genetic knockout of GCS is embryonically lethal, highlighting the essential role of GSLs in development,[8] the targeted and partial reduction of GCS activity through pharmacological means appears to be a viable therapeutic strategy. This comparative analysis supports the continued investigation of GCS inhibitors as a potential disease-modifying therapy for Parkinson's disease and other synucleinopathies, particularly those with a genetic link to GBA. Future studies should aim for direct, side-by-side comparisons of this compound and next-generation GCS inhibitors in these genetic models to further refine their therapeutic potential.
References
- 1. This compound (hydrochloride) - MedChem Express [bioscience.co.uk]
- 2. Effects of the glucosphingolipid synthesis inhibitor, PDMP, on lysosomes in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glucosylceramide synthase inhibition alleviates aberrations in synucleinopathy models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Pharmacological Inhibition of Glucosylceramide Synthase Enhances Insulin Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glucosylceramide synthase inhibition alleviates aberrations in synucleinopathy models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sphingolipid changes in Parkinson L444P GBA mutation fibroblasts promote α-synuclein aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What have we learned from glycosyltransferase knockouts in mice? - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of D,L-erythro-PDMP: A Guide for Laboratory Professionals
For Immediate Implementation: Researchers, scientists, and drug development professionals must adhere to strict protocols for the disposal of D,L-erythro-PDMP to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step instructions for the proper management of this compound waste.
Personal Protective Equipment (PPE) and Handling
Before initiating any disposal procedures, laboratory personnel must be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risk.
| PPE Component | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Body Protection | Laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be required for handling large quantities or in case of aerosol generation. |
Handling Precautions:
-
Avoid generating dust.
-
Prevent contact with skin and eyes.
-
Do not inhale dust or aerosols.
-
Wash hands thoroughly after handling.
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with institutional, local, and national hazardous waste regulations. The following protocol provides a general framework for its proper disposal.
-
Waste Identification and Segregation:
-
All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, must be treated as hazardous waste.
-
Segregate this compound waste from other chemical waste streams to prevent potential incompatible reactions.
-
-
Waste Collection and Containerization:
-
Collect solid waste in a clearly labeled, sealable, and chemically compatible container.
-
Collect liquid waste in a leak-proof, sealable, and chemically compatible container.
-
The container must be in good condition, with no cracks or leaks.[2]
-
Do not overfill the container; leave adequate headspace for expansion.
-
-
Labeling of Hazardous Waste:
-
Affix a hazardous waste label to the container as soon as the first waste is added.
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound" or "D,L-erythro-1-Phenyl-2-decanoylamino-3-morpholino-1-propanol." Avoid abbreviations or chemical formulas.
-
The concentration and composition if it is a mixture.
-
The date of accumulation.
-
The name and contact information of the principal investigator or laboratory supervisor.
-
Appropriate hazard pictograms (e.g., exclamation mark for irritant).
-
-
-
Storage in a Satellite Accumulation Area (SAA):
-
Store the labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[1]
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the container is kept closed at all times, except when adding waste.
-
Store in a cool, dry, and well-ventilated area, away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Follow all institutional procedures for waste pickup requests.
-
Do not dispose of this compound down the drain or in the regular trash.[1] Disposal via the sanitary sewer system or as household garbage is strictly prohibited.[1]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: A flowchart outlining the procedural steps for the safe and compliant disposal of this compound waste in a laboratory setting.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and your local EHS department for any additional requirements.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
